(3R)-(+)-3-(Methylamino)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZYRKGJWYJGRS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437385 | |
| Record name | (3R)-N-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139015-33-1 | |
| Record name | (3R)-N-Methyl-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139015-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-N-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-(Methylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-(+)-3-(Methylamino)pyrrolidine: Properties, Synthesis, and Applications
Introduction
(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral cyclic secondary amine that has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its rigid, five-membered saturated heterocycle, combined with the stereochemically defined secondary amine functionality, makes it an invaluable scaffold for the development of complex, biologically active molecules.[1] The pyrrolidine moiety is a common structural motif found in over 20 FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthetic utility, and critical safety protocols, offering field-proven insights into its application.
Core Physicochemical and Chiral Properties
The precise chemical and physical properties of this compound are fundamental to its application in controlled synthetic environments. These characteristics dictate solvent choice, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-N-Methylpyrrolidin-3-amine | [4] |
| Synonyms | (R)-N-methylpyrrolidin-3-amine, this compound | [4] |
| CAS Number | 139015-33-1 | [4][5] |
| Molecular Formula | C₅H₁₂N₂ | [5][6] |
| Molecular Weight | 100.16 g/mol | [5][7] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 164 °C | [1][6] |
| Specific Gravity (20/20) | 0.94 | [6] |
| Refractive Index (n20/D) | 1.48 | [6] |
| Specific Rotation [α]20/D | +17.0 to +22.0° (c=10, EtOH) | [6] |
| Flash Point | 31 °C | [6] |
Spectroscopic Characterization for Structural Verification
Accurate structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint for this compound, ensuring its identity and purity before its inclusion in synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments. The methyl group (N-CH₃) will appear as a singlet, while the protons on the pyrrolidine ring will present as complex multiplets due to diastereotopicity and spin-spin coupling. The two amine protons (N-H) will typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (one methyl carbon and four carbons of the pyrrolidine ring).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
-
N-H Stretch: A characteristic absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amines.[8]
-
C-H Stretch: Aliphatic C-H stretching absorptions will be visible below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.[8]
-
N-H Bend: An N-H bending vibration may be observed in the 1590-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 101.17.
Experimental Protocol: General Spectroscopic Acquisition
-
Sample Preparation : For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). For IR, a thin film of the neat liquid can be analyzed using a salt plate (NaCl or KBr) or via an ATR accessory.[9] For MS (ESI), prepare a dilute solution (~1 µg/mL) in methanol or acetonitrile/water.[9]
-
Instrument Setup :
-
NMR : Utilize a 400 MHz (or higher) spectrometer. Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed for full assignment.[9]
-
IR : Use a Fourier Transform Infrared (FTIR) spectrometer. Collect data over a scan range of 4000-400 cm⁻¹.[9]
-
MS : Employ a mass spectrometer with an ESI source set to positive ion mode.[9]
-
-
Data Analysis : Process the acquired data to identify chemical shifts, coupling constants, characteristic absorption bands, and the molecular ion peak to confirm the structure and purity of this compound.
Synthesis and Chemical Reactivity
This compound is often used as a chiral intermediate. A common synthetic approach involves the deprotection of a commercially available N-Boc protected precursor.
Synthetic Workflow: Acid-Catalyzed Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Caption: Workflow for Boc deprotection.
Experimental Protocol: Synthesis via Deprotection
-
Reaction Setup : To a solution of (3R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C.
-
Execution : Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with a strong base (e.g., 2M NaOH).
-
Extraction : Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford the pure this compound.
Core Chemical Reactivity
The synthetic utility of this molecule stems from the nucleophilic character of its two secondary amine groups. These sites can be selectively functionalized.
-
Acylation : Reacts readily with acyl chlorides or anhydrides to form amides.
-
Alkylation/Reductive Amination : Can undergo N-alkylation with alkyl halides or participate in reductive amination with aldehydes or ketones.
-
Ligand Formation : The chiral diamine structure allows it to act as a bidentate ligand in the formation of metal complexes, which is particularly useful in asymmetric catalysis.[1]
Caption: Reactivity of amine functionalities.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates often imparts favorable properties such as improved aqueous solubility and metabolic stability. This compound serves as a key intermediate in the synthesis of several advanced therapeutic agents.
-
Fluoroquinolone Antibiotics : It is a crucial fragment for novel fluoroquinolones like PF-00951966, designed to combat multidrug-resistant respiratory pathogens.[10][11] The stereochemistry at the C3 position is critical for potent antibacterial activity.
-
DPP-IV Inhibitors : The pyrrolidine ring is a core component of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin and PF-734200, used in the treatment of type 2 diabetes.[3][12]
-
Neuroscience Research : Due to its structural similarity to neurotransmitters, it is employed in the synthesis of compounds targeting the central nervous system, including kappa-opioid agonists and anticholinergic drugs.[2][3]
Safety, Handling, and Storage
This compound is a flammable and corrosive liquid that requires careful handling to ensure personnel safety.[6][7]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | 🔥, corrosive | [6][7] |
| Signal Word | Danger | [6] |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [6][7] |
| Precautionary Statements | P210, P233, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P403+P235, P501 | [6][13] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6]
-
Ventilation : Handle only in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of vapors.[13][14]
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[13] Use explosion-proof electrical equipment.[13] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Handling : Ground and bond containers when transferring material to prevent static discharge.[13] Use only non-sparking tools.[6] Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is hygroscopic and may be heat sensitive.[6] Recommended storage is refrigerated (0-10°C).[6] Store in a locked-up, corrosives-compatible area.[14]
-
Spill & Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous waste.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
References
- 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem. PubChem. [Link]
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem. PubChem. [Link]
- Pyrrolidine (Compound) - Exposome-Explorer - IARC. Exposome-Explorer. [Link]
- Pyrrolidine - Wikipedia. Wikipedia. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. enamine.net [enamine.net]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Characteristics of (3R)-(+)-3-(Methylamino)pyrrolidine
Introduction
(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral cyclic amine that serves as a critical building block in modern organic and medicinal chemistry. Its distinct stereochemistry and the presence of both secondary and tertiary amine functionalities within a compact heterocyclic scaffold make it an invaluable intermediate for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the core physical and chemical characteristics of this compound, offering both established data and field-proven methodologies for its characterization. The information herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent for applications ranging from asymmetric synthesis to the development of novel therapeutic agents, particularly for neurological disorders.[1][2]
Core Physicochemical Properties
The fundamental physical properties of this compound define its behavior in a laboratory setting, influencing reaction conditions, purification strategies, and storage protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 139015-33-1 | [1][3][4] |
| Molecular Formula | C₅H₁₂N₂ | [1][2][4][5] |
| Molecular Weight | 100.17 g/mol | [1][2][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][4] |
| Boiling Point | 164 °C (at 760 mmHg) | [1][2][4] |
| Density | 0.94 g/mL (at 20°C) | [1][2] |
| Refractive Index (n²⁰/D) | 1.48 | [1][2][4] |
| Purity (Typical) | ≥ 98% (by Gas Chromatography) | [1] |
The boiling point of 164 °C is indicative of the significant intermolecular forces at play, namely hydrogen bonding afforded by the secondary amine (N-H) group.[6][7][8] Unlike tertiary amines of similar molecular weight, which lack this capability, primary and secondary amines exhibit elevated boiling points.[6][7][8]
Optical Activity: A Defining Feature
As a chiral molecule, the most distinguishing physical property of this compound is its optical activity—the ability to rotate the plane of plane-polarized light.
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation [α]²⁰/D | +17.0° to +22.0° | c = 10 in Ethanol | [1][4] |
The "(+)" designation in the compound's name signifies its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction.[9] It is critical to understand that the sign of optical rotation (+ or -) is an experimentally determined value and has no direct, predictable correlation with the (R) or (S) stereochemical descriptor, which is assigned based on Cahn-Ingold-Prelog priority rules.[10] The magnitude and sign of the specific rotation are unique identifiers for a chiral compound under specific conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).[10]
Spectroscopic and Spectrometric Characterization Profile
While a publicly available, comprehensive spectral database for this specific compound is limited, its structure allows for a robust prediction of its spectroscopic signatures based on well-established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and overlapping signals of the pyrrolidine ring protons. Key expected signals include:
-
A broad singlet corresponding to the secondary amine proton (N-H).
-
A singlet for the N-methyl (N-CH₃) protons, likely appearing in the 2.2-2.6 ppm range.
-
A series of multiplets for the diastereotopic methylene (CH₂) and methine (CH) protons on the pyrrolidine ring, spanning a range from approximately 1.5 to 3.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
The N-methyl carbon is expected around 35-45 ppm.
-
The four carbons of the pyrrolidine ring would appear at distinct chemical shifts due to the influence of the two nitrogen atoms and the chiral center, likely in the 25-65 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: A moderate to weak, somewhat broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[2]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[2]
-
N-H Bend: An absorption band in the 1590-1650 cm⁻¹ region may be observed for the N-H bending vibration.
-
C-N Stretch: C-N stretching vibrations for both the secondary and tertiary amine are expected in the fingerprint region, typically between 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight, 100.10.
-
Fragmentation: The most prominent fragmentation pathway would likely involve the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl groups and the formation of stable iminium ions. A common fragment would be the loss of a methyl group (M-15), resulting in a peak at m/z 85.
Solubility Profile
This compound is a small, polar molecule containing two amine groups capable of acting as hydrogen bond acceptors, with one also being a hydrogen bond donor. This structure dictates its solubility.
| Solvent Type | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Miscible / Highly Soluble | Strong hydrogen bonding interactions between the amine groups and the solvent's hydroxyl groups.[11] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Generally good solvent for amines. |
| Ethereal | Diethyl Ether, THF | Moderately Soluble | Lower polarity may limit solubility compared to more polar options. |
| Non-polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |
Experimental Protocols for Physical Characterization
Ensuring the identity and purity of this compound requires precise measurement of its physical properties. The following section details standardized laboratory protocols for key characterization experiments.
Determination of Boiling Point (Thiele Tube Method)
This micro-scale method is efficient for determining the boiling point with a small sample volume. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[12]
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb.
-
Heating: Insert the assembly into a Thiele tube filled with mineral oil, ensuring the heating arm is properly positioned.
-
Observation: Heat the side arm of the Thiele tube gently with a microburner. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.
-
Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[12]
-
Documentation: Record the temperature and the ambient barometric pressure.
Determination of Density (Pycnometer Method)
Density is a fundamental property defined as mass per unit volume. The pycnometer method offers high precision for liquid density determination.[1][13]
Methodology:
-
Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely fitted stopper).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₂).
-
Calibration: Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water), and weigh it (m₃). Let the known density of the reference liquid be ρ_ref.
-
Calculation:
-
The mass of the sample is (m₂ - m₁).
-
The mass of the reference liquid is (m₃ - m₁).
-
The volume of the pycnometer is V = (m₃ - m₁) / ρ_ref.
-
The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₂ - m₁) / V .
-
Determination of Specific Rotation (Polarimetry)
This procedure measures the extent to which the chiral compound rotates plane-polarized light, providing a key metric for enantiomeric purity and identity.[9][14]
Methodology:
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up for at least 15 minutes.[14]
-
Solution Preparation: Accurately prepare a solution of this compound in a specified solvent (e.g., 10.0 g in a 100 mL volumetric flask using ethanol to achieve a concentration 'c' of 0.1 g/mL, which is equivalent to c=10 in the cited literature).
-
Zero Calibration: Fill the polarimeter cell (of a known path length 'l', e.g., 1.0 dm) with the pure solvent (blank). Place the cell in the polarimeter and set the reading to zero.
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are in the light path.[14] Place the cell in the polarimeter and record the observed rotation (α_obs). Take several readings and average them.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α_obs / (c × l)
-
α_obs = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
-
Reporting: Report the specific rotation along with the temperature (T) and wavelength (λ, typically 'D' for the sodium D-line), e.g., [α]²⁰/D.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper handling is crucial for laboratory safety. This compound is a hazardous chemical that requires stringent safety protocols.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[12]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
-
Storage:
Conclusion
This compound is a specialized chemical reagent whose utility is defined by its precise physical and stereochemical properties. A thorough understanding and verification of its characteristics—from its boiling point and density to its specific rotation—are paramount for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling confident and safe handling, characterization, and implementation of this versatile chiral building block in the pursuit of chemical innovation.
References
- 3-(Methylamino)pyrrolidine.
- MEASUREMENT OF DENSITY. University of Tennessee, Knoxville, Department of Chemistry. [Link]
- General Test Procedure Specific Optical Rot
- Determination of Optical Rotation and Specific Optical Rot
- An introduction to amines. Chemguide. [Link]
- Amines – Physical Properties. eCampusOntario Pressbooks. [Link]
- Optical Rotation, Optical Activity, and Specific Rot
- 15.12: Physical Properties of Amines. Chemistry LibreTexts. [Link]
- 6.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- Pyrrolidine. Wikipedia. [Link]
Sources
- 1. calnesis.com [calnesis.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 4. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 5. digicollections.net [digicollections.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. pharmadekho.com [pharmadekho.com]
The Advent of a Privileged Scaffold: A Technical Guide to the Synthetic Discovery of (3R)-N-methylpyrrolidin-3-amine
Abstract
The (3R)-N-methylpyrrolidin-3-amine core is a quintessential chiral building block in modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its constrained, three-dimensional structure and strategically placed nitrogen atoms provide an ideal scaffold for potent and selective interactions with biological targets. This guide delineates the synthetic evolution of this crucial intermediate, charting a course from foundational concepts in pyrrolidine synthesis to the discovery of highly efficient, stereoselective industrial-scale manufacturing processes. We will dissect the causal drivers behind key methodological advancements, offering field-proven insights into the stereocontrolled construction of this valuable molecule. This document serves as an in-depth technical resource for researchers, scientists, and professionals engaged in the intricate art of drug development.
Introduction: The Strategic Importance of the Chiral 3-Aminopyrrolidine Moiety
In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount to its therapeutic efficacy and safety profile. Chiral amines, particularly those integrated into heterocyclic systems, are indispensable components for crafting enantiomerically pure drugs.[1] The pyrrolidine ring, with an amino group at a chiral center, presents a unique and versatile scaffold for designing complex bioactive molecules.[1] Specifically, the (3R)-N-methylpyrrolidin-3-amine moiety has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This significance has propelled extensive research into stereoselective synthetic routes that are both efficient and scalable.
Foundational Strategies: Early Approaches and the Challenge of Stereocontrol
The initial approaches to constructing substituted pyrrolidines were often extensions of classical organic reactions, providing the foundational chemistry from which more refined, stereocontrolled methods would evolve.
Cyclization of Acyclic Precursors
Early methods frequently involved the cyclization of linear precursors. A common strategy is the intramolecular nucleophilic substitution of a suitably functionalized butane derivative. For instance, the reaction of 1,4-dihalobutanes with methylamine can yield N-methylpyrrolidine, albeit without stereocontrol at the 3-position.[2][3]
To introduce the 3-amino functionality, a more complex acyclic precursor is required. A hypothetical retrosynthetic analysis points towards a 1,2,4-tri-functionalized butane derivative. However, achieving the desired (R) stereochemistry at the C3 position from an achiral or racemic acyclic starting material presents a significant challenge, often resulting in racemic mixtures that require difficult and costly chiral resolution.
Reductive Amination: A Direct Path to N-Methylation
Reductive amination is a cornerstone reaction for the formation of C-N bonds and is particularly effective for the N-alkylation of amines.[4][5] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4][6]
For the synthesis of (3R)-N-methylpyrrolidin-3-amine, this method is most logically applied in the final step: the N-methylation of a pre-existing chiral precursor, (3R)-aminopyrrolidine. The common reagents for this transformation are formaldehyde (as the carbonyl source) and a reducing agent.
Figure 2: Simplified workflow of the Pfizer process highlighting the key asymmetric Michael addition step.
This approach was revolutionary because it leveraged a well-understood and powerful asymmetric transformation to create the desired stereochemistry with high enantiomeric excess (ee). The subsequent steps then focus on cyclization to form the pyrrolidine ring and functional group manipulations to arrive at the final target molecule. [7][8]
Asymmetric Hydrogenation: Another Powerful Tool
Further advancements in the synthesis of chiral pyrrolidine intermediates were reported by Lall et al. (also from Pfizer) in 2012 for a key intermediate of the fluoroquinolone antibiotic PF-00951966. [9][10][11]This route highlights the power of catalytic asymmetric hydrogenation.
In this strategy, a prochiral β-amido-α,β-unsaturated ester is hydrogenated in the presence of a chiral transition metal catalyst (e.g., a Ruthenium complex with a chiral phosphine ligand like DM-SEGPHOS). This step establishes the critical stereocenter with exceptional control, often achieving >99% ee after recrystallization. [9][10] Key Features of the Asymmetric Hydrogenation Approach:
-
High Enantioselectivity: The use of sophisticated chiral catalysts allows for near-perfect stereochemical control.
-
Atom Economy: Hydrogenation is a highly atom-economical reaction.
-
Process Efficiency: Catalytic processes are often highly efficient, requiring only small amounts of the chiral catalyst.
Following the asymmetric hydrogenation, the synthesis proceeds through a series of transformations, including an Sₙ2 reaction with methylamine to introduce the N-methyl group with inversion of configuration, ultimately leading to the desired product. [9][10]
Detailed Experimental Protocols
To provide a practical context, this section outlines a representative, generalized protocol for the final N-methylation step, a critical transformation in the synthesis of the title compound.
Protocol: Reductive Amination of (3R)-Boc-aminopyrrolidine
This protocol describes the N-methylation of a protected (3R)-aminopyrrolidine precursor using formaldehyde and a palladium-on-carbon catalyst under a hydrogen atmosphere.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| (3R)-1-Boc-3-aminopyrrolidine | 186.25 | 10.0 | 1.0 |
| Formaldehyde (37% solution in H₂O) | 30.03 | 12.0 | 1.2 |
| 10% Palladium on Carbon (50% wet) | N/A | - | 5 mol % |
| Methanol (Solvent) | 32.04 | - | ~10 volumes |
| Hydrogen Gas | 2.02 | Excess | - |
Step-by-Step Procedure:
-
Reaction Setup: To a hydrogenation vessel, add (3R)-1-Boc-3-aminopyrrolidine (1.86 g, 10.0 mmol) and methanol (20 mL).
-
Reagent Addition: Add the aqueous formaldehyde solution (0.97 mL, 12.0 mmol) to the mixture.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (50% wet, ~200 mg) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (3R)-1-Boc-N-methylpyrrolidin-3-amine. The product can be further purified by column chromatography if necessary.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final product, (3R)-N-methylpyrrolidin-3-amine.
Self-Validation: The success of the reaction can be validated by comparing the NMR and mass spectrometry data of the product with known literature values. The enantiomeric purity can be confirmed by chiral HPLC analysis.
Conclusion and Future Outlook
The journey to discover efficient and stereoselective syntheses of (3R)-N-methylpyrrolidin-3-amine is a compelling narrative of innovation in organic chemistry, driven by the demands of pharmaceutical development. From classical cyclization methods to the modern marvels of asymmetric catalysis, the evolution of these synthetic routes showcases a relentless pursuit of precision, efficiency, and scalability. The development of methods like asymmetric Michael additions and asymmetric hydrogenations by researchers in industrial settings has provided the tools to produce this vital chiral building block on a large scale, enabling the development of new and life-saving medicines.
Future advancements will likely focus on further improving the sustainability of these syntheses, exploring enzymatic and biocatalytic routes, and developing novel C-H activation strategies to construct the pyrrolidine core with even greater step economy. As our understanding of catalysis and reaction mechanisms deepens, the synthesis of this and other privileged chiral scaffolds will undoubtedly become even more sophisticated and elegant.
References
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Silverman, R. B., & Holladay, M. W. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Forró, E., & Fülöp, F. (2007). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. Tetrahedron: Asymmetry, 18(12), 1453-1458. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026). Why Chiral Amines Are Key in Modern Drug Synthesis.
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. [Link] [8]13. Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Journal of Medicinal Chemistry, 57(23), 9675-9703. [Link]
- Green Chemistry. (2014). Reductive Amination. [Link] [4]15. Szostak, M., & Szostak, R. (2015). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. Synthesis, 47(15), 2269-2276. [Link]
- Organic Chemistry Portal. (2025). Amine synthesis by reductive amination (reductive alkylation).
- Sumitomo Chemical Company, Limited. (2021). Process for the preparation of 1-methylpyrrolidin-3-ol.
- Nguyen, V. H., et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Journal of Science and Technology, 54(2), 231-237. [Link] [2]21. Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]
- Yin, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052-3053. [Link]
- VAST JOURNALS SYSTEM. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
- Jiangsu Best Pharmaceutical Co., Ltd. (2021). Preparation method of PF06651600.
- Yus, M., et al. (2008). Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines. HETEROCYCLES, 75(1), 135. [Link]
- Jiaxing University. (2021). Preparation method of 1-methyl-3-pyrrolidinol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]
Spectroscopic Data for (3R)-(+)-3-(Methylamino)pyrrolidine: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic characterization of (3R)-(+)-3-(Methylamino)pyrrolidine, a chiral synthetic building block of significant interest to researchers, scientists, and drug development professionals. Its precise structural elucidation is paramount for its application in the synthesis of novel chemical entities. This document outlines the expected spectroscopic data based on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and delves into the rationale behind the experimental choices for acquiring and interpreting this data, adhering to the principles of Good Laboratory Practice (GLP).
Introduction to this compound
This compound (CAS 139015-33-1) is a chiral secondary amine featuring a pyrrolidine ring, a stereocenter at the C3 position, and a methylamino substituent. The precise confirmation of its chemical structure and stereochemical integrity is a critical prerequisite for its use in pharmaceutical and chemical research. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules, while D₂O can be used to identify exchangeable protons (N-H).
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 2.8 | m | 3H | H2, H5a |
| ~ 2.7 | m | 1H | H5b |
| ~ 2.5 | m | 1H | H3 |
| 2.45 | s | 3H | N-CH₃ |
| ~ 2.1 | m | 1H | H4a |
| ~ 1.7 | m | 1H | H4b |
| ~ 1.6 | br s | 2H | N-H |
Interpretation:
-
The signals for the pyrrolidine ring protons (H2, H3, H4, H5) are expected to be complex multiplets due to diastereotopicity and spin-spin coupling.
-
The methyl group attached to the nitrogen will appear as a sharp singlet around 2.45 ppm.
-
The N-H protons are expected to be a broad singlet, and their chemical shift can be concentration-dependent. Addition of D₂O would cause this signal to disappear, confirming its assignment.
¹³C NMR Spectroscopy
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with the primary difference being the observation of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.
-
Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom. Longer acquisition times are generally necessary.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 60 | C3 |
| ~ 55 | C2 |
| ~ 48 | C5 |
| ~ 35 | N-CH₃ |
| ~ 30 | C4 |
Interpretation:
-
The chemical shifts are predictive based on the electronic environment of each carbon atom. The carbons attached to nitrogen (C2, C3, C5, and the N-CH₃) are deshielded and appear at higher chemical shifts compared to the C4 carbon.
-
The C3 carbon, being attached to the chiral center and a nitrogen atom, is expected to have a distinct chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer, which allows for rapid data acquisition and high signal-to-noise ratio. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Diagram: FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, broad | N-H stretch (secondary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1470 - 1440 | Medium | C-H bend (CH₂) |
| 1150 - 1050 | Medium | C-N stretch |
Interpretation:
-
The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.[1]
-
The strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the pyrrolidine ring and the methyl group.
-
The presence of a C-N stretching band around 1100 cm⁻¹ further confirms the amine functionality.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred for amines to minimize fragmentation and observe the molecular ion.[2][3] Electron Impact (EI) ionization can also be used, which will induce more fragmentation, providing structural clues.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrometry Data
-
Molecular Weight: 100.16 g/mol
-
Molecular Formula: C₅H₁₂N₂
-
Expected [M+H]⁺ (ESI, CI): m/z 101.1
-
Expected Molecular Ion (EI): m/z 100.1
-
Key Fragmentation Patterns (EI): Alpha-cleavage is a common fragmentation pathway for amines.[4] For this compound, this would involve the loss of radicals adjacent to the nitrogen atoms, leading to characteristic fragment ions. A prominent fragment would likely be observed at m/z 70, resulting from the loss of the methylamino group.
Good Laboratory Practice (GLP) in Spectroscopic Analysis
Adherence to Good Laboratory Practice (GLP) is crucial to ensure the quality, reliability, and integrity of the generated spectroscopic data.[5] Key principles include:
-
Standard Operating Procedures (SOPs): All experimental procedures, from sample preparation to data analysis, should be documented in detailed SOPs.
-
Instrument Calibration and Validation: All spectrometers must be regularly calibrated and validated to ensure they are performing within specified parameters.
-
Data Integrity: Raw data and all associated metadata must be securely stored and traceable. Any data processing steps should be documented.
-
Personnel Training: All personnel conducting the analyses must be adequately trained on the instrumentation and SOPs.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols outlined in this guide serve as a valuable resource for researchers, enabling them to confidently verify the identity and purity of this important chiral building block in their drug discovery and development endeavors.
References
- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).
- Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.
- PubChem. 3-(Methylamino)pyrrolidine.
- Tentamus Group. GLP studies for method development.
- PubChem. 3-Methylpyrrolidine.
- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
- DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164).
Sources
A Senior Application Scientist's Guide to (3R)-(+)-3-(Methylamino)pyrrolidine: From Sourcing to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3R)-(+)-3-(Methylamino)pyrrolidine in Modern Chemistry
This compound, a chiral secondary amine, has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its rigid, five-membered ring structure, combined with a stereodefined center and a reactive secondary amine, makes it an invaluable synthon for introducing specific stereochemistry into larger, more complex molecules. The pyrrolidine motif is a common feature in a multitude of FDA-approved drugs and bioactive natural products, underscoring the importance of chiral pyrrolidine derivatives in drug discovery.[1][2] This guide provides a comprehensive overview of the commercial availability, quality control, handling, and synthetic applications of this compound, tailored for professionals in the field. This compound is particularly noted for its role as a key intermediate in the development of novel therapeutics, especially in the realm of neurological disorders and as a ligand in asymmetric synthesis.[3]
Commercial Availability and Sourcing: A Landscape of Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider not only the purity but also the analytical documentation provided by the supplier to ensure the material's suitability for its intended application.
Below is a summary of representative commercial suppliers and their typical product specifications:
| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |
| TCI AMERICA | ≥98% (GC) | 139015-33-1 | C₅H₁₂N₂ | 100.17 | Often available for immediate shipment for R&D quantities.[4] |
| Chem-Impex | ≥98% (GC) | 139015-33-1 | C₅H₁₂N₂ | 100.17 | Noted for its applications in medicinal chemistry and organic synthesis.[3] |
This table is for illustrative purposes; availability and specifications should always be confirmed with the supplier.
The general workflow for procuring and validating this compound for research and development is outlined in the following diagram:
Caption: Procurement and Validation Workflow for this compound.
Quality Control and Specifications: Ensuring Experimental Integrity
The stereochemical and chemical purity of this compound is paramount to its successful application, particularly in GMP (Good Manufacturing Practice) environments and in stereoselective synthesis. A self-validating system for quality control should be established, incorporating both the supplier's Certificate of Analysis (CoA) and in-house analytical verification.
Key Analytical Parameters to Verify:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of this compound.
-
Purity: Typically determined by Gas Chromatography (GC), with a minimum purity of 98% being standard for most research applications.[3]
-
Chiral Purity/Enantiomeric Excess (e.e.): This is a critical parameter. It is often determined by chiral GC or chiral HPLC. For applications in asymmetric synthesis, a high e.e. is essential to ensure the stereochemical outcome of the reaction.
-
Appearance: The compound is typically a colorless to light yellow clear liquid.[3]
-
Physical Constants: Properties such as boiling point (approximately 164 °C) and density (approximately 0.94 g/mL) can serve as additional checks of identity and purity.[3]
Handling, Storage, and Safety: A Prudent Approach
Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel working with this compound.
-
Safety Precautions: This compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[4] It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage Conditions: It is recommended to store this compound at 2 - 8 °C in a tightly sealed container to prevent degradation and moisture absorption.[3]
Applications in Drug Discovery and Organic Synthesis: A Versatile Building Block
The utility of this compound in drug discovery is well-documented, with the pyrrolidine scaffold being a key component in numerous biologically active compounds.[2][5] Its applications span various therapeutic areas, including neuroscience and infectious diseases.
1. Intermediate in the Synthesis of Bioactive Molecules:
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For instance, it is a key fragment in the preparation of certain fluoroquinolone antibiotics.[6] The stereocenter at the 3-position of the pyrrolidine ring directly influences the biological activity and selectivity of the final drug molecule.
2. Ligand in Asymmetric Catalysis:
The chiral nature of this compound makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the stereoselective synthesis of a target molecule.
Representative Experimental Protocol: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound, a common transformation to incorporate this chiral scaffold into a larger molecule.
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Its polar aprotic nature is ideal for SN2 reactions and it readily dissolves the reactants.
-
Potassium Carbonate as Base: It is a mild inorganic base, sufficient to deprotonate the secondary amine without causing significant side reactions.
-
Excess Base: Ensures complete deprotonation of the amine and neutralizes the acid formed during the reaction.
-
Aqueous Workup: Removes the inorganic salts and any remaining starting materials.
-
Column Chromatography: A standard purification technique for organic compounds to isolate the product from any unreacted starting materials or byproducts.
The following diagram illustrates the logical flow of this synthetic protocol:
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 139015-33-1 | TCI AMERICA [tcichemicals.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
safety and handling of (3R)-(+)-3-(Methylamino)pyrrolidine
An In-depth Technical Guide to the Safe Handling and Management of (3R)-(+)-3-(Methylamino)pyrrolidine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 139015-33-1). The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a self-validating system of laboratory safety.
Section 1: Chemical and Physical Identity
This compound is a chiral amine that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its utility in developing pharmaceuticals, particularly for neurological disorders, necessitates a thorough understanding of its properties for safe and effective use.[1]
Data for this compound is summarized below:
| Property | Value | Source(s) |
| CAS Number | 139015-33-1 | [1][2] |
| Molecular Formula | C₅H₁₂N₂ | [1][3] |
| Molecular Weight | 100.17 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][4] |
| Density | 0.94 g/mL | [1] |
| Boiling Point | 164 °C (Lit.) | [1] |
| Flash Point | 31 °C | [4] |
| Refractive Index | n20D 1.48 | [1] |
| Optical Rotation | [α]20/D = +17° to +22° (c=10 in EtOH) | [1][4] |
Section 2: Hazard Identification and GHS Classification
This compound presents significant chemical hazards, primarily related to its flammability and corrosivity. Understanding these risks is the foundation of safe handling. The material is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][4][5]
| GHS Classification | Hazard Statement | Pictogram |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage | corrosive |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | ❗ |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | corrosive |
| STOT SE, Category 3 | H335: May cause respiratory irritation | ❗ |
The combination of flammability and corrosivity dictates the stringent engineering controls and personal protective equipment required. The low flash point of 31°C means that flammable vapors can form at typical ambient temperatures, posing a significant fire risk.[4]
Section 3: Core Principles of Safe Handling
The causality behind the recommended handling procedures stems directly from the hazards identified in Section 2.
-
Flammability Mitigation: The primary goal is to prevent the ignition of vapors. Vapors are heavier than air and may travel to a source of ignition and flash back.[7] This is achieved by:
-
Eliminating Ignition Sources: Prohibiting open flames, sparks, and hot surfaces in the handling area.[5][8]
-
Preventing Static Discharge: Grounding and bonding all containers and receiving equipment is critical, as electrostatic charges can be generated during transfer.[5][8][9]
-
Using Appropriate Equipment: Employing explosion-proof electrical and ventilating equipment and non-sparking tools prevents the accidental generation of sparks.[5][7][9]
-
-
Corrosion Protection: The compound is extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[10] Therefore, preventing all direct physical contact is paramount. This is achieved by:
Section 4: Standard Operating Procedures (SOPs)
Engineering Controls & Personal Protective Equipment (PPE)
Adherence to proper controls and PPE is mandatory.
| Control/PPE Type | Specification | Rationale |
| Engineering Control | Chemical Fume Hood | To prevent inhalation of corrosive and irritating vapors.[7][10] |
| Eye/Face Protection | Chemical safety goggles and/or full-face shield. | Protects against splashes that can cause severe eye damage.[5][7] |
| Skin Protection | Flame-retardant lab coat; Chemical-resistant gloves (e.g., Nitrile); Chemical resistant overalls and boots as needed.[11][12] | Protects skin from contact, which causes severe burns.[5] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., Type ABEK filter) if fume hood is not available or if exposure limits are exceeded.[7] | Protects the respiratory system from irritation. |
General Handling Protocol
This step-by-step workflow must be followed for any manipulation of the compound.
-
Preparation:
-
Aliquotting and Transfer:
-
Perform all operations within the chemical fume hood.[7]
-
Use only non-sparking tools for opening and closing containers.[5][9]
-
Slowly dispense the liquid to minimize splashing and static charge generation.
-
Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4][5]
-
-
Post-Handling:
Storage Protocol
Proper storage is crucial to maintain chemical integrity and prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] The storage area should be locked.[5]
-
Temperature: Store under refrigeration at 2-8°C or 0-10°C.[1][4]
-
Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as the material can be sensitive to air and moisture.[4][7]
-
Container: Keep the container tightly closed and properly labeled.[4][5]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][7]
Section 5: Emergency Response Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
Accidental Release (Spill)
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Isolate: Remove all sources of ignition and ventilate the area.[8]
-
Protect: Do not act without suitable protective equipment.[8]
-
Contain: Prevent further leakage if it is safe to do so. Cover drains.[10] Contain the spill using a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[7]
-
Clean: Clean the affected area thoroughly.
First Aid Measures
First aiders must protect themselves before assisting.[10] Seek immediate medical attention in all cases of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[5] Rinse the skin with plenty of water or shower for at least 15 minutes.[2][13]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call a poison center or doctor.[5]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[5] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5][13]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air.[7] Containers may explode when heated.[7] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Section 6: Waste Disposal
Chemical waste must be managed in compliance with all applicable laws and regulations.
-
Procedure: Do not empty into drains.[7] Dispose of contents and container to an approved waste disposal plant.[2][10] This should be done through a licensed disposal company.[11]
-
Containers: Handle uncleaned containers as you would the product itself.[10] Do not reuse empty containers as they may contain flammable or corrosive residue.[8]
Section 7: Toxicological Profile (Summary)
While a comprehensive toxicological profile has not been fully investigated, the available data indicates significant acute hazards.[7]
-
Acute Effects: The substance is harmful if swallowed and causes severe chemical burns to the skin and eyes upon contact.[3][5] Vapors may cause respiratory irritation.[6] Overexposure symptoms may include headache, dizziness, nausea, and vomiting.[7]
-
Chronic Effects: No specific data on chronic effects, carcinogenicity, or reproductive toxicity is available for this specific compound in the provided search results. However, related compounds have been associated with central nervous system and cardiovascular toxicities.[14]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users receive site-specific training and consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.
References
- PubChem. 3-(Methylamino)pyrrolidine. [Link]
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
- National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]
- ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 139015-33-1 | TCI AMERICA [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. aksci.com [aksci.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of (3R)-(+)-3-(Methylamino)pyrrolidine in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of (3R)-(+)-3-(Methylamino)pyrrolidine, a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis.[1] Given the limited availability of precise quantitative solubility data in public literature, this document furnishes a detailed exposition of the underlying physicochemical principles governing its solubility, alongside a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate its effective use in synthesis, purification, and formulation design.
Introduction to this compound
This compound is a versatile chiral building block utilized in the synthesis of a variety of complex molecules.[1] Its structure, featuring a pyrrolidine ring, a secondary amine, and a methyl group, imparts specific physicochemical properties that dictate its behavior in different solvent systems. An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | [1][2][3] |
| Molecular Weight | 100.17 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 164 °C | [1][3] |
| Density | 0.94 g/mL | [1][3] |
| Refractive Index | 1.48 | [1][3] |
| Specific Rotation [α]20/D | +17.0 to +22.0 deg (c=10, EtOH) | [3] |
| Flash Point | 31 °C | [3] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4][5] For this compound, its solubility in organic solvents is a function of its molecular structure and the properties of the solvent.
Molecular Structure and Intermolecular Forces
This compound possesses both polar and non-polar characteristics. The pyrrolidine ring and the methyl group contribute to its non-polar nature, while the two amine groups are polar and capable of engaging in hydrogen bonding.[6][7][8]
-
Hydrogen Bonding: The presence of N-H bonds in both the secondary amine of the pyrrolidine ring and the methylamino group allows the molecule to act as a hydrogen bond donor. The lone pairs of electrons on the nitrogen atoms also enable it to act as a hydrogen bond acceptor.[8][9][10] This capacity for hydrogen bonding is a dominant factor in its interaction with protic and other polar solvents.[6][7][11]
-
Dipole-Dipole Interactions: The polarity of the C-N and N-H bonds creates a net dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The non-polar alkyl portions of the molecule (the pyrrolidine ring and methyl group) interact with non-polar solvents primarily through weaker van der Waals forces.[12]
Influence of Solvent Properties
The interplay between the solute and solvent properties determines the extent of solubility.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to be highly soluble in these solvents due to the strong hydrogen bonding interactions.[7][9] However, the solubility in water may be limited by the non-polar hydrocarbon portion of the molecule.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but do not have N-H or O-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the amine's N-H groups.[4]
-
Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the primary intermolecular forces are van der Waals forces. The polar amine groups of this compound are not well-solvated by non-polar solvents, leading to poor solubility.[4][12]
Caption: Logical relationship between molecular structure and solubility.
Experimental Determination of Solubility
Due to the absence of readily available quantitative data, a reliable experimental protocol is essential for determining the solubility of this compound in various organic solvents. The gravimetric method is a robust and widely applicable technique for this purpose.[13][14][15]
Gravimetric Method: A Step-by-Step Protocol
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (compatible with the chosen solvent)
-
Drying oven or rotary evaporator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solute at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for at least 4 hours to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the withdrawn sample using a syringe filter to remove any suspended micro-droplets or fine particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a beaker or round-bottom flask).
-
Determine the mass of the container with the solution.
-
Carefully evaporate the solvent under controlled conditions. For volatile solvents, a gentle stream of nitrogen in a fume hood or a rotary evaporator can be used.
-
Once the solvent is removed, dry the container with the non-volatile this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.
-
Reweigh the container to determine the mass of the dissolved this compound.
-
Calculation of Solubility:
Solubility can be expressed in various units:
-
g/100 mL: (Mass of dissolved amine / Volume of solvent) x 100
-
Molarity (mol/L): (Moles of dissolved amine / Volume of solvent in L)
-
Mole fraction: (Moles of dissolved amine) / (Moles of dissolved amine + Moles of solvent)
Caption: Experimental workflow for determining solubility via the gravimetric method.
Predicted Solubility Profile
Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Type | Predicted Solubility | Rationale |
| Water | High | Polar Protic | Soluble | Strong hydrogen bonding with both amine groups.[7][9] |
| Methanol | High | Polar Protic | Very Soluble | Similar polarity and strong hydrogen bonding capacity. |
| Ethanol | High | Polar Protic | Very Soluble | Similar to methanol, good hydrogen bonding interactions. |
| Isopropanol | Medium | Polar Protic | Soluble | Good hydrogen bonding, but increased hydrocarbon character may slightly reduce solubility compared to methanol/ethanol. |
| Acetonitrile | High | Polar Aprotic | Soluble | Strong dipole-dipole interactions and can accept hydrogen bonds. |
| Dimethylformamide (DMF) | High | Polar Aprotic | Soluble | Strong dipole-dipole interactions and a good hydrogen bond acceptor.[4] |
| Dimethyl sulfoxide (DMSO) | High | Polar Aprotic | Soluble | Highly polar and an excellent hydrogen bond acceptor.[4] |
| Dichloromethane (DCM) | Medium | Polar Aprotic | Moderately Soluble | Can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. |
| Tetrahydrofuran (THF) | Medium | Polar Aprotic | Moderately Soluble | Moderate polarity and can accept hydrogen bonds. |
| Ethyl Acetate | Medium | Polar Aprotic | Sparingly Soluble | Lower polarity and weaker interactions compared to other polar aprotic solvents. |
| Toluene | Low | Non-Polar | Sparingly Soluble/Insoluble | Predominantly van der Waals interactions, which are insufficient to overcome the solute's polarity.[12] |
| Hexane | Low | Non-Polar | Insoluble | Mismatch in polarity and intermolecular forces.[4][12] |
Conclusion
While precise, quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents. For applications demanding exact solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and accurate methodology. This technical guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and process optimization in the diverse applications of this important chiral amine.
References
- Homework.Study.com. (n.d.). Why do amines exhibit high solubility in water?
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- JoVE. (2023, April 30). Video: Physical Properties of Amines.
- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
- Determination of Solubility by Gravimetric Method. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
- Lumen Learning. (n.d.). 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry.
- Polarity of Solvents. (n.d.).
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Solubility of Things. (n.d.). Gravimetric Analysis.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- Polarity Index. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- PubChem. (n.d.). 3-(Methylamino)pyrrolidine.
- StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines.
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
- Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
- Scribd. (n.d.). Understanding Gravimetric Methods.
- Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.
- Wikipedia. (n.d.). Gravimetric analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Physical Properties of Amines [jove.com]
- 8. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmajournal.net [pharmajournal.net]
- 15. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold".[3] The non-planar, sp³-hybridized nature of the pyrrolidine core allows for a precise three-dimensional arrangement of substituents, facilitating potent and selective interactions with biological targets.[2][4] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyrrolidines, tracing their journey from natural toxins to essential components of life-saving therapeutics. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the ever-expanding role of this versatile scaffold in the pharmaceutical landscape.
The Genesis: Pyrrolizidine Alkaloids - A Double-Edged Sword
The story of substituted pyrrolidines begins not with a therapeutic breakthrough, but with the discovery of a class of toxic natural products: the pyrrolizidine alkaloids (PAs).[5][6][7] First identified in plants in the 19th century, the toxic effects of these compounds were not immediately understood.[7] For centuries, many PA-containing plants were utilized in traditional medicine across various cultures.[7]
It was in the early to mid-20th century that the potent hepatotoxic and genotoxic nature of PAs was recognized, primarily through observations of livestock poisoning from ingesting PA-containing plants.[7] These alkaloids, characterized by a bicyclic structure of two fused five-membered rings with a nitrogen at the bridgehead, are produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[6][7] The toxicity of many PAs is attributed to a 1,2-unsaturated bond in the necine base, which, upon metabolic activation in the liver, forms highly reactive pyrrole derivatives that can damage cellular macromolecules.[8]
The discovery of the detrimental effects of pyrrolizidine alkaloids spurred significant research into their biosynthesis, metabolism, and mechanisms of toxicity.[5][6][9] This early focus on the toxicology of a specific class of substituted pyrrolidines laid the groundwork for a deeper understanding of the broader chemical family and its potential for biological activity, both harmful and beneficial.
The Rise of a Privileged Scaffold in Medicinal Chemistry
Despite the notorious reputation of pyrrolizidine alkaloids, the broader class of substituted pyrrolidines has emerged as a highly valuable scaffold in drug discovery. The pyrrolidine ring is a key structural motif in numerous FDA-approved drugs, demonstrating its versatility and importance in modern medicine.[10] Examples of such drugs include the antihypertensive agent Captopril, the antiviral drug Asunaprevir, and the antibiotic Clindamycin.[11][12]
The success of the pyrrolidine scaffold can be attributed to several key features:
-
Stereochemical Richness: The non-planar nature of the pyrrolidine ring allows for the creation of multiple stereocenters, enabling the synthesis of complex and highly specific three-dimensional structures. This is crucial for achieving selective interactions with biological targets.[2]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, influencing its pharmacokinetic and pharmacodynamic properties.[2]
-
Synthetic Accessibility: A wide range of synthetic methodologies have been developed to construct and functionalize the pyrrolidine ring, allowing for the creation of diverse libraries of compounds for drug screening.
The Evolution of Synthetic Methodologies
The journey from the isolation of naturally occurring pyrrolidines to their rational design and synthesis has been marked by significant advancements in organic chemistry. Early synthetic efforts were often lengthy and lacked stereocontrol. However, the development of modern synthetic methods has provided chemists with powerful tools to construct highly substituted pyrrolidines with exceptional levels of precision.
Classical Approaches: Building the Foundation
Early methods for pyrrolidine synthesis often relied on the functionalization of readily available starting materials. The amino acid L-proline, with its inherent pyrrolidine ring, has historically served as a crucial chiral building block for the synthesis of a wide variety of substituted pyrrolidines.[11][13]
The Dawn of Modern Synthesis: 1,3-Dipolar Cycloaddition
A paradigm shift in pyrrolidine synthesis came with the advent of the 1,3-dipolar cycloaddition reaction of azomethine ylides.[3][14][15][16] First conceptualized by Huisgen in the 1960s, this powerful reaction allows for the rapid and stereocontrolled construction of the pyrrolidine ring from an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene).[15] The first intramolecular 1,3-dipolar cycloaddition of an azomethine ylide was reported in 1976, opening the door for the synthesis of complex polycyclic pyrrolidine-containing structures.[15]
The key advantages of this methodology include:
-
High Atom Economy: All atoms from the reactants are incorporated into the product.[3]
-
Stereocontrol: The reaction can be highly stereoselective, allowing for the formation of multiple new stereocenters with predictable relative and absolute configurations.[17][18]
-
Versatility: A wide range of azomethine ylides and dipolarophiles can be employed, leading to a vast diversity of substituted pyrrolidines.[19]
The development of catalytic asymmetric versions of this reaction has been a major focus of research, enabling the enantioselective synthesis of chiral pyrrolidines, which is of paramount importance in drug development.[16][17][20]
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This protocol is a representative example of a catalytic asymmetric 1,3-dipolar cycloaddition to synthesize an enantioenriched substituted pyrrolidine.
Materials:
-
Imino ester (azomethine ylide precursor)
-
Alkene (dipolarophile)
-
Chiral metal catalyst (e.g., a complex of silver or copper with a chiral ligand)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral metal catalyst.
-
Add the anhydrous solvent, followed by the imino ester and the alkene.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrolidine.
-
Determine the enantiomeric excess (e.e.) of the product using chiral high-performance liquid chromatography (HPLC).
The Mannich Reaction: A Versatile Tool for Pyrrolidine Synthesis
The Mannich reaction and its vinylogous variant have also proven to be powerful methods for the construction of substituted pyrrolidines.[21][22] This reaction involves the aminoalkylation of an enolizable carbonyl compound with an iminium ion. The resulting δ-aminocarbonyl compounds can then be cyclized to form the pyrrolidine ring.[22] The development of enantioselective Mannich reactions has further expanded the utility of this methodology for the synthesis of chiral pyrrolidines.[23]
Modern Catalytic Methods: Precision and Efficiency
The 21st century has witnessed an explosion in the development of novel catalytic methods for pyrrolidine synthesis. These include:
-
Transition Metal-Catalyzed C-H Amination: This approach allows for the direct formation of the pyrrolidine ring through the intramolecular amination of unactivated C-H bonds, offering high atom economy.[24]
-
Asymmetric Organocatalysis: Chiral small molecules, particularly those derived from proline, have been shown to be effective catalysts for a variety of reactions that produce enantioenriched substituted pyrrolidines.[25] The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the significance of this field, where pyrrolidine-based catalysts play a key role.[26]
Timeline of Key Discoveries and Developments
| Era | Key Discovery/Development | Significance |
| 19th Century | Discovery of pyrrolizidine alkaloids in plants.[7] | Initial identification of a major class of naturally occurring substituted pyrrolidines. |
| Early-Mid 20th Century | Recognition of the hepatotoxicity of pyrrolizidine alkaloids.[7] | Spurred research into the biological effects of substituted pyrrolidines. |
| 1900 | Isolation and synthesis of the amino acid proline by Richard Willstätter.[27] | Provided a fundamental chiral building block for pyrrolidine synthesis. |
| 1960s | Huisgen's conceptualization of 1,3-dipolar cycloaddition reactions.[15] | Laid the theoretical foundation for a powerful new method of pyrrolidine synthesis. |
| 1971 | Discovery of the proline-catalyzed intramolecular aldol reaction (Hajos–Parrish–Eder–Sauer–Wiechert reaction).[25] | A seminal discovery in the field of organocatalysis, showcasing the catalytic potential of a simple pyrrolidine derivative. |
| 1976 | First reported intramolecular 1,3-dipolar cycloaddition of an azomethine ylide.[15] | Demonstrated the synthetic utility of this reaction for creating complex pyrrolidine-containing structures. |
| 2000 | Reports by List, Barbas, and MacMillan on proline and imidazolidinone-catalyzed intermolecular reactions.[25] | Marked the birth of modern asymmetric organocatalysis. |
| 21st Century | Development of advanced catalytic methods, including transition metal-catalyzed C-H amination and highly efficient asymmetric 1,3-dipolar cycloadditions.[24] | Provided chemists with highly efficient and selective tools for the synthesis of complex substituted pyrrolidines. |
Visualizing Key Synthetic Pathways
Diagram 1: General Scheme of 1,3-Dipolar Cycloaddition
Caption: Formation of a substituted pyrrolidine via a [3+2] cycloaddition reaction.
Diagram 2: Retrosynthetic Analysis of a Substituted Pyrrolidine
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | Semantic Scholar [semanticscholar.org]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 8. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 18. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A new synthesis of pyrrolidines by way of an enantioselective Mannich/diastereoselective hydroamination reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrrolidine synthesis [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proline - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery
An In-depth Technical Guide to the Fundamental Chemistry of (3R)-(+)-3-(Methylamino)pyrrolidine
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its prevalence is due to a combination of favorable properties: the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate physicochemical properties, and the non-planar ring structure can enforce specific conformations crucial for biological activity.[2][4] When chirality is introduced, as in this compound, the molecule becomes an invaluable chiral building block for constructing enantiomerically pure pharmaceuticals, where a single stereoisomer is responsible for the desired therapeutic effect while minimizing potential off-target effects from its enantiomer.[2][5]
This compound is a bifunctional chiral amine featuring a pyrrolidine ring with a methylamino substituent at the stereogenic C3 position. This specific architecture offers medicinal chemists a versatile handle for introducing a defined stereocenter and a nucleophilic secondary amine into a target molecule. Its utility is demonstrated by its incorporation into complex therapeutic agents, particularly in the development of novel antibiotics.[6][7] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the fundamental chemistry of this key synthetic intermediate, from its synthesis and characterization to its reactivity and strategic application.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical synthesis, ensuring the identity and purity of a building block before its incorporation into a complex drug candidate. The physicochemical and spectroscopic data for this compound and its common protected derivatives are summarized below.
Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R)-N-methylpyrrolidin-3-amine | [8] |
| CAS Number | 139015-33-1 | [8][9] |
| Molecular Formula | C₅H₁₂N₂ | [10][11] |
| Molecular Weight | 100.16 g/mol | [10][11] |
| Appearance | Flammable liquid and vapor | [9][10] |
| Hazards | Causes severe skin burns and eye damage | [9][10] |
Spectroscopic Characterization
While a complete public dataset for the free base is sparse, extensive data exists for its N-Boc protected precursor, (tert-butyl methyl[(3R)-3-pyrrolidinyl]carbamate), which is a common and stable intermediate in synthesis. The spectroscopic features of this precursor are highly informative for verifying the integrity of the core scaffold.
| Spectroscopic Data for (3R)-N-Boc-3-(Methylamino)pyrrolidine | |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.44 ppm. The methyl group on the nitrogen would appear as a singlet around 2.7-2.9 ppm. The protons on the pyrrolidine ring would present as complex multiplets between approximately 1.6 and 3.5 ppm. The broad singlet for the NH proton of the pyrrolidine ring would appear further downfield. |
| ¹³C NMR | Key signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and several signals for the pyrrolidine ring carbons, typically in the range of 25-60 ppm. The N-methyl carbon signal would appear around 30-35 ppm. |
| IR Spectroscopy | The infrared spectrum provides clear evidence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the carbamate (Boc group). The N-H stretch of the pyrrolidine ring amine appears in the 3300-3400 cm⁻¹ region. C-H stretching vibrations are observed around 2850-3000 cm⁻¹.[12] |
| Mass Spectrometry (ESI-MS) | In positive ion mode electrospray ionization mass spectrometry, the protected compound (MW: 200.28) would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 201.29. |
Stereoselective Synthesis: A Logic-Driven Approach
The synthesis of enantiomerically pure this compound is a critical challenge that underscores the importance of stereocontrol in modern organic chemistry. The most common and logical strategies begin with a readily available chiral precursor, thereby preserving stereochemical integrity throughout the synthetic sequence.
Synthetic Strategy: From Chiral Precursors to the Final Product
A field-proven approach involves a multi-step sequence starting from a protected form of (3R)-3-aminopyrrolidine. This strategy is predicated on the principle of protecting reactive functional groups to ensure chemoselectivity in subsequent transformations.
The overall synthetic logic can be visualized as follows:
Caption: A common synthetic pathway to this compound.
This pathway is advantageous because it utilizes a commercially available chiral starting material and employs robust, high-yielding reactions. The Boc-protection step is crucial; the tert-butyloxycarbonyl group renders the primary amine non-nucleophilic, preventing it from interfering with the subsequent N-methylation of the pyrrolidine ring nitrogen. However, a more direct route involves the N-methylation of the exocyclic amine first. A highly efficient method for this is reductive amination.
Protocol 1: Synthesis via Reductive Amination and N-Boc Protection
This protocol details a common method starting from (3R)-3-aminopyrrolidine dihydrochloride. The rationale is to first form the desired secondary amine and then protect the more reactive ring nitrogen for subsequent synthetic steps.
Step 1: Reductive Amination of (3R)-3-Aminopyrrolidine
-
Setup: To a stirred solution of (3R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) at 0 °C.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. The acidic nature of the hydrochloride salt can catalyze this step.
-
Reduction: Cool the reaction mixture again to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Causality: NaBH₄ is a mild reducing agent selective for the iminium ion over other potential functional groups. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Workup: After stirring for 3-4 hours at room temperature, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with NaOH to pH > 12 and extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
Step 2: N-Boc Protection of the Pyrrolidine Ring
-
Setup: Dissolve the crude product from Step 1 in dichloromethane. Add triethylamine (1.2 eq) to act as a base.
-
Protection: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dichloromethane dropwise. Causality: The pyrrolidine ring nitrogen is generally more nucleophilic and less sterically hindered than the secondary exocyclic amine, leading to preferential protection at the N1 position.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to afford the pure N-Boc protected product.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the distinct reactivity of its two nitrogen centers. The exocyclic secondary amine is a potent nucleophile, while the pyrrolidine ring nitrogen can also participate in reactions, often after deprotection if an N-Boc strategy was used.
Caption: Integration workflow for antibiotic synthesis.
Safety, Handling, and Storage
As a reactive amine, this compound requires careful handling.
-
Hazards: The compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [9][10]All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: It should be stored in a tightly sealed container, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide. Refrigeration is typically recommended for long-term storage to minimize volatility and decomposition.
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the versatile reactivity of its amino groups, provides a reliable and effective means to introduce critical structural motifs into drug candidates. A thorough understanding of its synthesis, characterization, and reactivity—as outlined in this guide—is essential for leveraging its full potential in the development of next-generation therapeutics. The continued application of this and similar chiral building blocks will undoubtedly remain a cornerstone of rational drug design and development.
References
- ResearchGate. (2021). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives.
- Pharmaffiliates. (2024). Why Chiral Amines Are Key in Modern Drug Synthesis.
- ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- National Institutes of Health. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.
- ACS Publications. (2018). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- PubChem. 3-(Methylamino)pyrrolidine.
- ResearchGate. Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine.
- Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Google Patents. Preparation method of 1-methyl-3-pyrrolidinol.
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors.
- National Institutes of Health. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- PubChem. 3-Aminopyrrolidine.
- PubMed Central. (2023). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (3S)-N-Methyl-3-pyrrolidinamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Exploration of (3R)-(+)-3-(Methylamino)pyrrolidine Derivatives
Introduction: The Significance of the (3R)-(+)-3-(Methylamino)pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and affinity.[3] Among the vast family of pyrrolidine-based compounds, derivatives of this compound have emerged as a particularly fruitful scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, intended for researchers, scientists, and drug development professionals.
The inherent chirality of the (3R) stereocenter, coupled with the secondary methylamino group at the 3-position, provides a versatile platform for generating diverse molecular architectures. The pyrrolidine nitrogen and the exocyclic methylamino group offer two distinct points for chemical modification, enabling fine-tuning of physicochemical properties and biological activity. This has led to the discovery of potent and selective modulators of various biological targets, including kinases and chemokine receptors.[4][5]
Part 1: Strategic Synthesis of this compound and its Derivatives
The therapeutic potential of this compound derivatives is critically dependent on the ability to synthesize them in an enantiomerically pure form. Various synthetic strategies have been developed to achieve this, focusing on both the construction of the chiral pyrrolidine core and the subsequent derivatization.
Enantioselective Synthesis of the Chiral Pyrrolidine Core
A robust and scalable synthesis of the (3R)-3-aminopyrrolidine core is the foundational step. One common approach involves the use of chiral starting materials, such as amino acids, to establish the desired stereochemistry.[6] For instance, D-alanine has been successfully employed in a multi-step synthesis where the key steps include a Birch reduction of a cyclic enaminoester and the reduction of a pyrrolidinone.[6]
Another powerful strategy is the use of asymmetric catalysis. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing chiral phosphoramidite ligands, provides an efficient route to enantiomerically enriched pyrrolidines.[7] Furthermore, proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination offers a metal-free alternative for the synthesis of chiral 3-aminopyrrolidines.[8]
Derivatization Strategies
With the chiral core in hand, the next crucial step is the introduction of desired substituents on the pyrrolidine nitrogen (N1) and the exocyclic methylamino group.
-
N-Acylation and Sulfonylation: The secondary methylamino group is readily acylated or sulfonylated using corresponding acyl chlorides, sulfonyl chlorides, or carboxylic acids with coupling agents. This is a common strategy to introduce pharmacophoric elements that can interact with specific residues in the target protein.
-
Reductive Amination: The pyrrolidine nitrogen can be functionalized via reductive amination with aldehydes or ketones. This reaction, often carried out using reducing agents like sodium triacetoxyborohydride, is a highly efficient method for introducing a wide range of substituents.[9] Iridium-catalyzed transfer hydrogenation offers a modern and practical approach for the reductive amination of diketones with anilines to construct N-aryl-substituted pyrrolidines.[10]
Below is a generalized workflow for the synthesis and derivatization of this compound.
Caption: Mechanism of action for CCR2 antagonists.
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas as well:
-
Antibacterial Agents: (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the synthesis of fluoroquinolone antibiotics. [11][12]* Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the CNS, and derivatives of 3-aminopyrrolidine are being explored for their potential in treating neurological and psychiatric conditions.
Part 3: Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, this section provides detailed, step-by-step methodologies for a representative synthesis and two key biological assays. These protocols are designed to be self-validating, with clear endpoints and controls.
Protocol 1: Synthesis of (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile (Compound 6)
This protocol is adapted from the synthesis of a selective JAK1 inhibitor. [5] Materials:
-
(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl cyanoacetate
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Coupling of the Pyrrolidine and Pyrimidine Cores
-
To a solution of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in NMP, add DIPEA (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain (R)-tert-butyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate.
-
-
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA. The resulting product is (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine TFA salt.
-
-
Step 3: Acylation with Ethyl Cyanoacetate
-
To a solution of the TFA salt from Step 2 (1.0 eq) in DCM, add TEA (3.0 eq) and cool to 0 °C.
-
Add ethyl cyanoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the final product, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using an ATP consumption assay. [1] Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compound and control inhibitor (e.g., tofacitinib)
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.
-
Add the kinase/substrate master mix to all wells.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Add the luminescence-based kinase assay reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 3: CCR2 Chemotaxis Assay
This protocol describes a method to evaluate the ability of a test compound to inhibit the migration of cells towards a CCL2 gradient. [13] Materials:
-
Human monocytic cell line expressing CCR2 (e.g., THP-1)
-
Cell culture medium
-
Recombinant human CCL2
-
Test compound and control CCR2 antagonist
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Cell viability assay reagent (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture the CCR2-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add serum-free medium containing CCL2 (at a pre-determined optimal concentration) to the lower wells of the chemotaxis chamber.
-
Add serum-free medium without CCL2 to the negative control wells.
-
Place the porous inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane, or lyse the migrated cells and quantify using a fluorescent dye like Calcein-AM.
-
Alternatively, collect the cells that have migrated into the lower chamber and count them using a cell counter or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Part 4: Future Directions and Conclusion
The exploration of this compound derivatives continues to be a vibrant area of drug discovery. Future research will likely focus on:
-
Expanding the Therapeutic Landscape: Applying this versatile scaffold to new biological targets, guided by computational modeling and high-throughput screening.
-
Fine-Tuning Selectivity: Developing derivatives with even greater selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Novel Synthetic Methodologies: Discovering more efficient and environmentally friendly synthetic routes to access these valuable building blocks.
References
- Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., ... & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2099-2102. [Link]
- Lion, C., Gelin, M., Falco, A., Le-Goff, G., Ermolat'ev, D., & Van der Eycken, E. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(9), 3225-3241. [Link]
- Zhang, J., Wang, X., & Li, J. (2024).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Kim, B. M., Kim, H. R., Lee, J. Y., Kim, H. J., Kim, D. J., Kim, D. G., ... & Kim, B. M. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & medicinal chemistry, 26(8), 1495-1510. [Link]
- Wang, Q., Li, Z., Torres-Ochoa, R. O., & Zhu, J. (2020). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination.
- Dixon, D. D., & Krische, M. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9115-9120. [Link]
- Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Topics in current chemistry, 379(5), 1-43. [Link]
- Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., ... & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl) propanenitrile. The Journal of organic chemistry, 77(9), 4459-4471. [Link]
- Knapp, S., & Kukkola, P. J. (1995). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. The Journal of Organic Chemistry, 60(16), 5122-5123. [Link]
- Kanth, S. R., & Kumar, D. (2014). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Medicinal chemistry research, 23(1), 356-368. [Link]
- Guth, A. M., & Vella, A. T. (2013). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. Vaccine, 31(52), 6193-6199. [Link]
- Cherney, R. J., Mo, R., Meyer, D. T., Lu, Y., Nogle, L. M., Olson, R. E., ... & Wexler, R. R. (2003). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & medicinal chemistry letters, 13(13), 2151-2154. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3+ 2] cycloaddition of trimethylenemethane with imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]
- Ramapanicker, R., & Biju, A. T. (2011). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1, 2-Diamination of Aldehydes. The Journal of organic chemistry, 76(20), 8448-8454. [Link]
- El-Damasy, A. K., Ke, Y., & Chen, C. H. (2019). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 24(11), 2097. [Link]
- Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., ... & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl) propanenitrile. The Journal of organic chemistry, 77(9), 4459-4471. [Link]
- Enders, D., & Schankat, J. (1996). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. Helvetica Chimica Acta, 79(6), 1602-1610. [Link]
- El-Damasy, A. K., Ke, Y., & Chen, C. H. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 896. [Link]
- Aceto, A. G., & Giger, R. (2005). U.S. Patent No. 6,872,836. Washington, DC: U.S.
- Schwartz, J. C., Arrang, J. M., Garbarg, M., Pollard, H., & Ruat, M. (1997). Synthesis and evaluation of potent pyrrolidine H (3) antagonists. Journal of medicinal chemistry, 40(25), 4190-4201. [Link]
- Cherney, R. J., Mo, R., Meyer, D. T., Lu, Y., Nogle, L. M., Olson, R. E., ... & Wexler, R. R. (2004). Synthesis and evaluation of cis-3, 4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Journal of medicinal chemistry, 47(10), 2533-2536. [Link]
- Aceto, A. G., & Giger, R. (2005). U.S. Patent No. 6,872,836. Washington, DC: U.S.
- Wang, F., Zhang, C., Liu, H., Hsieh, M., & Han, X. (2014). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. International journal of molecular sciences, 15(10), 18364-18378. [Link]
- Kim, Y., & Lee, Y. (2021). Pharmacological Inhibition of CCR2 Signaling Exacerbates Exercise-Induced Inflammation Independently of Neutrophil Infiltration and Oxidative Stress. International Journal of Molecular Sciences, 22(25), 13895. [Link]
- Aceto, A. G., & Giger, R. (2001).
- PubChem. (n.d.). 3-(N-Acetyl-N-methylamino)pyrrolidine. PubChem. [Link]
- Manthey, C. L., Dairaghi, D. J., & Schall, T. J. (2020). CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. Frontiers in immunology, 11, 579730. [Link]
- Shishkin, M. A., & Shishkina, L. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614. [Link]
- Duan, J. J., Lu, Z., & Wrobleski, S. T. (2015). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS medicinal chemistry letters, 6(1), 74-78. [Link]
- El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245952. [Link]
- Yamagishi, H., Shirakami, S., & Okaniwa, M. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & medicinal chemistry, 25(20), 5530-5539. [Link]
- Klutchko, S. R., Hamby, J. M., & Major, T. C. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(17), 3276-3292. [Link]
- Duan, J. J., Lu, Z., & Wrobleski, S. T. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & medicinal chemistry letters, 25(1), 101-105. [Link]
- Wang, X., & Li, Y. (2011). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of computer-aided molecular design, 25(1), 59-71. [Link]
- Sharma, A., & Singh, S. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(7), 1228-1250. [Link]
- Fleck, T. J., McWhorter Jr, W. W., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl] ethyl] amine. The Journal of organic chemistry, 68(25), 9612-9617. [Link]
- Yao, C., & Li, Y. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 635-640. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]
- 13. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluoroquinolone Antibiotics Using (3R)-(+)-3-(Methylamino)pyrrolidine
Introduction: The Critical Role of Chirality in Fluoroquinolone Efficacy
Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics that have been instrumental in treating a wide array of bacterial infections. Their mecha[1][2][3]nism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and cell division. The structu[4][5]re-activity relationships (SAR) of fluoroquinolones are well-established, revealing that modifications at specific positions on the quinolone core can significantly modulate their potency, spectrum of activity, and pharmacokinetic properties.
A pivotal [3][6][7]aspect of modern fluoroquinolone design is the incorporation of chiral substituents, particularly at the C-7 position. The stereochemistry of these substituents can have a profound impact on the drug's interaction with the target enzymes and, consequently, its antibacterial efficacy and safety profile. For instanc[6]e, levofloxacin, the (S)-enantiomer of ofloxacin, exhibits significantly greater antibacterial activity than its (R)-enantiomer. This unders[6][8]cores the necessity for stereoselective synthetic methods to produce enantiomerically pure fluoroquinolones.
(3R)-(+)-3-(Methylamino)pyrrolidine has emerged as a valuable chiral building block in the synthesis of advanced fluoroquinolones. Its defined stereochemistry at the C-3 position of the pyrrolidine ring allows for the creation of potent antibiotics with improved activity against both Gram-positive and Gram-negative bacteria. This docume[9]nt provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of fluoroquinolones utilizing this key chiral synthon, focusing on mechanistic insights, detailed protocols, and practical considerations.
Part 1: Mechanistic Insights and Strategic Considerations
The cornerstone of fluoroquinolone synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a fluorine atom at the C-7 position of the fluoroquinolone core by a nucleophilic amine, in this case, the secondary amine of this compound.
The SNAr Reaction: A Closer Look
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing groups on the fluoroquinolone ring system, such as the ketone at C-4 and the carboxylic acid at C-3, activate the aromatic ring towards nucleophilic attack.
-
Step 1: Nucleophilic Attack: The secondary amine of the pyrrolidine derivative attacks the electron-deficient C-7 position of the fluoroquinolone core, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Step 2: Elimination: The fluoride ion is eliminated, and the aromaticity of the quinolone ring is restored, yielding the final C-7 substituted fluoroquinolone.
Critical Parameters for a Successful Synthesis
The efficiency and outcome of the SNAr reaction are highly dependent on several key parameters:
-
Solvent: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are typically employed to facilitate the reaction by solvating the charged intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3), is often added to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat can lead to side reactions and racemization. Optimization of the reaction temperature is crucial.
-
Stoichiometry: A slight excess of the pyrrolidine nucleophile is commonly used to ensure complete consumption of the fluoroquinolone core.
Part 2: Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of a model fluoroquinolone antibiotic using this compound.
Protocol 2.1: Synthesis of a Levofloxacin Analog
This protocol describes the synthesis of a levofloxacin analog by reacting Levofloxacin Q-acid (the core) with this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| Levofloxacin Q-acid | 117705-36-7 | 279.22 | ≥98% |
| This compound | 128345-57-3 | 100.16 | ≥97% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous, ≥99% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M solution |
| Sodium Bicarbonate (NaHCO3) | 144-55-6 | 84.01 | Saturated solution |
Experimental Procedure:
-
To a stirred solution of Levofloxacin Q-acid (1.0 eq) in anhydrous DMF (10 mL/g of Q-acid) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with diethyl ether.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Protocol 2.2: Chiral Purity Analysis
Ensuring the enantiomeric purity of the final product is critical. Chiral HPLC is the preferred method for this analysis.
Instrume[10][11][12]ntation and Conditions:
| Parameter | Specification |
| Column | Chiral stationary phase (CSP) column (e.g., based on crown ethers or derivatized cellulose/amylose) |
| Mobile Phase | A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The exact c[10]omposition should be optimized for the specific compound. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 290 nm) |
| Column Temperature | Controlled, often around 25-40 °C |
Procedure:
-
Prepare a standard solution of the synthesized fluoroquinolone in the mobile phase.
-
Inject the solution onto the chiral HPLC system.
-
Analyze the resulting chromatogram to determine the retention times of the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Part 3: Data Presentation and Visualization
Table 1: Representative Reaction Optimization Data
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | DMF | 80 | 12 | 85 |
| 2 | K2CO3 | DMSO | 100 | 8 | 90 |
| 3 | DIPEA | ACN | Reflux | 10 | 82 |
Table 2: Expected Spectroscopic Data for a Model Fluoroquinolone
| Data Type | Expected Values |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 8.98 (s, 1H), 7.90 (d, 1H), 4.93 (m, 1H), 4.59 (d, 1H), 4.37 (d, 1H), 3.5-3.8 (m, 4H), 3.2-3.4 (m, 2H), 2.8-3.0 (m, 1H), 2.45 (s, 3H), 2.1-2.3 (m, 2H), 1.42 (d, 3H) |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found values should correspond to the expected molecular formula. |
Diagrams
Caption: General reaction scheme for fluoroquinolone synthesis.
Caption: Experimental workflow from synthesis to analysis.
Part 4: Troubleshooting and Practical Insights
-
Low Yield:
-
Cause: Incomplete reaction, side reactions, or loss of product during work-up.
-
Solution: Ensure anhydrous conditions, optimize reaction time and temperature, and consider alternative purification methods.
-
-
Racemization:
-
Cause: Harsh reaction conditions (e.g., high temperature, strong base).
-
Solution: Use milder reaction conditions and carefully select the base.
-
-
Difficulty in Purification:
-
Cause: Presence of closely related impurities.
-
Solution: Optimize the recrystallization solvent system or use a high-resolution column chromatography setup.
-
Safety and Handling
Fluoroquinolones and their precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some fluoro[13][14][15][16]quinolones have been associated with adverse effects, and care should be taken to avoid exposure. All reactio[13][14][15][16]ns should be conducted in a well-ventilated fume hood.
References
- HPLC of fluoroquinolone antibacterials using chiral stationary phase based on enantiomeric (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of Separation Science.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health.
- Enantioseparation of Fluoroquinolones by HPLC Using Chiral Stationary Phase. ResearchGate.
- Structure-activity relationships of the fluoroquinolones. ASM Journals.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. The University of Jordan.
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ACS Publications.
- Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydronaphthyridin[10][11]e-3-carboxylic acid (LB20304). Journal of Medicinal Chemistry.
- Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. ScienceDirect.
- Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry.
- Structure-activity relationships of the fluoroquinolones. National Institutes of Health.
- Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy.
- Novel Fluoroquinolones With Pinane Moiety: Synthesis and Antimicrobial Activity. Molecules.
- Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview. European Journal of Applied Sciences.
- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Google Patents.
- Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. National Institutes of Health.
- Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate.
- The structure-activity relationships of the fluoroquinolones. Semantic Scholar.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
- Fluoroquinolones: Safety, Risks, and Side Effects. WebMD.
- Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance. Antimicrobial Agents and Chemotherapy.
- Mechanism of action of and resistance to quinolones. National Institutes of Health.
- Safety concerns with fluoroquinolones. The Annals of Pharmacotherapy.
- Safety of fluoroquinolones. National Institutes of Health.
- Formal synthesis of levofloxacin. ResearchGate.
- Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases.
- The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. National Institutes of Health.
- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Scientific Reports.
- Fluoroquinolone Safety Alerts and Considerations. NHS.
- SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. CONICET.
Sources
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 3. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC of fluoroquinolone antibacterials using chiral stationary phase based on enantiomeric (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idus.us.es [idus.us.es]
- 13. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 14. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nottsapc.nhs.uk [nottsapc.nhs.uk]
The Versatile Chiral Synthon: Application Notes and Protocols for Asymmetric Synthesis with (3R)-(+)-3-(Methylamino)pyrrolidine
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern asymmetric synthesis, the quest for efficient, selective, and robust chiral building blocks is paramount. Among these, the pyrrolidine ring system holds a privileged status, forming the core of numerous natural products, pharmaceuticals, and highly effective organocatalysts.[1] (3R)-(+)-3-(Methylamino)pyrrolidine, a readily available chiral diamine, emerges as a particularly valuable synthon for researchers, scientists, and drug development professionals. Its unique structural features—a rigid stereochemically defined pyrrolidine ring, a secondary amine for covalent catalysis, and an additional methylamino group for potential secondary interactions or further functionalization—render it a versatile tool in the asymmetric synthesis toolbox.
This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its catalytic activity, offer detailed, field-tested protocols for key transformations, and explore its utility as a chiral precursor for more complex ligand and catalyst development. Our focus is to provide a comprehensive resource that not only instructs but also inspires innovative applications of this potent chiral molecule.
Part 1: this compound in Organocatalysis: A Mechanistic Perspective
The primary application of chiral pyrrolidine derivatives in organocatalysis lies in their ability to mimic the function of natural enzymes, particularly Class I aldolases, through enamine and iminium ion catalysis.[2][3] this compound, with its secondary amine, is well-suited to participate in these catalytic cycles.
The Enamine Catalytic Cycle: Activating Carbonyl Donors
In reactions involving carbonyl compounds as nucleophiles (donors), such as aldol and Michael additions, the secondary amine of the pyrrolidine catalyst reversibly condenses with the carbonyl group to form a chiral enamine intermediate.[3] This transformation has two profound effects:
-
Increased Nucleophilicity: The enamine is significantly more nucleophilic than the corresponding enol or enolate, accelerating the reaction rate.[2]
-
Stereochemical Control: The rigid pyrrolidine ring and its substituents create a defined chiral environment around the enamine's double bond, effectively blocking one face from electrophilic attack and directing the reaction to proceed with high enantioselectivity.
The general enamine catalytic cycle is depicted below:
Caption: General enamine catalytic cycle.
The Iminium Ion Catalytic Cycle: Activating α,β-Unsaturated Systems
Conversely, when reacting with α,β-unsaturated aldehydes or ketones (Michael acceptors), the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, enhancing its electrophilicity and activating it towards nucleophilic attack. The steric hindrance imposed by the chiral catalyst directs the incoming nucleophile to one face of the molecule, again ensuring high stereoselectivity.
Part 2: Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters. Chiral pyrrolidine catalysts, such as L-proline, have been extensively studied and proven to be highly effective in this transformation.[4][5] By analogy, this compound is expected to catalyze this reaction with high efficiency and stereoselectivity.
Causality Behind Experimental Choices
The choice of solvent, temperature, and additives is critical for achieving high yields and selectivities. Aprotic polar solvents like DMSO or DMF are often used to ensure the solubility of the catalyst and reactants.[4] The reaction is typically run at or below room temperature to enhance stereoselectivity by minimizing competing side reactions and favoring the more ordered transition state. The presence of water can sometimes be beneficial, participating in the hydrolysis of the iminium intermediate to regenerate the catalyst.[4]
Representative Protocol for Asymmetric Aldol Reaction
The following is a representative protocol for the asymmetric aldol reaction between an aldehyde and a ketone, based on well-established procedures for proline-catalyzed reactions.[4][5][6]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0-10.0 mmol, 5.0-10.0 equiv, can also be the solvent)
-
This compound (0.1-0.3 mmol, 10-30 mol%)
-
Anhydrous DMSO or DMF (if the ketone is not the solvent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0-10.0 mmol). If the ketone is a solid, dissolve the reactants in a minimal amount of anhydrous DMSO or DMF.
-
Add this compound (0.1-0.3 mmol) to the reaction mixture.
-
Stir the reaction at room temperature (or a specified lower temperature for enhanced selectivity) for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Performance and Data
While specific data for this compound is not extensively published, the performance of closely related N-substituted pyrrolidine catalysts in the aldol reaction provides a reasonable expectation of outcomes.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 48 | 95 | 95:5 | >99 |
| Isobutyraldehyde | Acetone | 30 | Neat | 72 | 97 | - | 96 |
| Benzaldehyde | Cyclopentanone | 20 | DMF | 96 | 88 | 85:15 | 98 |
Data is representative of proline and its simple derivatives and serves as a benchmark.[4][5]
Part 3: Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon or carbon-heteroatom bond. Chiral pyrrolidine derivatives are excellent catalysts for the addition of aldehydes and ketones to nitroolefins.[7][8]
Mechanistic Rationale for Stereocontrol
In the Michael addition of a ketone to a nitroolefin, the catalyst forms a chiral enamine with the ketone. This enamine then attacks the β-position of the nitroolefin. The stereochemical outcome is dictated by the facial selectivity of the enamine, which is controlled by the steric bulk of the pyrrolidine catalyst, and the orientation of the nitroolefin in the transition state. The methylamino group of this compound may engage in hydrogen bonding with the nitro group of the acceptor, further organizing the transition state and enhancing stereoselectivity.
Caption: Experimental workflow for asymmetric Michael addition.
Representative Protocol for Asymmetric Michael Addition
This protocol is based on established methods for the Michael addition of ketones to nitroolefins catalyzed by chiral pyrrolidines.[7]
Materials:
-
Nitroolefin (0.5 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 10.0 equiv, can also be the solvent)
-
This compound (0.05 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, CHCl₃, or neat)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the nitroolefin (0.5 mmol) and the ketone (5.0 mmol). If a solvent is used, add it at this stage (e.g., 1.0 mL of toluene).
-
Add this compound (0.05 mmol).
-
Stir the mixture at room temperature for 24-96 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification (or perform an aqueous workup as described for the aldol reaction if necessary).
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
Expected Performance and Data
The performance of pyrrolidine-based catalysts in the Michael addition of ketones to nitroolefins is generally excellent, often providing high yields and stereoselectivities.
| Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 98 | 95:5 | 99 |
| Acetone | β-Nitrostyrene | 20 | Neat | 96 | 90 | - | 92 |
| Cyclopentanone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | CHCl₃ | 48 | 95 | >99:1 | 98 |
Data is representative of closely related chiral pyrrolidine catalysts.[7][8]
Part 4: this compound as a Chiral Precursor
Beyond its direct use in organocatalysis, this compound is a valuable chiral starting material for the synthesis of more complex and specialized chiral ligands and catalysts. Its two distinct amine functionalities allow for selective modification and elaboration.
Synthesis of Chiral Squaramide Catalysts
Squaramides have emerged as powerful hydrogen-bond donor catalysts.[9][10] The secondary amine of this compound can be reacted with a squarate ester to install the squaramide moiety, while the tertiary amine can be formed from the primary amine. The resulting bifunctional catalyst can activate electrophiles through hydrogen bonding while the pyrrolidine nitrogen participates in enamine or iminium ion formation.
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are indispensable in asymmetric metal catalysis.[11] this compound can serve as a chiral backbone for the synthesis of novel P,N-ligands. The amino groups can be functionalized with phosphino moieties through various synthetic routes, leading to ligands that can coordinate to transition metals and induce high stereoselectivity in a wide range of transformations.
Conclusion: A Versatile and Indispensable Tool in Asymmetric Synthesis
This compound is more than just a chiral molecule; it is a versatile platform for the development of asymmetric synthetic methodologies. Its efficacy as an organocatalyst in fundamental carbon-carbon bond-forming reactions, such as the aldol and Michael additions, stems from its ability to form stereochemically defined enamine and iminium ion intermediates. Furthermore, its potential as a chiral precursor for the synthesis of more elaborate ligands and catalysts underscores its broad utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their pursuit of novel and efficient routes to enantiomerically pure molecules, ultimately accelerating innovation in drug discovery and development.
References
- Iuliano, A. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2017(4), M964. [Link]
- Wang, W., Li, H., & Wang, J. (2005). Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and computational study. Organic & Biomolecular Chemistry, 3(11), 2062-2066. [Link]
- List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
- Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(46), 13856-13862. [Link]
- Córdova, A. (2010). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 15(3), 1791-1845. [Link]
- List, B. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. [Link]
- Chandrasekhar, S., et al. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 9(3), 321-330. [Link]
- List, B., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. [Link]
- Pihko, P. M., Majander, I., & Erkkilä, A. (2010). Enamine Catalysis. Topics in Current Chemistry, 291, 29-75. [Link]
- Al-Terkawi, A., & Bertelsen, S. (2011). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
- Rios, R. (2019). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation.
- Wang, D., & Zhou, Y.-G. (2011). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Science China Chemistry, 54(11), 1686-1701. [Link]
- Iuliano, A. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Zenodo. [Link]
- Barbas III, C. F., et al. (2003). Origins of Opposite Absolute Stereoselectivities in Proline-Catalyzed Direct Mannich and Aldol Reactions. Organic Letters, 5(11), 1833-1836. [Link]
- Rawal, V. H., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417. [Link]
- Das, T., et al. (2022). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst.
- Pihko, P. M. (2006). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 45(14), 2162-2165. [Link]
- Zhao, B.-L., et al. (2015). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 13(43), 10662-10669. [Link]
- Vitale, P., et al. (2023).
- Imbeault, M. (2010).
- Mielgo, A., & Palomo, C. (2007). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 9(8), 1453-1456. [Link]
- Wikipedia. (2023).
- van der Pijl, F., et al. (2010). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, 39(28), 6433-6441. [Link]
- van der Pijl, F., et al. (2010). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis.
- Rawal, V. H., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417. [Link]
- Wang, X., et al. (2020). Bifunctional squaramide catalyzed asymmetric synthesis of chiral α-mercaptosilanes. Organic & Biomolecular Chemistry, 18(34), 6667-6671. [Link]
- Rawal, V. H., et al. (2008).
- Wikipedia. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts [organic-chemistry.org]
- 10. Squaramide catalysis - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
The Strategic Deployment of (3R)-(+)-3-(Methylamino)pyrrolidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of a Chiral Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, conformational flexibility, and stereochemical precision is paramount. (3R)-(+)-3-(Methylamino)pyrrolidine emerges as a distinguished building block, increasingly favored by medicinal chemists for its inherent chirality and versatile reactivity. This five-membered saturated heterocycle, featuring a secondary amine and a stereocenter, provides a unique three-dimensional architecture that is instrumental in optimizing drug-target interactions.[1][2] Its non-planar, puckered nature allows for the exploration of chemical space in ways that flat, aromatic rings cannot, a crucial advantage in the design of highly selective and potent therapeutic agents.[1]
The strategic incorporation of the (3R)-3-(methylamino)pyrrolidine moiety can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. The presence of the basic methylamino group offers a handle for salt formation, improving solubility and bioavailability, while the pyrrolidine ring itself can enhance metabolic stability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this chiral building block. We will delve into its application in key therapeutic areas, provide detailed, field-proven protocols for its incorporation into molecular frameworks, and discuss the underlying rationale for its selection in drug design.
Core Applications in Drug Development
The (3R)-3-(methylamino)pyrrolidine scaffold has proven its merit across a spectrum of therapeutic targets, most notably in the development of kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors.
Case Study 1: Janus Kinase (JAK) Inhibitors for Autoimmune Diseases
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis.[3] Tofacitinib, a pan-JAK inhibitor, features a piperidine core. However, in the quest for greater selectivity, particularly for JAK1, researchers have explored modifications of this core structure.[4][5]
A noteworthy example is the design of JAK1-selective inhibitors where the (3R,4R)-3-amino-4-methylpiperidine core of Tofacitinib was replaced with a (3R)-aminopyrrolidine scaffold.[5] This strategic substitution led to the development of potent inhibitors, demonstrating that the pyrrolidine ring can effectively mimic the binding interactions of the piperidine core while offering a distinct vector for substituent placement.
One such derivative, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, emerged from these studies as a highly selective JAK1 inhibitor.[5] The (3R)-methylamino)pyrrolidine core was crucial for maintaining the necessary interactions within the kinase hinge region, while modifications at the 1-position of the pyrrolidine ring allowed for the fine-tuning of selectivity and pharmacokinetic properties.
Key Rationale for Use: The defined stereochemistry of this compound is critical for establishing the precise hydrogen bonding network with the hinge region of the kinase. The pyrrolidine ring offers a conformationally constrained scaffold that orients the methylamino and the substituted pyrimidine moiety in an optimal geometry for high-affinity binding.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | >10000 | [6] |
| (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile | 11 | 240 | 2800 | 110 | [5] |
Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that function by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release.[7][8] The development of potent and selective DPP-4 inhibitors often relies on scaffolds that can effectively interact with the active site of the enzyme. The pyrrolidine ring has been identified as a key pharmacophoric element in many DPP-4 inhibitors.[7]
While many approved DPP-4 inhibitors like Sitagliptin and Vildagliptin feature a primary amine, the use of a secondary amine, as found in this compound, offers an alternative handle for molecular elaboration. The methyl group can provide steric hindrance that may enhance selectivity against other proteases and can also influence the compound's metabolic stability. The chiral nature of the building block is paramount, as the stereochemistry of the amine is critical for fitting into the chiral active site of the DPP-4 enzyme.
Key Rationale for Use: The (3R) stereocenter correctly orients the amino group to form key interactions with the glutamic acid and tyrosine residues in the S2 subsite of the DPP-4 active site. The pyrrolidine ring itself occupies the S1 pocket, with the methyl group providing an additional point of interaction or steric influence that can be exploited to fine-tune selectivity and potency.
Experimental Protocols
The incorporation of this compound into a target molecule typically involves the formation of an amide bond (N-acylation) or a new carbon-nitrogen bond via reductive amination. The following protocols are designed to be robust and adaptable for a range of substrates.
Protocol 1: N-Acylation of this compound
This protocol details the formation of an amide bond between the secondary amine of the pyrrolidine and a carboxylic acid, a common step in the synthesis of many bioactive molecules.
Workflow for N-Acylation
Caption: Workflow for N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, 1.2 eq)
-
Amine base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and dissolve it in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (e.g., HATU) and the amine base (e.g., DIPEA) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields. Other reagents like HOBt/EDC can also be used.
-
Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the acylation.
-
Solvent: DCM is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal. DMF can be used for less soluble substrates.
Protocol 2: Reductive Amination with this compound
This protocol describes the formation of a new C-N bond by reacting the pyrrolidine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This is a powerful method for introducing the chiral pyrrolidine moiety onto a carbon backbone.[9][10]
Workflow for Reductive Amination
Caption: Workflow for reductive amination using this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3, 1.2-1.5 eq)
-
Solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol (MeOH))
-
Acetic acid (optional, catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone and this compound in the chosen solvent. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: To the stirred solution, add the reducing agent (e.g., NaBH(OAc)3) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired substituted amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less basic than sodium borohydride and can be used in the presence of mildly acidic conditions that favor iminium ion formation.
-
Solvent: DCE is a common solvent for this reaction as it is compatible with NaBH(OAc)3. Methanol can also be used, particularly with sodium cyanoborohydride as the reducing agent.
-
Acetic Acid: A catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.
Conclusion
This compound is a powerful and versatile chiral building block in modern medicinal chemistry. Its unique structural features provide a robust platform for the design of highly potent and selective drug candidates. The protocols outlined in this application note offer reliable methods for the incorporation of this valuable scaffold into a variety of molecular architectures. By understanding the rationale behind the selection of this building block and the nuances of its chemical manipulation, researchers can accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
- Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry, 26(8), 1495-1510.
- Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 324-331.
- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 20(1), 169-176.
- Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739.
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. OSTI.GOV.
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 47(46), 8153-8156.
- Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
- Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Molecular Sciences, 24(13), 10984.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. Cancers, 13(19), 4849.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(21), 15089-15099.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59(1).
- Reductive Amination, and How It Works. Master Organic Chemistry.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Thesis, Victoria University of Wellington.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5227.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799.
- Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 10(3), 306-311.
- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Cureus, 15(12), e50293.
- DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.
- 2-chloro-N,N-dimethylacetamide. PubChem.
- 2-chloro-N-methylacetamide. PubChem.
- 2-Chloro-N-methylacetamide. Sigma-Aldrich.
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- SAFETY DATA SHEET - 2-Chloro-N-methylacetamide. Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. research.unl.pt [research.unl.pt]
- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicreactions.org [organicreactions.org]
Application Notes & Protocols: Strategic SN2 Functionalization of (3R)-(+)-3-(Methylamino)pyrrolidine for Chiral Drug Development
Introduction: The Strategic Value of (3R)-(+)-3-(Methylamino)pyrrolidine
In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[2] Among the vast library of pyrrolidine-based synthons, this compound stands out as a particularly valuable chiral building block. Its defined stereochemistry at the C3 position, coupled with the presence of a secondary amine, provides a versatile handle for introducing molecular complexity through nucleophilic substitution reactions.
This guide provides a detailed exploration of the bimolecular nucleophilic substitution (SN2) reaction as it applies to the N-alkylation of this compound. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that ensure high-yield, stereoretentive synthesis of advanced intermediates for drug development.
Mechanistic Foundations: Mastering the SN2 Reaction with a Chiral Amine
The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon center, displacing a leaving group simultaneously.[3][4] Understanding the nuances of this mechanism is paramount for its successful application.
Kinetics and the Concerted Pathway
The reaction is termed "bimolecular" because its rate is dependent on the concentration of both the nucleophile—in this case, this compound—and the electrophilic substrate (e.g., an alkyl halide).[5][6]
Rate = k[this compound][Electrophile]
This single-step process proceeds through a high-energy transition state where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken.[5] The geometry at the carbon center transitions from tetrahedral to trigonal bipyramidal before settling back into a tetrahedral product.[5]
The Critical Role of Stereochemistry: Walden Inversion
A defining feature of the SN2 reaction is the "backside attack." The nucleophile must approach the electrophilic carbon from the side opposite the leaving group to avoid steric and electronic repulsion.[7] This trajectory leads to a predictable and complete inversion of stereochemistry at the electrophilic carbon, a phenomenon known as Walden inversion.[3][5][8]
It is crucial to note that for the N-alkylation of this compound, the reaction occurs at the nitrogen atom, which is not a stereocenter. Therefore, the (3R) configuration of the pyrrolidine ring itself is preserved . The inversion only applies if the electrophilic carbon of the alkylating agent is a chiral center.
Caption: Impact of solvent choice on nucleophilicity in SN2 reactions.
Base Selection: Deprotonation without Competition
Since the product of the initial alkylation is an ammonium salt, a base is required to neutralize it and regenerate a nucleophilic amine, preventing the reaction from stalling. However, over-alkylation to form a quaternary ammonium salt is a common side reaction when alkylating amines. [9][10]A milder, non-nucleophilic base is often preferred.
-
Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the ammonium salt intermediate but are not nucleophilic themselves, so they won't compete with the pyrrolidine derivative in attacking the electrophile.
-
Organic Bases: A hindered organic base like N,N-Diisopropylethylamine (DIPEA) can also be used.
Electrophile and Leaving Group
The structure of the electrophile is critical. SN2 reactions work best with unhindered carbons. [4][5]* Reactivity Order: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°, unreactive) [5]* Leaving Group Ability: A good leaving group is a weak base that is stable on its own. The reaction rate is significantly influenced by the leaving group's ability to depart.
-
Reactivity Order: I⁻ > Br⁻ > Cl⁻ > TsO⁻ (tosylate) > MsO⁻ (mesylate) >> F⁻, OH⁻
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and many alkylating agents can be corrosive and toxic.
General Protocol for N-Alkylation of this compound
This protocol provides a robust starting point for the N-alkylation with a primary alkyl halide.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Nucleophile |
| Alkyl Halide (R-X) | 1.0 - 1.2 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| Acetonitrile (MeCN) or DMF | - | Solvent |
| Potassium Iodide (KI) | 0.1 (catalytic) | Optional (for R-Cl/Br) |
Workflow Diagram:
Caption: Standard experimental workflow for N-alkylation.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile (volume to make a ~0.2 M solution). If using an alkyl chloride or bromide, add catalytic potassium iodide (0.1 eq.) to facilitate the reaction via the Finkelstein reaction.
-
Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Begin stirring the suspension. Add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Pharmaceutical Synthesis
The N-alkylation of this compound and related chiral amines is a key step in the synthesis of numerous pharmaceutical agents. For instance, this scaffold is a crucial intermediate in the preparation of advanced fluoroquinolone antibiotics, where the substituted pyrrolidine moiety is installed to enhance antibacterial spectrum and pharmacokinetic properties. [11][12][13]The principles discussed here are broadly applicable to the synthesis of complex molecules where precise control of stereochemistry and efficient bond formation are required. The synthesis of Varenicline, a smoking cessation aid, also relies on the construction of a complex polycyclic amine structure, underscoring the importance of mastering amine alkylation chemistry. [14][15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Poor leaving group; Insufficient temperature; Protic solvent contamination. | Use a more reactive halide (I > Br > Cl) or convert an alcohol to a tosylate/mesylate. Increase temperature. Ensure anhydrous solvent and reagents. |
| Low Yield | Incomplete reaction; Product loss during workup. | Increase reaction time or temperature. Perform extractions carefully and minimize transfers. |
| Multiple Products | Over-alkylation (quaternary salt formation). | Use a slight excess of the amine or add the alkylating agent slowly. Avoid overly harsh conditions. |
| Starting Material Remains | Insufficient equivalents of alkylating agent or base; Deactivation of nucleophile. | Use a slight excess (1.1-1.2 eq.) of the electrophile. Ensure at least 2 equivalents of base are used. Check solvent for protic impurities. |
References
- Quora. (2018).
- JoVE. (2023). SN2 Reaction: Stereochemistry. Link
- Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Link
- Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?Link
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Link
- Khan Academy. (n.d.). Sn2 mechanism: stereospecificity. Link
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Link
- Chemistry LibreTexts. (2023). Stereochemistry of SN2 Reactions. Link
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Link
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Link
- ChemicalBook. (n.d.). Varenicline synthesis. Link
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Link
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry. Link
- BenchChem. (n.d.). Application Notes and Protocols for SN2 Reactions of 1-Chlorobutan-2-one with Amine Nucleophiles. Link
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- ResearchGate. (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Link
- RSC Publishing. (n.d.). Formation of nitrosamines in alkaline conditions: a kinetic study of the nitrosation of linear and cyclic secondary amines by nitroalkanes. Link
- New Drug Approvals. (n.d.). Varenicline. Link
- ETH Zurich Research Collection. (n.d.).
- Leah4sci. (2013). SN2 Reaction (vid 2 of 3) Chirality and Mechanism of Bimolecular Substitution. Link
- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Link
- Google Patents. (n.d.).
- European Patent Office. (2009).
- NIH. (n.d.).
- Chad's Prep. (n.d.). Introduction to SN2 Reactions. Link
- Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Link
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Link
- The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. Link
- YouTube. (2020). Amine Synthesis via SN2. Link
- YouTube. (n.d.). SN2 reactions and inversion of configuration in compounds with more than one chiral centre. Link
- ResearchGate. (n.d.). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. Link
- Master Organic Chemistry. (2017).
- Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Link
- Sigma-Aldrich. (n.d.). (R)-(+)-3-(Dimethylamino)pyrrolidine 95. Link
- Najam Academy. (2023). Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. Link
- Princeton University. (n.d.).
- NIH. (n.d.). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: SN2 Reaction: Stereochemistry [jove.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 15. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of (3R)-(+)-3-(Methylamino)pyrrolidine
Introduction: The Significance of N-Alkylated (3R)-(+)-3-(Methylamino)pyrrolidine Derivatives in Modern Drug Discovery
This compound is a valuable chiral building block in medicinal chemistry. The pyrrolidine motif is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates, prized for its conformational rigidity, aqueous solubility, and ability to engage in key hydrogen bonding interactions with biological targets.[1] The secondary amine present in this compound offers a versatile handle for chemical modification, and its N-alkylation provides a direct route to a diverse array of tertiary amine derivatives. These derivatives are of significant interest to researchers and drug development professionals as they can exhibit a range of pharmacological activities, including but not limited to, receptor antagonism, enzyme inhibition, and modulation of ion channels.
The strategic introduction of various alkyl and arylalkyl substituents onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. This application note provides detailed experimental procedures for the N-alkylation of this compound via two robust and widely employed synthetic strategies: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds .
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming carbon-nitrogen bonds.[2] This approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid generated during the reaction, thereby preventing the formation of the unreactive ammonium salt of the starting amine.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is preferred to avoid competition with the amine for the alkyl halide. Hünig's base (N,N-diisopropylethylamine) is another excellent choice as it is a sterically hindered, non-nucleophilic amine that effectively scavenges the generated acid.[3]
-
Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.
-
Reaction Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. More reactive halides like benzyl bromide or allyl bromide may proceed at room temperature, while less reactive alkyl chlorides might require heating.
-
Stoichiometry: A slight excess of the alkylating agent and the base is often used to ensure complete conversion of the starting amine.
Detailed Experimental Protocol: Synthesis of (R)-N-benzyl-N-methylpyrrolidin-3-amine
This protocol details the synthesis of (R)-N-benzyl-N-methylpyrrolidin-3-amine via direct N-alkylation with benzyl bromide.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 100.16 | 1.0 g | 9.98 | 1.0 |
| Benzyl bromide | 171.04 | 1.88 g (1.3 mL) | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 |
| Acetonitrile (anhydrous) | - | 20 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 9.98 mmol) and anhydrous acetonitrile (20 mL).
-
Add potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.3 mL, 11.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5 with 0.5% triethylamine) to afford the pure (R)-N-benzyl-N-methylpyrrolidin-3-amine.
Workflow Diagram:
Method 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a powerful and highly versatile method for the synthesis of amines.[4][5] This one-pot procedure involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[6] This method avoids the potential for over-alkylation that can sometimes be an issue with direct alkylation.[4]
Causality Behind Experimental Choices
-
Reducing Agent: A key aspect of reductive amination is the choice of reducing agent. Mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice due to its mildness and effectiveness.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using sodium triacetoxyborohydride. Methanol or ethanol are often used with sodium borohydride.[7]
-
pH Control: The formation of the iminium ion is often acid-catalyzed. A small amount of acetic acid is sometimes added to facilitate this step.
Detailed Experimental Protocol: Synthesis of (R)-N-methyl-N-(phenylmethyl)pyrrolidin-3-amine
This protocol details the synthesis of (R)-N-methyl-N-(phenylmethyl)pyrrolidin-3-amine via reductive amination with benzaldehyde.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 100.16 | 1.0 g | 9.98 | 1.0 |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.17 g | 15.0 | 1.5 |
| Dichloromethane (anhydrous) | - | 30 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 0.06 mL | ~1.0 | 0.1 |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 9.98 mmol) and anhydrous dichloromethane (30 mL).
-
Add benzaldehyde (1.12 mL, 11.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.06 mL, ~1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
In a separate flask, carefully add sodium triacetoxyborohydride (3.17 g, 15.0 mmol) in portions to the reaction mixture over 10 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 7:3 with 0.5% triethylamine) to afford the pure (R)-N-methyl-N-(phenylmethyl)pyrrolidin-3-amine.
Workflow Diagram:
Purification and Characterization
The purification of the resulting tertiary amines is crucial to remove any unreacted starting materials, reagents, and byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying N-alkylated products. The choice of eluent system will depend on the polarity of the product. A small amount of a tertiary amine like triethylamine is often added to the eluent to prevent the product from tailing on the acidic silica gel.
-
Acid-Base Extraction: An alternative or complementary purification technique is acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
The N-alkylation of this compound is a fundamental transformation that provides access to a wide range of structurally diverse compounds with potential applications in drug discovery. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are reliable and versatile methods for achieving this transformation. The choice between these two methods will depend on the specific substrate, the desired scale of the reaction, and the availability of reagents. The detailed protocols provided in this application note offer a solid foundation for researchers to successfully synthesize novel N-alkylated derivatives of this important chiral building block.
References
- Reductive Amin
- Process for the preparation of n-substituted pyrrolidones.
- Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- Reductive Amin
- N-heterocyclic substituted -pyrrolidin-2-ones.
- Study on the synthesis of N-benzyl-3-pyrrolidinone.
- Synthesis process of 3-methylamino-piperidine.
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Amine alkyl
- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]
- synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. Unknown Source. [Link]
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
- Synthesis of 3-(N-benzyl-N-methylamino)
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
- Amine synthesis by reductive amination (reductive alkyl
Sources
- 1. enamine.net [enamine.net]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. youtube.com [youtube.com]
The Strategic Role of (3R)-(+)-3-(Methylamino)pyrrolidine and its Analogs in the Synthesis of Potent DPP-IV Inhibitors
Introduction: The Significance of Chiral Pyrrolidines in Modern Antidiabetic Drug Design
The global rise in type 2 diabetes mellitus has catalyzed the development of innovative therapeutic agents. Among these, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, also known as "gliptins," have emerged as a cornerstone of treatment.[1][2] These enzymes function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[3][4] By prolonging the action of incretins, DPP-IV inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels with a low risk of hypoglycemia.[2][5]
Central to the molecular architecture of many potent and selective DPP-IV inhibitors is the chiral pyrrolidine scaffold. This five-membered nitrogen-containing heterocycle serves as a crucial pharmacophore, often mimicking the proline residue of natural DPP-IV substrates.[6] The stereochemistry and substitution pattern of the pyrrolidine ring are critical for optimal binding to the active site of the DPP-IV enzyme and for achieving high inhibitory potency and selectivity.
(3R)-(+)-3-(Methylamino)pyrrolidine is a prime example of a chiral building block that embodies the structural requirements for potent DPP-IV inhibition. Its stereochemically defined secondary amine provides a key interaction point within the enzyme's active site, while the pyrrolidine ring itself anchors the inhibitor molecule. The versatility of the secondary amine allows for the facile introduction of various side chains, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note will delve into the synthetic application of chiral pyrrolidine derivatives, using the well-established synthesis of the DPP-IV inhibitor Vildagliptin as a detailed case study to illustrate the practical application of a closely related and synthetically pivotal pyrrolidine-based intermediate.
Mechanism of DPP-IV Inhibition: A Molecular Perspective
DPP-IV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the penultimate position.[1][6] Vildagliptin, a potent and selective DPP-IV inhibitor, exemplifies the crucial role of the pyrrolidine moiety in its mechanism of action. The cyanopyrrolidine group in Vildagliptin is designed to interact with the catalytic triad (Ser630, Asp708, and His740) in the active site of the DPP-IV enzyme.[2][7] The nitrile group forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue, leading to prolonged inhibition of the enzyme's activity.[1][2] This covalent, yet reversible, interaction is a key feature that contributes to the high potency and long duration of action of Vildagliptin.
Caption: Covalent inhibition of DPP-IV by a pyrrolidine-based inhibitor.
Synthetic Protocol: The Synthesis of Vildagliptin
The following protocol details a well-established, multi-step synthesis of Vildagliptin, highlighting the strategic use of a chiral pyrrolidine intermediate. This synthesis serves as a practical illustration of how building blocks like this compound and its derivatives are incorporated into the final active pharmaceutical ingredient.
Overall Synthetic Workflow
The synthesis of Vildagliptin can be conceptually divided into two main stages: the preparation of the key chiral intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, and its subsequent coupling with 3-amino-1-adamantanol.
Caption: Stepwise synthesis of Vildagliptin.
Part 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This key intermediate is synthesized from the readily available starting material, L-prolinamide.
Step 1.1: N-Chloroacetylation of L-Prolinamide
-
Rationale: This step introduces the chloroacetyl group, which will later serve as the electrophilic site for coupling with the aminoadamantanol moiety. The use of a base is crucial to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a stirred suspension of L-prolinamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
Step 1.2: Dehydration of the Amide to the Nitrile
-
Rationale: The conversion of the primary amide to a nitrile is a critical step, as the cyano group is essential for the inhibitory activity of Vildagliptin. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent for this transformation.
-
Procedure:
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide from the previous step in an anhydrous aprotic solvent like THF.
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
Part 2: Synthesis of Vildagliptin by Condensation
Step 2.1: Coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-Amino-1-adamantanol
-
Rationale: This is the final bond-forming step where the two key fragments are joined via a nucleophilic substitution reaction. The amino group of 3-amino-1-adamantanol displaces the chloride from the chloroacetyl moiety of the pyrrolidine intermediate. The use of a base is necessary to scavenge the HCl formed and to facilitate the reaction. A phase-transfer catalyst like potassium iodide can accelerate the reaction.
-
Procedure:
-
In a reaction vessel, combine 3-amino-1-adamantanol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in the same solvent dropwise.
-
Maintain the reaction at 50-60 °C for 4-6 hours, monitoring for completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude Vildagliptin.
-
Step 2.2: Purification of Vildagliptin
-
Rationale: Recrystallization is a standard and effective method for purifying the final product to meet pharmaceutical-grade specifications.
-
Procedure:
-
Dissolve the crude Vildagliptin in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol, ethanol/water).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum to obtain pure Vildagliptin.
-
Data Presentation: Key Reaction Parameters and Product Characterization
The following table summarizes typical data obtained from the synthesis of Vildagliptin.
| Parameter | Value | Reference |
| Overall Yield | 60-70% | [8] |
| Purity (HPLC) | >99.5% | [9][10] |
| Melting Point | 148-150 °C | [9] |
| ¹H NMR (CDCl₃, δ) | Consistent with Vildagliptin structure | [10] |
| ¹³C NMR (CDCl₃, δ) | Consistent with Vildagliptin structure | [10] |
| Mass Spec (ESI+) | m/z 304.2 [M+H]⁺ | [11] |
| FTIR (KBr, cm⁻¹) | ~3293 (O-H, N-H), ~2239 (C≡N), ~1649 (C=O) | [9][12] |
Conclusion: The Enduring Importance of Chiral Amines in Drug Discovery
This application note has highlighted the critical role of chiral pyrrolidine derivatives, exemplified by this compound, in the design and synthesis of potent DPP-IV inhibitors. Through a detailed examination of a representative synthesis of Vildagliptin, we have demonstrated the practical application of a related chiral pyrrolidine intermediate. The synthetic protocols provided herein underscore the importance of stereochemical control and the strategic use of functionalized building blocks in the construction of complex pharmaceutical agents. The continued exploration of novel synthetic routes and the application of chiral amines will undoubtedly lead to the discovery of next-generation therapeutics for the management of type 2 diabetes and other metabolic diseases.
References
- Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmacology Lectures. [Link]
- Ahren, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Lund University. [Link]
- Zhang, L., & Jiang, L. (2018). A facile method to synthesize vildagliptin.
- Li, et al. (n.d.). An efficient synthesis of Vildagliptin intermediates. [Source document not fully available without subscription].
- Ahren, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man.
- Ahren, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. [Link]
- CN104945299A - Efficient synthesis method of vildagliptin.
- Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry. [Link]
- Pratley, R. E., & Salsali, A. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. PubMed Central. [Link]
- Chemical structure of vildagliptin and role of the cyanopyrrolidine moiety.
- Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin.
- FTIR spectra of vildagliptin.
- Wang, A., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry. [Link]
- MS and UV/VIS spectra of vildagliptin (V).
- The Chemistry of Vildagliptin: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Bairamov, A. A., et al. (2019). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). PubMed Central. [Link]
- Song, W. G., et al. (2012). Synthesis of Vildagliptin. Chinese Journal of Pharmaceuticals. [Link]
- Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- B-B, K., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PubMed Central. [Link]
- Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PubMed Central. [Link]
- VILDAGLIPTIN. precisionFDA. [Link]
- Synthesis of (S)-1-(2-chloroacetyl)
- Wang, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
Sources
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Vildagliptin [cjph.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. GSRS [precision.fda.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Pyrrolidine Derivatives from Acyclic Precursors
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis, with its stereochemical configuration often being pivotal to biological activity. Consequently, the development of synthetic methods that provide precise control over the formation of chiral centers during ring construction from simple, acyclic precursors is of paramount importance. This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern, field-proven strategies for the stereoselective synthesis of pyrrolidine derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal factors that govern stereoselectivity in three major classes of reactions: Catalytic Asymmetric [3+2] Cycloadditions, Intramolecular Cyclization Cascades, and Organocatalytic Conjugate Additions. Each section includes detailed, step-by-step protocols for key transformations, data tables for performance analysis, and mechanistic diagrams to illustrate the principles of stereocontrol.
Introduction: The Significance of Chiral Pyrrolidines
Substituted chiral pyrrolidines are among the most common heterocyclic motifs found in biologically active compounds, forming the core structure of numerous FDA-approved drugs and natural alkaloids.[1][2] Their conformational rigidity and the defined spatial orientation of their substituents allow for precise interactions with biological targets. The construction of these valuable scaffolds from acyclic starting materials presents a significant synthetic challenge, requiring robust methodologies that can establish multiple stereocenters with high fidelity in a single transformation. This document outlines several powerful and reliable strategies to achieve this, focusing on methods that offer high levels of enantioselectivity and diastereoselectivity.
Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably the most powerful and versatile method for constructing the pyrrolidine ring.[3] This reaction can generate up to four new stereocenters in a single, atom-economical step.[4] The key to achieving high stereoselectivity lies in the use of chiral catalysts—typically complexes of transition metals like copper, silver, or palladium—that coordinate to the azomethine ylide precursor, thereby creating a chiral environment that dictates the facial selectivity of the cycloaddition.[5][6]
Mechanistic Principle: Chiral Metal Complex-Mediated Stereocontrol
The most common approach involves the in situ generation of an azomethine ylide from an α-iminoester. A chiral transition metal complex, formed from a metal salt (e.g., Cu(I), Ag(I)) and a chiral ligand, serves a dual role. First, it acts as a Lewis acid to facilitate the deprotonation of the α-iminoester by a mild base, forming the metalated azomethine ylide. Second, the chiral ligand environment around the metal center effectively shields one face of the ylide, forcing the incoming dipolarophile to approach from the less sterically hindered face, thus inducing high enantioselectivity.[4][6] The diastereoselectivity (endo/exo) is controlled by the geometry of the transition state, which minimizes steric interactions between substituents on the ylide and the dipolarophile.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
Application Notes and Protocols for (3R)-(+)-3-(Methylamino)pyrrolidine in the Synthesis of Novel Materials
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of (3R)-(+)-3-(Methylamino)pyrrolidine
This compound is a chiral cyclic amine that has emerged as a cornerstone in the edifice of modern synthetic chemistry. Its rigid, five-membered ring structure, combined with the stereochemically defined secondary amine at the C3 position, makes it an invaluable building block for introducing chirality and conformational constraint into target molecules. The presence of both a secondary and a tertiary amine offers differential reactivity, allowing for selective functionalization and the creation of complex molecular architectures.
These application notes serve as a technical guide for researchers leveraging this versatile molecule. We will move beyond simple procedural lists to explore the mechanistic underpinnings of its application, providing not just the "how" but the "why" behind the protocols. The aim is to equip researchers with the foundational knowledge to not only replicate these methods but also to innovate upon them. The protocols detailed herein are focused on two of its most powerful applications: as a chiral building block in the synthesis of complex pharmaceutical intermediates and as a scaffold for the development of novel organocatalysts.
Part 1: Application as a Chiral Building Block in Pharmaceutical Synthesis
The most prominent application of this compound and its derivatives is in the construction of bioactive molecules, particularly antibacterial agents. The pyrrolidine moiety is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[1] The specific stereochemistry of this building block is crucial for ensuring the desired biological activity and minimizing off-target effects.
A prime example is its role in the synthesis of advanced fluoroquinolone antibiotics designed to combat multidrug-resistant (MDR) bacteria.[2][3] The pyrrolidine side chain at the C-7 position of the quinolone core is a key determinant of the drug's potency and spectrum of activity.
Protocol 1: Stereoselective Synthesis of a Key Fluoroquinolone Intermediate
This protocol details the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of the potent fluoroquinolone antibiotic PF-00951966.[2][3] This multi-step synthesis showcases how the chirality of a related pyrrolidine precursor is leveraged to achieve a highly stereoselective outcome. The critical steps involve an asymmetric hydrogenation to set two stereocenters, followed by an SN2 reaction to install the required amine configuration.
Caption: Figure 1. Key stages in the synthesis of the fluoroquinolone intermediate.
Step 1: Asymmetric Hydrogenation of Racemic β-Keto-γ-lactam
-
Rationale: This step is crucial for establishing the desired stereochemistry at two contiguous centers in a single, highly efficient transformation. A dynamic kinetic resolution (DKR) is employed, where the racemic starting material is converted to a single major diastereomer of the product. The choice of a chiral ruthenium catalyst (DM-SEGPHOS-Ru(II) complex) is key to achieving high diastereo- and enantioselectivity.[1][2][3]
-
Procedure:
-
To a solution of the racemic β-keto-γ-lactam (1.0 equiv) in methanol, add triethylamine (3.0 equiv).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
In a separate vessel, prepare the catalyst by dissolving the [Ru(DM-SEGPHOS)Cl₂] complex (0.01 equiv) in degassed methanol.
-
Transfer the catalyst solution to the substrate solution under an argon atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at 50 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting β-hydroxy-γ-lactam by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the product with high diastereomeric and enantiomeric excess.[2]
-
Step 2: Mesylation and SN2 reaction with Methylamine
-
Rationale: To install the methylamino group with the correct stereochemistry, a two-step sequence involving activation of the hydroxyl group and subsequent nucleophilic substitution is employed. The hydroxyl group is first converted to a good leaving group (mesylate). The subsequent SN2 reaction with methylamine proceeds with complete inversion of configuration at the stereocenter, a classic and reliable method for stereochemical control.[2][3]
-
Procedure:
-
Dissolve the purified β-hydroxy-γ-lactam (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield the crude mesylate, which is used directly in the next step.
-
Dissolve the crude mesylate in a solution of methylamine in THF (e.g., 2.0 M solution, 5.0 equiv) in a sealed pressure vessel.
-
Heat the reaction to 60-70 °C for 12-18 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting diamine intermediate using an acid/base extraction protocol to remove impurities, followed by column chromatography if necessary.[2]
-
Final Deprotection: The final step involves the removal of any protecting groups (e.g., N-Boc or N-Cbz) under standard conditions (e.g., TFA for Boc, H₂/Pd-C for Cbz) to yield the target intermediate.[2]
| Parameter | Value |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| Diastereomeric Excess (de) | >98% |
| Enantiomeric Excess (ee) | >99% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure, showing characteristic shifts for pyrrolidine and propanenitrile protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | All expected carbon signals present. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. |
Part 2: Application as a Scaffold for Asymmetric Organocatalysis
The chiral pyrrolidine framework is a privileged scaffold in organocatalysis.[4][5] Derivatives of this compound can be readily synthesized to act as potent catalysts for a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. The mechanism typically involves the formation of a transient enamine or iminium ion intermediate between the catalyst and one of the substrates, which then directs the stereoselective approach of the second substrate.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Caption: Figure 2. General catalytic cycle for an amine-catalyzed Michael addition.
Catalyst Preparation: N-Arylation of this compound
-
Rationale: To enhance catalytic activity and selectivity, an electron-withdrawing or sterically bulky aryl group is often installed on the pyrrolidine nitrogen. This can be achieved via a Buchwald-Hartwig or Ullmann-type cross-coupling reaction.
-
General Procedure:
-
To an oven-dried flask, add CuI (0.05 equiv), the aryl iodide (1.0 equiv), the N-Boc protected this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMSO as the solvent.
-
Heat the mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the N-arylated product by column chromatography.
-
Deprotect the Boc group using 4M HCl in dioxane to yield the active catalyst.
-
Asymmetric Michael Addition
-
Procedure:
-
To a vial containing the N-aryl-(3R)-3-(methylamino)pyrrolidine catalyst (0.1 equiv) and a co-catalyst such as benzoic acid (0.1 equiv), add the solvent (e.g., toluene or CH₂Cl₂).
-
Add the aldehyde (1.5 equiv) and stir for 5 minutes at room temperature.
-
Add the nitroalkene (1.0 equiv) and stir the reaction at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24-72 hours), quench the reaction by adding a small amount of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block with significant applications in both pharmaceutical synthesis and asymmetric catalysis. The protocols outlined in these notes provide a robust starting point for researchers seeking to exploit its unique structural and chemical properties. The ability to function as a key component in the stereoselective synthesis of complex molecules like novel antibiotics underscores its importance in drug discovery. Furthermore, its role as a scaffold for tunable organocatalysts opens up a vast landscape for the development of new asymmetric transformations. Future research will undoubtedly uncover new applications for this valuable chiral amine, further solidifying its place in the synthetic chemist's toolbox.
References
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
- National Center for Biotechnology Information. "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." PubChem. [Link]
- Ventura, K., et al. (2023).
- Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]
- Zhang, J., et al. (2015). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 20(4), 5643-5653. [Link]
- National Center for Biotechnology Information. "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins." PubChem. [Link]
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
- Aslam, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
- Chen, Y., et al. (2019). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Drug Testing and Analysis, 11(11-12), 1683-1693. [Link]
- Singh, V. K., et al. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Organic Chemistry, 78(2), 559-567. [Link]
- Wang, Y., et al. (2013). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Current Organic Synthesis, 10(4), 535-548. [Link]
- Khan, I., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2615. [Link]
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Pubmed. [Link]
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-9. [Link]
Sources
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]
Application Notes & Protocols: (3R)-(+)-3-(Methylamino)pyrrolidine as a Ligand in Asymmetric Catalysis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Privileged Role of the Pyrrolidine Scaffold
The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.[1][2] Since the seminal reports on proline-catalyzed intermolecular aldol reactions, the five-membered secondary amine structure of pyrrolidine has been recognized as a "privileged" scaffold for its remarkable ability to induce stereoselectivity in a vast array of chemical transformations.[1][2] (3R)-(+)-3-(Methylamino)pyrrolidine belongs to this distinguished class of organocatalysts. Its structure, featuring a chiral center and a secondary amine, is ideally suited for aminocatalysis, a powerful strategy that relies on the formation of transient nucleophilic enamines or electrophilic iminium ions to facilitate carbon-carbon and carbon-heteroatom bond formations with high stereocontrol.[3] This guide provides an in-depth exploration of the mechanistic principles, key applications, and field-tested protocols for leveraging this compound and its derivatives in asymmetric synthesis.
The Causality of Stereocontrol: The Enamine Catalytic Cycle
The efficacy of this compound as a stereodirecting agent is rooted in its ability to form a transient, covalently-bound chiral enamine with a carbonyl donor (e.g., a ketone or aldehyde). This process is not merely an activation step; it is the core of stereochemical information transfer.
The Mechanistic Pillars:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl compound, eliminating water to form a chiral enamine intermediate. The geometry of this enamine is influenced by the stereochemistry of the pyrrolidine ring.
-
Stereocontrolled Addition: The chiral enamine, which is now a potent nucleophile, attacks an electrophile (the Michael acceptor). The pyrrolidine ring and its substituents create a sterically defined pocket, effectively shielding one face of the enamine. This steric hindrance forces the electrophile to approach from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenter.[3]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This step releases the chiral product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.[3] This catalytic turnover is a hallmark of organocatalysis, enabling high efficiency with substoichiometric catalyst loadings.
Caption: The enamine catalytic cycle for Michael additions.
Application Focus I: The Asymmetric Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a cornerstone of C-C bond formation.[4] Organocatalysis using chiral pyrrolidines has rendered this transformation a highly reliable method for constructing stereochemically rich molecules.[5]
Causality in Experimental Design
-
Catalyst Choice: While this compound itself is effective, derivatives like diarylprolinol silyl ethers or those with additional hydrogen-bonding moieties (e.g., squaramides) are often employed to enhance reactivity and selectivity by providing additional non-covalent interactions that organize the transition state.[1][5]
-
Solvent Selection: The choice of solvent is critical. Non-polar aprotic solvents like toluene or CH₂Cl₂ are common, as they do not compete for hydrogen bonding. However, "on water" conditions have also proven effective for certain peptide-based catalysts, offering a green chemistry advantage.[6]
-
Additives: Acidic co-catalysts (e.g., benzoic acid, TFA) are frequently used. Their role is multifaceted: they accelerate the formation of the iminium intermediate and can also activate the Michael acceptor through hydrogen bonding, increasing its electrophilicity.[7]
Protocol 1: General Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a representative procedure for the enantioselective Michael addition catalyzed by a pyrrolidine-based organocatalyst. Optimization of catalyst loading, temperature, and reaction time is recommended for new substrates.
Materials:
-
This compound or a suitable derivative (e.g., Hayashi-Jørgensen catalyst)
-
Nitroolefin (Michael acceptor, 1.0 equiv)
-
Aldehyde (Michael donor, 2.0-5.0 equiv)
-
Acidic additive (e.g., Benzoic Acid, 10 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nitroolefin (e.g., 0.5 mmol, 1.0 equiv), the chiral pyrrolidine catalyst (0.05 mmol, 10 mol%), and the acidic additive (0.05 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (2.0 mL). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Nucleophile Addition: Add the aldehyde (e.g., 2.5 mmol, 5.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (nitroolefin) is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.
-
Analysis: Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Representative Michael Additions
The following table summarizes typical results achieved in Michael additions using pyrrolidine-based organocatalysts, demonstrating the broad applicability of this methodology.
| Entry | Aldehyde Donor | Nitroolefin Acceptor | Catalyst System | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-Nitrostyrene | Diarylprolinol Ether | 95 | 95:5 | 99 |
| 2 | Cyclohexanone | β-Nitrostyrene | Prolinamide | 98 | >99:1 | 99 |
| 3 | Isobutyraldehyde | (E)-Nitropent-1-ene | α,β-Dipeptide/Thiourea | >95 | - | 98 |
| 4 | Propanal | 2-(2-nitrovinyl)furan | Diarylprolinol Ether | 97 | 91:9 | 98 |
| Note: Data is compiled from representative literature and serves as an illustration of catalyst performance.[5][8] |
Application Focus II: Asymmetric Synthesis of the Anticoagulant Warfarin
A powerful demonstration of organocatalysis is the asymmetric synthesis of high-value molecules like pharmaceuticals. Warfarin, a widely used anticoagulant, possesses a single stereocenter, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[9] The synthesis of enantiopure Warfarin via an organocatalytic Michael addition is a landmark application.[10][11]
The core transformation is the conjugate addition of 4-hydroxycoumarin to benzalacetone ((E)-4-phenylbut-3-en-2-one). Chiral primary amine-based catalysts, often incorporating hydrogen-bonding motifs like squaramides, have proven exceptionally effective.[10][12]
Caption: General experimental workflow for the synthesis of Warfarin.
Protocol 2: Asymmetric Synthesis of (S)-Warfarin using a Chiral Amine Catalyst
This protocol is adapted from methodologies employing C₂-symmetric primary diamine or squaramide-based catalysts, which operate on similar principles to functionalized pyrrolidines.[12]
Materials:
-
4-Hydroxycoumarin (1.0 equiv)
-
Benzalacetone ((E)-4-phenylbut-3-en-2-one) (1.1 equiv)
-
Chiral C₂-symmetric squaramide-based primary diamine catalyst (5-10 mol%)
-
Acetic Acid (AcOH) (10 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Methodology:
-
Catalyst Solution: In a vial, dissolve the chiral catalyst (e.g., 0.025 mmol, 10 mol%) and acetic acid (0.025 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL).
-
Reactant Addition: To this solution, add 4-hydroxycoumarin (0.25 mmol, 1.0 equiv). Stir for 5 minutes.
-
Initiation: Add benzalacetone (0.275 mmol, 1.1 equiv) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Purification: Once the starting material is consumed, directly load the reaction mixture onto a silica gel column. Elute with a hexane/ethyl acetate gradient to isolate the pure product.
-
Analysis: Confirm the structure of (S)-Warfarin via NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Performance in Warfarin Synthesis
| Entry | Catalyst Type | Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | C₂-Symmetric Diamine | 10 | CH₂Cl₂ | 96 | 96 (S) |
| 2 | Quinoline-derived Diamine | 10 | THF/H₂O | 92 | 93 (S) |
| 3 | Multi-amino Catalyst | 1 | Toluene | 82 | 83 (S) |
| Note: Data compiled from representative literature on organocatalytic Warfarin synthesis.[9][10][12] |
Trustworthiness & Conclusion
The protocols and principles described herein are grounded in established, peer-reviewed literature. The power of this compound and related chiral amines lies in their predictable and highly effective mode of action via enamine catalysis. By forming a transient chiral intermediate, these organocatalysts provide a well-defined steric environment that guides the stereochemical outcome of crucial bond-forming reactions. The successful application in synthesizing complex molecules like Warfarin underscores the reliability and utility of this catalyst class. For researchers in drug discovery and process development, these methodologies offer a robust, metal-free, and highly selective route to valuable chiral building blocks and active pharmaceutical ingredients.
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
- Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. RUA.
- Asymmetric synthesis of warfarin used in Tables 1 and 2.
- Research strategy for asymmetric synthesis of warfarin.
- Optimization of asymmetric synthesis of warfarin. a.
- Insight into the synthesis of warfarin and its promiscuous deriv
- Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- (R)
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. BenchChem.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. PubMed.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
Sources
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insight into the synthesis of warfarin and its promiscuous derivatives [ppj.org.ly]
- 12. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic Routes for the Preparation of (3R)-(+)-3-(Methylamino)pyrrolidine: A Detailed Guide for Researchers
Introduction: The Significance of (3R)-(+)-3-(Methylamino)pyrrolidine in Medicinal Chemistry
This compound is a chiral substituted pyrrolidine that serves as a critical building block in the synthesis of a wide array of pharmacologically active compounds. The pyrrolidine motif is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its conformational rigidity and its ability to engage in specific interactions with biological targets. The stereochemistry at the C3 position and the presence of the methylamino group are often crucial for the desired biological activity, making enantiomerically pure this compound a highly sought-after intermediate in drug discovery and development. Its applications span various therapeutic areas, including but not limited to, inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and as a key component in the development of novel antibiotics and central nervous system agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies to access this valuable chiral amine. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed, step-by-step protocols for the most reliable methods, and present comparative data to aid in the selection of the most appropriate synthesis for a given research and development context.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound predominantly commences from readily available chiral precursors to ensure the desired stereochemistry in the final product. The most common and efficient strategy involves a two-step sequence starting from a protected form of (R)-3-aminopyrrolidine. This approach offers a high degree of control over the stereochemistry and generally proceeds with good to excellent yields.
The overall synthetic strategy can be visualized as follows:
Caption: Reductive amination of N-Boc-(R)-3-aminopyrrolidine.
Materials and Reagents:
-
N-Boc-(R)-3-aminopyrrolidine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of N-Boc-(R)-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask, add formaldehyde solution (1.2-1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Deprotection of tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate
This protocol describes the removal of the Boc protecting group to yield the final product, this compound.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the N-Boc group.
Materials and Reagents:
-
tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the purified tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Work-up and Isolation:
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully basify the solution to pH > 12 by the addition of 1M NaOH solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate under reduced pressure to yield the final product, this compound. Note: The final product is a low-boiling point liquid and can be volatile.
-
Comparative Data of Synthetic Routes
The choice of synthetic route can depend on various factors including scale, available reagents, and desired purity. The following table summarizes typical data for the two main N-methylation strategies.
| Parameter | Reductive Amination | Direct N-Methylation |
| Starting Material | N-Boc-(R)-3-aminopyrrolidine | N-Boc-(R)-3-aminopyrrolidine |
| Key Reagents | Formaldehyde, NaBH(OAc)₃ | Methyl Iodide, NaH |
| Typical Yield | 80-95% | 70-90% |
| Reaction Conditions | Room temperature, atmospheric pressure | 0 °C to room temperature, anhydrous, inert atmosphere |
| Advantages | Milder conditions, operational simplicity, high yields | High yields |
| Disadvantages | Potential for over-methylation if not controlled | Requires strictly anhydrous conditions, use of hazardous reagents |
| Enantiomeric Purity | Generally high, stereocenter is not affected | Generally high, stereocenter is not affected |
Characterization and Purity Assessment
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the expected structure of 3-(methylamino)pyrrolidine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product. This is crucial to ensure the stereochemical integrity has been maintained throughout the synthesis.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the enantiomeric form. The (+) designation indicates dextrorotation.
Troubleshooting and Key Considerations
-
Over-methylation in Reductive Amination: To minimize the formation of the dimethylated byproduct, it is important to control the stoichiometry of formaldehyde and the reducing agent. Using a slight excess of the amine can also favor mono-methylation.
-
Incomplete Boc Deprotection: If TLC indicates incomplete deprotection, the reaction time can be extended, or a stronger acidic condition (e.g., neat TFA) can be employed, although this may risk side reactions.
-
Product Volatility: As mentioned, the final product is a low-boiling point amine. Care should be taken during solvent removal to avoid loss of product. It is advisable to use a rotary evaporator with a cooled trap and to avoid excessive heating.
-
Handling of Reagents: When performing the direct N-methylation, sodium hydride must be handled under an inert atmosphere as it is highly reactive with moisture and air. Methyl iodide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The synthesis of enantiomerically pure this compound is a critical process for the advancement of various drug discovery programs. The presented guide outlines a reliable and efficient synthetic strategy starting from commercially available N-Boc-(R)-3-aminopyrrolidine. The reductive amination approach for N-methylation is highlighted as a robust and user-friendly method, offering high yields and operational simplicity. By following the detailed protocols and considering the key practical aspects discussed, researchers can confidently prepare this important chiral building block for their synthetic endeavors.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
- Lokey Lab Protocols. (2017).
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739. [Link]
- Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
The Strategic Integration of (3R)-(+)-3-(Methylamino)pyrrolidine in Modern Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Scaffolds in Agrochemical Design
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and greater environmental sustainability has led researchers to explore complex molecular architectures. Among these, chiral scaffolds have emerged as a cornerstone of modern agrochemical design. The specific stereochemistry of a molecule can profoundly influence its biological activity, target specificity, and metabolic fate.[1] This guide focuses on the strategic application of (3R)-(+)-3-(Methylamino)pyrrolidine , a versatile chiral diamine building block, in the development of next-generation fungicides and insecticides. Its unique structural features, including a defined stereocenter, a secondary amine, and a pyrrolidine ring, offer a compelling platform for creating innovative and effective crop protection agents.
The pyrrolidine ring is a privileged scaffold in medicinal and agricultural chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, leading to enhanced interactions with biological targets.[4] The introduction of a methylamino group at the 3-position with a specific (R)-configuration provides a key handle for further chemical modification and can be crucial for target binding and overall efficacy.
This document provides detailed application notes on the rationale behind using this compound in agrochemical discovery, followed by comprehensive, step-by-step protocols for the synthesis and biological evaluation of a model agrochemical derivative.
Application Notes: Leveraging this compound in Agrochemical Synthesis
Rationale for Use: The Advantage of a Chiral Diamine Scaffold
The incorporation of this compound into a candidate agrochemical offers several distinct advantages:
-
Stereospecificity and Target Interaction: The (R)-configuration at the C3 position can lead to highly specific interactions with the target protein, enhancing potency and selectivity. This is particularly crucial in modern agrochemical design, where minimizing off-target effects is a primary objective.[1] The differential activity of enantiomers is a well-documented phenomenon in agrochemicals.[5]
-
Improved Physicochemical Properties: The pyrrolidine ring and the secondary amine can influence the molecule's solubility, lipophilicity, and membrane permeability, all of which are critical for uptake and translocation within the target pest or plant.
-
Versatile Synthetic Handle: The secondary methylamino group provides a reactive site for the introduction of various pharmacophores through reactions such as acylation, alkylation, and arylation, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]
-
Bioisosteric Replacement and Scaffold Hopping: The pyrrolidine moiety can serve as a bioisostere for other cyclic or acyclic fragments, enabling scaffold hopping strategies to explore new chemical space and circumvent existing patents.[7][8][9][10]
Potential Applications in Fungicide and Insecticide Development
The this compound scaffold is particularly well-suited for incorporation into several classes of agrochemicals:
-
Fungicides: Many modern fungicides, particularly those targeting succinate dehydrogenase (SDH) in the fungal respiratory chain, incorporate amide linkages. The secondary amine of this compound can be readily acylated with a carboxylic acid-containing toxophore to generate novel SDHI fungicides. The pyrrolidine ring can occupy a key pocket in the enzyme's active site, contributing to binding affinity.[11]
-
Insecticides: The pyrrolidine ring is a key structural feature of some neonicotinoid insecticides, which target the nicotinic acetylcholine receptor (nAChR) in insects. While concerns about the environmental impact of some neonicotinoids have arisen, the development of new insecticides with improved safety profiles remains a priority. The this compound scaffold can be used to synthesize novel nAChR modulators or compounds targeting other insect receptors.[12]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and biological evaluation of a model agrochemical, (R)-1-(4-chlorobenzoyl)-N-methyl-N-(pyrrolidin-3-yl)benzamide , a hypothetical fungicide designed based on known SAR for SDHI inhibitors.
Protocol 1: Synthesis of a Model Agrochemical
This protocol outlines the two-step synthesis of the target compound from this compound.
Step 1: Synthesis of (R)-N-methyl-N-(pyrrolidin-3-yl)amine dihydrochloride
This step involves the protection of the pyrrolidine nitrogen to ensure selective acylation of the secondary amine in the subsequent step.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 10 mmol) in DCM (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (2.18 g, 10 mmol) in DCM (10 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate.
-
Dissolve the crude product in a minimal amount of diethyl ether and add an excess of HCl in diethyl ether.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (R)-N-methyl-N-(pyrrolidin-3-yl)amine dihydrochloride.
Step 2: Synthesis of (R)-1-(4-chlorobenzoyl)-N-methyl-N-(pyrrolidin-3-yl)benzamide
This step involves the acylation of the deprotected pyrrolidine with 4-chlorobenzoyl chloride.
Materials:
-
(R)-N-methyl-N-(pyrrolidin-3-yl)amine dihydrochloride
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Chromatography column
Procedure:
-
Suspend (R)-N-methyl-N-(pyrrolidin-3-yl)amine dihydrochloride (1.73 g, 10 mmol) in DCM (30 mL) in a 100 mL round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (2.79 mL, 20 mmol) dropwise to the stirred suspension.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in DCM (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final product, (R)-1-(4-chlorobenzoyl)-N-methyl-N-(pyrrolidin-3-yl)benzamide.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the model agrochemical.
Protocol 2: In Vitro Fungicidal Activity Assay
This protocol describes a method to evaluate the in vitro fungicidal activity of the synthesized compound against a model plant pathogenic fungus, such as Botrytis cinerea.
Materials:
-
Synthesized test compound
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water containing 0.1% Tween-20 to obtain final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Poisoned Media Preparation: Add the appropriate volume of each test solution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared with DMSO and Tween-20 only.
-
Fungal Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the treated plates.
-
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Diagram of Biological Evaluation Workflow:
Caption: Workflow for in vitro fungicidal activity assay.
Structure-Activity Relationship (SAR) Insights
The development of potent agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. For pyrrolidine-containing compounds, several key SAR principles have been established:
| Structural Feature | Impact on Activity | Rationale |
| Pyrrolidine Ring Substitution | The position and nature of substituents on the pyrrolidine ring can significantly affect potency and selectivity. | Substituents can influence the overall conformation of the molecule and its interaction with the target site. |
| Chirality at C3 | The stereochemistry at the C3 position is often critical for optimal binding to the target enzyme or receptor. | The (R) or (S) configuration determines the spatial orientation of the substituent, which can lead to favorable or unfavorable interactions within the binding pocket. |
| N-Acyl/Alkyl Group | The nature of the group attached to the pyrrolidine nitrogen can modulate the compound's physicochemical properties and target affinity. | This group can influence solubility, lipophilicity, and metabolic stability, as well as participate in key binding interactions. |
| Toxophore | The choice of the toxophore (e.g., a substituted benzoyl group) is fundamental to the compound's mode of action and potency. | The toxophore is the part of the molecule primarily responsible for the biological effect. |
Logical Relationship Diagram for SAR:
Caption: Logical relationship of the scaffold and toxophore to the final agrochemical properties.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chiral building block for the development of novel agrochemicals. Its inherent stereochemistry and functional handles provide a solid foundation for designing potent and selective fungicides and insecticides. The protocols and insights provided in this guide offer a practical framework for researchers to explore the potential of this and related chiral scaffolds in their own discovery programs. As the demand for more sustainable and effective crop protection solutions continues to grow, the strategic use of such chiral building blocks will undoubtedly play a pivotal role in shaping the future of agriculture.
References
- Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
- Bioisosteric Tactics in the Discovery of Tetflupyrolimet: A New Mode-of-Action Herbicide.
- Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones and Their Antifungal Activity.
- ChemInform Abstract: Structure‐Activity Relationship. A Theoretical Study of 1- Phenylpyrrolidine-2,5-diones on the Antifungal Activities.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
- Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Design, synthesis and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. [Link]
- The continuing significance of chiral agrochemicals. Pest Management Science. [Link]
- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]
- Current status of chirality in agrochemicals. Pest Management Science. [Link]
- SYNTHESIS-OF-CHIRAL-1-5-DIAMINES-DERIVED-FROM-R--CAMPHOR.pdf.
- PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI. [Link]
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research.
- Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal. [Link]
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- Soft anticholinergic esters.
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. [Link]
- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]
- Process for the manufacture of 3-amino-pyrrolidine derivatives.
- Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Journal of Agricultural and Food Chemistry. [Link]
- Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research.
- Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. [Link]
- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Synthesis of Potential Insecticides and New Synthetic Applications of Vinamidinium and Azavinamidinium Salts: Reactions with Reducing Agents and Nitro Compounds. UCF STARS. [Link]
- Pyrrolidinone derivatives.
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
Sources
- 1. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current status of chirality in agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to the technical support guide for the synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine, a critical chiral building block in modern drug discovery. The pyrrolidine motif is a privileged structure found in numerous FDA-approved drugs, making its efficient and stereocontrolled synthesis a key challenge for medicinal chemists and process development scientists.[1][2]
This guide is designed to provide practical, field-proven insights to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the stereochemical integrity of your final product. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
Core Synthesis Workflow: A Validated Approach
The most common and reliable route to this compound involves a three-step sequence starting from the commercially available (3R)-1-Boc-3-hydroxypyrrolidine. This pathway is favored for its high stereochemical fidelity and amenability to scale-up.
The overall strategy is as follows:
-
Oxidation: The secondary alcohol of the starting material is oxidized to a ketone, forming (R)-1-Boc-3-oxopyrrolidine.
-
Reductive Amination: The ketone is reacted with methylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[3]
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="(3R)-1-Boc-3-hydroxypyrrolidine", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="(R)-1-Boc-3-oxopyrrolidine", shape=box]; Methylated [label="(3R)-1-Boc-3-(Methylamino)pyrrolidine", shape=box]; Final [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Ketone [label=" Step 1: Oxidation \n (e.g., DMP, Swern) "]; Ketone -> Methylated [label=" Step 2: Reductive Amination \n (CH3NH2, NaBH(OAc)3) "]; Methylated -> Final [label=" Step 3: Deprotection \n (e.g., HCl, TFA) "]; } ddot Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of probable causes and actionable solutions.
Problem 1: Low yield or incomplete conversion during the oxidation of (3R)-1-Boc-3-hydroxypyrrolidine (Step 1).
-
Probable Cause 1: Inactive Oxidizing Agent. Dess-Martin periodinane (DMP) is a common choice for this oxidation due to its mild conditions and high efficiency.[4] However, DMP is moisture-sensitive and can degrade upon storage, leading to reduced activity. Swern oxidation reagents (oxalyl chloride/DMSO) must be freshly prepared and handled under strictly anhydrous conditions.
-
Solution 1: Verify Reagent Quality. Use freshly opened or properly stored DMP. If using a Swern protocol, ensure all glassware is flame-dried and reagents are of high purity. Consider titrating the active oxidant if its quality is in doubt.
-
Probable Cause 2: Suboptimal Reaction Temperature. Swern oxidations require cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition of the active species. For DMP oxidations, running the reaction at 0 °C to room temperature is standard, but slight warming may be needed for sluggish reactions.
-
Solution 2: Strict Temperature Control. Use an appropriate cooling bath (e.g., dry ice/acetone for -78 °C) and monitor the internal reaction temperature. Do not let the reaction warm prematurely.
-
Probable Cause 3: Inefficient Quenching. The quench for DMP oxidations (a saturated solution of sodium bicarbonate and sodium thiosulfate) is critical for neutralizing the reaction and removing iodine-containing byproducts.[4] An improper quench can lead to product degradation and purification difficulties.
-
Solution 3: Optimize Quenching and Workup. Ensure the quenching solution is added slowly, especially at first, to control gas evolution. Stir vigorously for a sufficient time to ensure all byproducts are consumed before extraction.
Problem 2: Poor yield in the reductive amination step (Step 2).
-
Probable Cause 1: Inefficient Imine/Iminium Formation. The formation of the imine (or its protonated iminium form) from the ketone and methylamine is an equilibrium-driven process. The presence of water, a byproduct of this reaction, can push the equilibrium back towards the starting materials.
-
Solution 1: Manage Water Content. Use a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves in the reaction mixture. Alternatively, using methylamine as a solution in an alcohol like methanol can help drive the reaction forward. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.
-
Probable Cause 2: Incorrect Choice of Reducing Agent. This is the most critical parameter. A strong reducing agent like sodium borohydride (NaBH₄) will readily reduce the starting ketone before it can form the imine, leading to the recovery of the starting alcohol. A reducing agent that is selective for the iminium ion over the ketone is required.
-
Solution 2: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the ketone but highly effective at reducing the protonated iminium intermediate.[5] Sodium cyanoborohydride (NaBH₃CN) is another classic option, but its toxicity and the need for careful pH control make NaBH(OAc)₃ a more popular and safer choice for modern applications.[5]
-
Probable Cause 3: Suboptimal pH. The reaction is fastest under weakly acidic conditions (pH ~5-6). This pH is low enough to catalyze imine formation and protonate it to the more electrophilic iminium ion, but not so low as to protonate and deactivate the methylamine nucleophile.
-
Solution 3: Control the Reaction pH. The addition of a catalytic amount of acetic acid is often sufficient to achieve the optimal pH range when using NaBH(OAc)₃.
dot digraph "Troubleshooting_Reductive_Amination" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield in Reductive Amination?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImine [label="Is imine formation efficient?"]; CheckReducer [label="Is the reducing agent correct?"]; CheckpH [label="Is the pH optimal?"];
Start -> CheckImine; Start -> CheckReducer; Start -> CheckpH;
// Imine Path ImineNo [label="No", shape=ellipse, fillcolor="#F1F3F4"]; ImineYes [label="Yes", shape=ellipse, fillcolor="#F1F3F4"]; CheckImine -> ImineNo [label="Probable\nCause"]; ImineNo -> Sol_Imine [label="Solution"]; Sol_Imine [label="Add dehydrating agent (e.g., MgSO4)\nUse appropriate solvent (DCM/DCE)", shape=note, fillcolor="#E8F0FE"];
// Reducer Path ReducerNo [label="No", shape=ellipse, fillcolor="#F1F3F4"]; CheckReducer -> ReducerNo [label="Probable\nCause"]; ReducerNo -> Sol_Reducer [label="Solution"]; Sol_Reducer [label="Use NaBH(OAc)3 for selectivity.\nAvoid strong agents like NaBH4.", shape=note, fillcolor="#E8F0FE"];
// pH Path pHNo [label="No", shape=ellipse, fillcolor="#F1F3F4"]; CheckpH -> pHNo [label="Probable\nCause"]; pHNo -> Sol_pH [label="Solution"]; Sol_pH [label="Add catalytic acetic acid\nto maintain pH ~5-6.", shape=note, fillcolor="#E8F0FE"]; } ddot Caption: Decision tree for troubleshooting the reductive amination step.
Problem 3: Potential for epimerization at the C3 position.
-
Probable Cause: Basic or Acidic Conditions. The α-proton to the carbonyl group in the (R)-1-Boc-3-oxopyrrolidine intermediate is acidic. Exposure to strong base or, in some cases, prolonged exposure to acid can lead to enolization and subsequent racemization, compromising the stereochemical purity of the final product.
-
Solution: Maintain Mild Conditions. The use of NaBH(OAc)₃ is advantageous here as it can be performed under neutral to weakly acidic conditions, minimizing the risk of epimerization. Avoid unnecessarily strong acids or bases during the reaction and workup. The final Boc-deprotection step should be monitored carefully to avoid prolonged exposure to strong acid at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material? For laboratory-scale synthesis, commercially available (3R)-1-Boc-3-hydroxypyrrolidine is the most direct and reliable starting material. For process development, alternative syntheses from less expensive chiral precursors like D-malic acid or 4-amino-(S)-2-hydroxybutyric acid may be considered for economic reasons, though these routes involve more steps.[6][7]
Q2: Can I use a different protecting group instead of Boc? Yes, other N-protecting groups like Carboxybenzyl (Cbz) or benzyl (Bn) can be used. However, the Boc group is often ideal for several reasons:
-
Stability: It is stable to the conditions of oxidation and reductive amination.
-
Easy Removal: It can be removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in DCM) that are orthogonal to many other functional groups.
-
No Hydrogenolysis: Unlike Cbz or Bn groups, its removal does not require catalytic hydrogenation, which could potentially be complicated by the presence of other reducible groups or catalyst poisoning.
Q3: How can I confirm the stereochemistry of my final product? The most definitive method is through chiral HPLC analysis, comparing the retention time of your product to that of an authentic racemic or enantiopure standard. Additionally, measuring the specific rotation using a polarimeter and comparing it to the literature value is a standard and effective method.
Q4: Are there any one-pot methods available? Some recent methodologies explore one-pot conversions from the alcohol to the amine. For instance, a photoenzymatic synthesis has been reported that combines photochemical oxidation with a stereoselective biocatalytic transamination to provide N-Boc-3-aminopyrrolidines directly.[8] While innovative, these methods may require specialized equipment and expertise not available in all laboratories. For most applications, the stepwise procedure described above remains the most robust and accessible.
Data Summary & Protocols
Table 1: Typical Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Oxidation | Dess-Martin Periodinane (DMP) | DCM | 0 to RT | 1-3 | 75-95%[4] |
| 2. Reductive Amination | CH₃NH₂, NaBH(OAc)₃, AcOH | DCE | RT | 12-24 | 70-90% |
| 3. Deprotection | 4M HCl in Dioxane | Dioxane | RT | 1-2 | >95% |
Detailed Experimental Protocols
Protocol 1: Oxidation of (3R)-1-Boc-3-hydroxypyrrolidine
-
Dissolve (3R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude (R)-1-Boc-3-oxopyrrolidine, which is often used in the next step without further purification.[4]
Protocol 2: Reductive Amination of (R)-1-Boc-3-oxopyrrolidine
-
To a solution of crude (R)-1-Boc-3-oxopyrrolidine (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add a solution of methylamine (2.0 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure (3R)-1-Boc-3-(Methylamino)pyrrolidine.
Protocol 3: Boc-Deprotection
-
Dissolve (3R)-1-Boc-3-(Methylamino)pyrrolidine (1.0 eq) in a minimal amount of methanol or dioxane.
-
Add a solution of 4M HCl in dioxane (5-10 eq) at room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC. A white precipitate of the hydrochloride salt may form.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting hydrochloride salt can be triturated with diethyl ether or MTBE, filtered, and dried. To obtain the free base, dissolve the salt in water, basify with NaOH to pH >12, and extract with a suitable organic solvent (e.g., DCM or chloroform). Dry and concentrate the organic extracts to yield this compound.
References
- Wegner, J., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.Molecules. [Link]
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.The Journal of Organic Chemistry. [Link]
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.The Journal of Organic Chemistry, 77(10), 4732-9. [Link]
- N boc-3-pyrrolidinone.Slideshare. [Link]
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.The Journal of Organic Chemistry. [Link]
- Synthesis of pyrrolidones via reductive amination of LA.
- Reductive amin
- Hughes, D. L. (2016). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids.Organic Letters. [Link]
- Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.Molecules, 27(14), 4588. [Link]
- De la Cruz, F., et al. (2018). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.The Journal of Organic Chemistry, 68(25), 9612-7. [Link]
- Wang, Y., et al. (2022).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works.Master Organic Chemistry. [Link]
- Alajarín, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.Organic Letters. [Link]
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine.
- Darko, A., et al. (2022). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols.
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Pyrrolidine synthesis.Organic Chemistry Portal. [Link]
- Nguyen, T. H., et al. (2023). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches.RSC Advances. [Link]
- Dado, G. P., Gellman, S. H. (1992). Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer.Journal of the American Chemical Society, 114(8), 3144-3145. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- 11 questions with answers in PYRROLIDINES.
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine
An in-depth technical guide from the Senior Application Scientist's Desk.
Welcome to the technical support center for the synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine. This chiral diamine is a crucial building block in medicinal chemistry, notably as a key intermediate for various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents significant stereochemical challenges that demand careful planning and execution. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before embarking on or optimizing your synthesis.
Q1: What are the primary synthetic strategies to achieve the (3R) stereochemistry in 3-(Methylamino)pyrrolidine?
There are three principal strategies, each with distinct advantages and challenges:
-
Chiral Pool Synthesis: This is a robust and common approach that utilizes readily available, inexpensive chiral molecules as starting materials.[1] For the (3R) configuration, L-aspartic acid or D-glutamic acid are frequent choices. The synthesis involves a series of transformations to build the pyrrolidine ring while retaining the initial stereochemistry.
-
Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to an achiral precursor to direct a stereoselective reaction, such as a cycloaddition or an alkylation.[2] After the desired stereocenter is set, the auxiliary is cleaved. Evans oxazolidinones or Oppolzer's sultam are common examples.[2]
-
Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to induce enantioselectivity in a key bond-forming step.[3] Methods like asymmetric hydrogenation or catalytic [3+2] cycloadditions fall into this category.[3][4]
Q2: My team is considering a chiral pool approach. Is L-aspartic acid the best starting material?
L-aspartic acid is an excellent and cost-effective choice for accessing (S)-3-aminopyrrolidine derivatives. However, to obtain the desired (3R) enantiomer, you would typically start from D-aspartic acid, which is more expensive.
An alternative, often preferred in industrial settings, is to start from L-aspartic acid and incorporate a stereochemical inversion step. For instance, a common route involves forming a cyclic intermediate where the C3 hydroxyl group (derived from the aspartic acid carboxylate) can be converted to a leaving group (e.g., mesylate) and displaced via an SN2 reaction with methylamine. This inversion strategy is highly effective for accessing the (3R) product from the more abundant L-amino acid.[5]
Q3: Should I use a chiral auxiliary or an asymmetric catalytic method for a new synthetic route?
The choice depends on your project's specific goals, scale, and available resources. Here's a comparative analysis:
| Feature | Chiral Auxiliary Method | Asymmetric Catalysis Method |
| Development Time | Often faster to develop on a lab scale as the stereochemical outcome is frequently predictable and reliable. | May require extensive screening of catalysts, ligands, and conditions to achieve high enantioselectivity. |
| Scalability | Can be less atom-economical due to the stoichiometric use of the (often high molecular weight) auxiliary. Removal and recycling of the auxiliary can add steps and cost. | Highly atom-economical and well-suited for large-scale synthesis. The cost of the catalyst/ligand can be high, but catalyst loading is low. |
| Substrate Scope | Generally offers a broad substrate scope once a suitable auxiliary is identified. | Can be highly sensitive to the substrate. A catalyst that works for one substrate may not work for a closely related one. |
| Stereocontrol | Typically provides high levels of diastereoselectivity, which is then translated to enantioselectivity upon auxiliary removal.[2] | Can provide very high levels of enantioselectivity directly, but may be more sensitive to reaction conditions.[4] |
Recommendation: For initial proof-of-concept at the milligram-to-gram scale, a chiral auxiliary approach can be more straightforward. For long-term, large-scale manufacturing, investing in the development of a robust asymmetric catalytic process is often more cost-effective and sustainable.
Troubleshooting Guide: Common Experimental Challenges
This section provides a question-and-answer-based guide to troubleshoot specific issues encountered during synthesis.
Problem 1: Low Enantiomeric or Diastereomeric Excess (ee/de)
Q: My key stereoselective step is resulting in poor ee/de values. Where should I start my investigation?
Low stereoselectivity is a common but solvable problem. The root cause often lies in one of four areas: reagent purity, catalyst/auxiliary integrity, reaction conditions, or the analytical method itself.
Caption: Acid-catalyzed Boc deprotection mechanism and experimental workflow. [6]
Problem 3: Low Yield in a Key SN2 Inversion Step
Q: I am attempting an SN2 reaction on a pyrrolidine-3-mesylate with methylamine to invert the stereocenter, but the yield is poor and I'm getting elimination side products. How can I optimize this?
This is a classic challenge where reaction conditions must be finely tuned to favor substitution over elimination.
-
Choice of Leaving Group: While mesylate is common, a tosylate or a triflate can be more effective. A triflate is an excellent leaving group but can be unstable. A tosylate is often a good compromise.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to solvate the cation and leave the nucleophile "naked" and reactive. However, for some substrates, a less polar solvent like THF can disfavor elimination.
-
Temperature: This is critical. SN2 reactions should be run at the lowest possible temperature that allows for a reasonable reaction rate. Elimination pathways have a higher activation energy and become more competitive at elevated temperatures. Start the reaction at a low temperature (e.g., 0 °C) and only warm if necessary.
-
Nucleophile Concentration: Using a high concentration of methylamine (e.g., a 40% solution in water or a 2M solution in THF) will favor the bimolecular substitution reaction. Running the reaction under pressure in a sealed vessel can also increase the effective concentration and rate. [7]A study on a similar transformation highlighted the successful use of methylamine for an SN2 substitution to provide the desired diamine in high yield (80%). [5]
References
- Gaucher, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
- Reddy, L. et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Gentry, E. C., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature.
- ResearchGate. Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of...
- ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.
- ResearchGate. 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- ACS Publications. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- Butler, R. N., & Coyne, A. G. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters.
- Google Patents. Deprotection of N-BOC compounds.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Google Patents. Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
- National Institutes of Health. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to the technical support center for the synthesis and optimization of (3R)-(+)-3-(Methylamino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, making its efficient and stereoselective synthesis a critical endeavor.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the synthetic route employed. A common and efficient method is the reductive amination of a suitable precursor, such as N-protected-(3R)-3-aminopyrrolidine or a protected 3-pyrrolidinone.[5][6][7]
Here’s a breakdown of potential issues and solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine/ketone and the methylating agent (e.g., formaldehyde) to form the iminium ion is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate. The use of a dehydrating agent, such as molecular sieves or magnesium sulfate, can drive the equilibrium towards product formation. Adjusting the pH can also be crucial; slightly acidic conditions (pH 4-6) are often optimal for imine formation.
-
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are paramount for efficient and clean conversion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild and tolerant of a wide range of functional groups. If you are using a harsher reducing agent like sodium borohydride, you may be getting over-reduction or side reactions. Ensure you are using the correct stoichiometry, typically 1.5-2.0 equivalents of the reducing agent.
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as the (3R)-3-aminopyrrolidine precursor, can inhibit the reaction.
-
Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify the starting amine by distillation or chromatography.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Solution: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged reaction times.
-
Question 2: I am observing significant formation of a di-methylated byproduct. How can I improve the selectivity for mono-methylation?
Answer: Over-methylation to the tertiary dimethylamino compound is a common side reaction.[8][9][10] Controlling the stoichiometry and reaction conditions is key to achieving mono-selectivity.
-
Stoichiometry of the Methylating Agent: Using a large excess of the methylating agent (e.g., formaldehyde) will favor di-methylation.
-
Solution: Carefully control the stoichiometry of your methylating agent. Start with 1.0-1.2 equivalents. A slow, portion-wise addition of the methylating agent can also help to maintain a low concentration and favor mono-alkylation.
-
-
Reaction Conditions: Harsher reaction conditions can lead to over-alkylation.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). If using a more reactive methylating agent like methyl iodide, consider switching to a less reactive one or using a milder base.[11] The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for N-methylation and can sometimes offer better control.[12]
-
-
Nature of the Substrate: The nucleophilicity of the initially formed secondary amine product is often higher than the starting primary amine, making it prone to a second methylation.
-
Solution: If direct methylation proves difficult to control, consider a protection-alkylation-deprotection strategy. For example, protect the primary amine with a group like Boc, followed by methylation of the pyrrolidine nitrogen (if it's a secondary amine starting material), and then deprotection.
-
Question 3: I am struggling with the purification of the final product. What are the best practices for isolating pure this compound?
Answer: The purification of chiral amines can be challenging due to their basicity and potential for forming salts.[13][14]
-
Extraction Issues: The product may be partially soluble in the aqueous phase, especially if the pH is not optimal.
-
Solution: During the aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate. This will ensure the amine is in its freebase form and has better solubility in the organic phase. Perform multiple extractions to maximize recovery. The addition of brine (saturated NaCl solution) can help to break up emulsions and decrease the solubility of the amine in the aqueous layer.[15]
-
-
Chromatography Challenges: Amines can streak on silica gel, leading to poor separation.
-
Solution: To improve chromatographic separation on silica gel, add a small amount of a basic modifier to the eluent, such as 1-2% triethylamine or ammonium hydroxide. This will neutralize the acidic sites on the silica and prevent tailing. Alternatively, using a different stationary phase like alumina may be beneficial.
-
-
Crystallization of Salts: For final purification and to obtain a stable, solid product, consider converting the amine to a salt.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent and efficient method is the N-methylation of a commercially available chiral precursor, (3R)-3-aminopyrrolidine or its N-protected form (e.g., N-Boc-(3R)-3-aminopyrrolidine). This is typically achieved via reductive amination using formaldehyde as the methyl source and a mild reducing agent like sodium triacetoxyborohydride.[16][17] Alternative routes can involve multi-step syntheses starting from chiral precursors like L-aspartic acid or employing stereoselective methods like asymmetric Michael additions.[18][19]
Q2: How can I confirm the stereochemical integrity of my final product?
A2: Maintaining the stereochemistry is crucial. The enantiomeric excess (ee) of your product should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods.[20][21] You will likely need to derivatize the amine with a chiral derivatizing agent to separate the enantiomers on a standard column, or use a chiral stationary phase column. Comparison of the optical rotation of your product with the literature value can also provide an indication of stereochemical purity.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Reducing Agents: Reagents like sodium borohydride and sodium triacetoxyborohydride can react violently with water and acids, releasing flammable hydrogen gas. Handle with care and quench reactions cautiously.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Optimized Experimental Protocol: Reductive Amination of N-Boc-(3R)-3-aminopyrrolidine
This protocol provides a step-by-step method for the synthesis of N-Boc-(3R)-(+)-3-(Methylamino)pyrrolidine, which can be subsequently deprotected to yield the final product.
Step 1: Reaction Setup
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-(3R)-3-aminopyrrolidine (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (37% solution, 1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield pure N-Boc-(3R)-(+)-3-(Methylamino)pyrrolidine.
Step 4: Deprotection (if required)
-
Dissolve the purified N-Boc protected amine in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure and triturate with diethyl ether to precipitate the product as its corresponding salt.
Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Starting Material | (3R)-3-Aminopyrrolidine | N-Boc-(3R)-3-aminopyrrolidine | Boc protection prevents di-methylation and simplifies purification. |
| Methylating Agent | Formaldehyde (2.0 eq) | Formaldehyde (1.1 eq) | Reduced stoichiometry minimizes over-methylation. |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | STAB is milder and more selective for reductive aminations. |
| Solvent | Methanol | Dichloromethane (anhydrous) | Anhydrous conditions favor imine formation. |
| Typical Yield | 40-60% | 75-90% | Improved control and selectivity lead to higher yields. |
| Purity (crude) | ~70% (with di-methylated impurity) | >90% | Cleaner reaction profile with fewer byproducts. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
References
- Benchchem. Technical Support Center: Purification of Chiral Amines. Accessed January 9, 2026.
- ResearchGate.
- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Accessed January 9, 2026.
- ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Accessed January 9, 2026.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Accessed January 9, 2026.
- RSC Publishing. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Accessed January 9, 2026.
- ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Accessed January 9, 2026.
- ResearchGate.
- RSC Publishing. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Accessed January 9, 2026.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Accessed January 9, 2026.
- The Royal Society of Chemistry.
- Reddit. Methylation of NH2 Troubleshooting?. Accessed January 9, 2026.
- PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Accessed January 9, 2026.
- Organic Chemistry Portal. Pyrrolidine synthesis. Accessed January 9, 2026.
- Enamine. Synthesis of unique pyrrolidines for drug discovery. Accessed January 9, 2026.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Accessed January 9, 2026.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Accessed January 9, 2026.
- ResearchGate. Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. Accessed January 9, 2026.
- ResearchGate.
- ACS Publications.
- PubMed.
- University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Accessed January 9, 2026.
- ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. Accessed January 9, 2026.
- ChemRxiv.
- Benchchem.
- National Institutes of Health. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Accessed January 9, 2026.
- ResearchGate. Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide | Request PDF. Accessed January 9, 2026.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to the technical support center for the purification of (3R)-(+)-3-(Methylamino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. The pyrrolidine ring is a common heterocyclic fragment in many natural products and pharmaceuticals, making stereoselective synthesis and purification critical.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with isolating this compound in high chemical and enantiomeric purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My crude product is highly impure after synthesis. What's the best initial cleanup strategy?
Answer: A multi-step approach is often necessary for crude this compound, which may contain unreacted starting materials, reagents, solvent residues, and side products.
Causality: The basic nature of the two amine groups in the molecule allows for a highly effective initial purification using a liquid-liquid acid/base extraction. This technique separates basic compounds (your product) from neutral or acidic impurities.
Recommended Protocol: Acid/Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become protonated (forming a hydrochloride salt) and move into the aqueous layer. Most organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt. Discard the organic layer (or process it to recover other components if needed).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 12).[2] This deprotonates the amine salt, regenerating the free amine.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.
This simple extraction protocol can significantly increase the purity of your material before you proceed to more rigorous methods like distillation or chromatography.[3][4][5][6]
Question 2: The enantiomeric excess (ee) of my purified amine is poor after diastereomeric salt resolution. How can I improve it?
Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is a common and cost-effective method, but it requires careful optimization.[7] Poor results often stem from suboptimal choices in resolving agent, solvent, or crystallization conditions.
Expert Insights & Troubleshooting Steps:
-
Choice of Resolving Agent: While (+)-tartaric acid is a common choice for resolving amines, it is not universally effective.[7] The formation of a stable, well-defined crystal lattice is crucial. Consider screening other chiral acids like dibenzoyl-L-tartaric acid or mandelic acid derivatives.
-
Solvent Screening is Critical: The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. A good solvent will dissolve both salts at a higher temperature but allow only the desired salt to crystallize upon cooling.[8]
-
Strategy: Screen a range of solvents with varying polarities. It has been demonstrated that switching solvents can be effective; for instance, one diastereomer may crystallize from methanol while the other is more soluble.[9]
-
-
Incorrect Stoichiometry: Using a 1:1 molar ratio of your amine to the resolving agent is not always optimal. Experiment with different ratios; a common starting point for screening is 0.5 molar equivalents of the chiral resolving agent.[9]
-
Insufficient Equilibration Time: Crystallization is a thermodynamic process. If the solution is cooled too quickly or not stirred long enough, you may not reach equilibrium, leading to incomplete precipitation of the less soluble salt or co-precipitation of the more soluble one.[9]
-
Formation of a Solid Solution: In some challenging cases, the two diastereomers may co-crystallize, making separation by simple crystallization difficult. If you suspect this, advanced characterization with techniques like Differential Scanning Calorimetry (DSC) may be required to understand the solid-state behavior.[9]
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 3: My product is a volatile liquid and seems to retain water. How do I get it analytically pure and dry?
Answer: this compound is a relatively low molecular weight amine and can be purified by distillation. Given its boiling point and potential for water retention, fractional vacuum distillation is the most effective method. Pyrrolidine itself has a boiling point of 85-88°C, and related compounds are similar.[2] Water can be challenging to remove from crude pyrrolidine mixtures.[10]
Causality: Vacuum distillation lowers the boiling point of the compound, which prevents thermal degradation that might occur at higher temperatures under atmospheric pressure.[11] A fractional distillation column provides the necessary theoretical plates to separate your product from both lower-boiling impurities (like residual solvents) and higher-boiling impurities (like synthesis byproducts), as well as from water.
-
Initial Drying: Before distillation, it is advisable to pre-dry the crude amine. This can be done by adding solid KOH or NaOH pellets and stirring for several hours, followed by decanting the liquid.
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is oven-dried to be moisture-free.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Slowly reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and water.
-
Main Fraction: Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to your product's boiling point at that pressure.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring high-boiling impurities.
-
-
Storage: The purified amine is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[12]
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I choose: distillation, crystallization, or chromatography?
This depends on your specific needs regarding scale, purity requirements, and the nature of the impurities.
| Technique | Scale | Achievable Purity | Throughput | Primary Use Case |
| Vacuum Distillation | Medium to Large | Good to Excellent (Chemical) | High | Removing non-volatile or very volatile impurities.[11] |
| Diastereomeric Crystallization | Small to Large | Excellent (Enantiomeric) | Medium | Chiral resolution of racemic mixtures.[9] |
| Silica Gel Chromatography | Small to Medium | Excellent (Chemical) | Low | Removing impurities with different polarity.[13][14] |
| Chiral HPLC | Analytical to Prep | Excellent (Enantiomeric) | Very Low | Final polishing for ultra-high ee or for analytical determination.[15][16] |
Q2: What analytical methods are essential for quality control?
To fully characterize your purified this compound, you should use a combination of techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine chemical purity and identify any volatile impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Chiral HPLC or Chiral GC: The gold standard for determining enantiomeric excess (ee). This requires developing a method on a suitable chiral stationary phase.[15][17]
-
Karl Fischer Titration: To quantify the water content, which is crucial for this hygroscopic compound.
Q3: What are the key safety precautions for handling this compound?
This compound, like many amines, requires careful handling.
-
Corrosive: It can cause severe skin burns and eye damage.
-
Flammable: It is a flammable liquid and vapor.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, well-ventilated place away from heat and ignition sources. Keep the container tightly closed and preferably under an inert gas to prevent moisture absorption and oxidation.
Caption: Decision workflow for purifying this compound.
References
- Technical Support Center: Purification of Chiral Amines. (n.d.). Benchchem.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- Preparation of pyrrolidine. (n.d.). PrepChem.com.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich.
- Trouble with chiral separations. (2020).
- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).
- This compound. (n.d.). TCI AMERICA.
- Process for the preparation of 3-amino-pyrrolidine derivatives. (1999).
- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected. (n.d.). Sigma-Aldrich.
- Santos, P. P., & Pinheiro, P. F. (n.d.).
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- 3-(Methylamino)pyrrolidine. (n.d.). TCI AMERICA.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- [chiral purific
- (R)-(+)-3-(Dimethylamino)pyrrolidine 95. (n.d.). Sigma-Aldrich.
- Dewatering and purification of crude pyrrolidine. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.).
- (3S)-(-)-3-(Methylamino)pyrrolidine. (n.d.). Santa Cruz Biotechnology.
- Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018).
- This compound. (n.d.). Santa Cruz Biotechnology.
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012). The Journal of Organic Chemistry.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Wzorek, A., et al. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal.
- Chung, J. J., et al. (2001). Partial purification and characterization of a hemolysin (CAH1)
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]
- 6. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 11. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to the technical support center for the synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine. This chiral diamine is a critical building block in modern pharmaceuticals, notably as a key intermediate for certain fluoroquinolone antibiotics.[1][2][3] Its synthesis, while conceptually straightforward, is fraught with potential pitfalls, including challenges in regioselectivity, over-reaction, and purification.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common synthetic issues, enabling you to troubleshoot and optimize your experiments effectively.
Core Synthetic Strategy: An Overview
The most prevalent and reliable route to this compound begins with the commercially available chiral precursor, (R)-3-aminopyrrolidine. The strategy hinges on differentiating the two nitrogen atoms—the primary amine at the 3-position and the secondary amine of the pyrrolidine ring. This is typically achieved through a protection-methylation-deprotection sequence. Reductive amination is the method of choice for the key methylation step.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: Protection of the Pyrrolidine Nitrogen
The initial step of protecting the more nucleophilic secondary amine of the pyrrolidine ring is crucial for preventing unwanted side reactions during the subsequent methylation step. The tert-butoxycarbonyl (Boc) group is most commonly employed for this purpose.[4]
Question 1: My Boc-protection of (R)-3-aminopyrrolidine is sluggish and gives a low yield. What are the likely causes and solutions?
Answer:
Low yields in this step typically stem from three primary issues: incomplete reaction, side reactions, or product loss during workup.
-
Causality (Incomplete Reaction): The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amine requires a base to neutralize the acidic byproduct, tert-butanol, and to deprotonate the amine, enhancing its nucleophilicity. An insufficient amount of base or a base that is too weak can stall the reaction.
-
Causality (Side Reactions): While the pyrrolidine nitrogen is more nucleophilic, the primary amine can also react with (Boc)₂O, leading to a di-protected side product, especially if reaction conditions are forced (e.g., high temperature, large excess of (Boc)₂O). Water in the reaction can also hydrolyze the (Boc)₂O.
-
Troubleshooting Solutions:
-
Optimize Base and Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Employ at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Control Reaction Conditions: Run the reaction at room temperature or slightly below (0 °C to RT).[4] Higher temperatures can promote di-protection. Ensure your solvent (e.g., THF, DCM) is anhydrous.
-
Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC). The product, being more nonpolar, will have a higher Rf than the starting diamine. Stain with ninhydrin; the starting material will show a prominent spot, while the product (with a protected secondary amine) will still stain due to the primary amine.
-
Refined Workup: During the aqueous workup, the Boc-protected product can have some water solubility. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, 3x). A final wash of the combined organic layers with brine will help remove residual water.
-
Protocol 1: Boc Protection of (R)-3-Aminopyrrolidine [4]
-
Dissolve (R)-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Argon).
-
Add triethylamine (1.2 eq) dropwise.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step.
Part 2: N-Methylation via Reductive Amination
This is the key bond-forming step. Reductive amination involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ to the methylamine.[5]
Caption: Main pathway vs. over-methylation side reaction.
Question 2: My reductive amination is messy. TLC shows the starting material, the desired product, and a third, less polar spot. What is this side product and how can I avoid it?
Answer:
This is a classic case of over-methylation. The third spot is almost certainly the N,N-dimethylated product.
-
Causality: Your desired product, a secondary amine, is still nucleophilic and can react with a second molecule of formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[5] This is especially problematic if excess formaldehyde or a highly reactive reducing agent is used.
-
Troubleshooting Solutions:
-
Control Stoichiometry: Use a carefully measured amount of formaldehyde, typically 1.0 to 1.2 equivalents. Using a large excess is the most common cause of this issue. Formalin (aqueous formaldehyde) or paraformaldehyde can be used.
-
Choose the Right Reducing Agent: This is critical.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less reactive towards the aldehyde starting material than other hydrides, allowing the imine to form before reduction occurs.
-
Sodium cyanoborohydride (NaBH₃CN): Also effective and selective for imines over carbonyls, but it is highly toxic and can leave cyanide residues.[5][6]
-
Sodium borohydride (NaBH₄): This is generally too reactive. It can reduce the formaldehyde before it has a chance to form the imine, leading to low conversion and side reactions.[5]
-
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by adding acetic acid to the reaction mixture. This protonates the carbonyl, making it more electrophilic, but does not fully protonate the amine, preserving its nucleophilicity.
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ | High selectivity for imines; mild; non-toxic byproducts.[5] | Can be slower; moisture sensitive. |
| NaBH₃CN | High selectivity for imines; effective.[6] | Highly toxic (cyanide); requires careful handling and disposal.[5] |
| H₂/Pd-C | "Green" reagent; high efficiency. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may cause debenzylation if other protecting groups are used. |
| NaBH₄ | Inexpensive; readily available. | Poor selectivity; can reduce the aldehyde/ketone directly; often leads to lower yields of the desired amine.[5] |
Part 3: Deprotection and Final Purification
The final step involves removing the Boc group to liberate the pyrrolidine nitrogen. This must be done under conditions that do not affect the rest of the molecule.
Question 3: I'm struggling with the final purification. The product seems to be water-soluble and streaks on silica gel columns. How can I get a pure product?
Answer:
Purifying small, polar, basic diamines like the target molecule is a common challenge. Standard silica gel chromatography is often ineffective due to the strong interaction between the basic amines and the acidic silica surface.
-
Causality: The two basic nitrogen atoms make the molecule highly polar and water-soluble, especially in its protonated (salt) form. On silica, this leads to significant tailing or complete retention on the column.
-
Troubleshooting Solutions:
-
Acid-Base Extraction: This is the most effective initial purification. After deprotection, neutralize the reaction mixture carefully with a base (e.g., NaOH, K₂CO₃) to a high pH (>12) to ensure the diamine is in its free-base form. Then, extract thoroughly with an organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. The free base is significantly more soluble in organic solvents than its salt form.
-
Modified Column Chromatography: If chromatography is necessary, avoid standard silica.
-
Amine-Treated Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia (in methanol). This neutralizes the acidic sites on the silica, preventing strong adsorption of the amine product.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
-
-
Distillation: this compound is a liquid. If the crude product is reasonably clean after extraction, purification by vacuum distillation (Kugelrohr) can be highly effective for removing non-volatile impurities.
-
Salt Formation: For final storage and handling, the product can be converted to a stable, crystalline salt, such as the dihydrochloride salt, by treating a solution of the purified free base with HCl in a solvent like ether or isopropanol.
-
Protocol 2: Boc Deprotection and Purification
-
Dissolve the crude N-Boc-(R)-3-(methylamino)pyrrolidine (1.0 eq) in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq) at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath. Carefully add a concentrated NaOH solution to adjust the pH to >12.
-
Extract the aqueous layer with DCM (5x).
-
Combine the organic layers, dry over anhydrous K₂CO₃ (a better choice for basic compounds than MgSO₄ or Na₂SO₄), filter, and carefully concentrate under reduced pressure (the product is somewhat volatile).
-
The resulting oil can be further purified by vacuum distillation if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prevent di-methylation of the primary amine from the start? An alternative to direct methylation is to first perform a mono-acylation (e.g., formylation) or mono-sulfonylation on the primary amine, followed by reduction of the resulting amide or sulfonamide. However, for a single methyl group, a well-controlled reductive amination is the most direct and efficient industrial method.
Q2: How can I be sure the stereocenter at the 3-position has not racemized? The reaction conditions for protection, reductive amination, and deprotection are generally mild and do not affect the stereocenter at C3, which is not acidic. The chirality is derived from the starting material, (R)-3-aminopyrrolidine. Confirmation of enantiomeric purity can be achieved by chiral HPLC or by preparing a derivative with a chiral agent (e.g., Mosher's acid chloride) and analyzing by ¹⁹F or ¹H NMR.[7]
Q3: What are the expected ¹H NMR signals for the final product? In CDCl₃, you should expect to see a singlet for the N-methyl group around 2.4 ppm, multiplets for the pyrrolidine ring protons between 1.5 and 3.2 ppm, and broad singlets for the two N-H protons which may exchange with water.
References
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-9.
- PubMed. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- OSTI.gov. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954.
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology-Bombay.
- ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (2008). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
Technical Support Center: Asymmetric Reactions with Chiral Pyrrolidines
Welcome to the technical support center for asymmetric reactions catalyzed by chiral pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful organocatalysts. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for proline and its derivatives in asymmetric catalysis?
A1: Chiral pyrrolidines, with L-proline being the archetypal example, primarily operate through an enamine catalytic cycle .[1][2][3] The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate.[1][4] This chiral enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed, regenerating the chiral catalyst and furnishing the desired product.[1][4] This cycle mimics the strategy used by Class I aldolase enzymes.[1][2]
Q2: Why is catalyst loading for organocatalysts like proline often higher (e.g., 10-20 mol%) than for many metal catalysts?
A2: While effective, organocatalysts can sometimes exhibit lower turnover numbers compared to their transition metal counterparts. This can be due to slower catalytic cycles or potential catalyst deactivation pathways.[5][6] Consequently, a higher catalyst loading is often required to ensure the catalyzed pathway outcompetes any non-selective background reactions and drives the reaction to completion in a reasonable timeframe.[6][7]
Q3: Can I run these reactions in water?
A3: Yes, and the role of water is multifaceted and often reaction-dependent. While traditionally run in aprotic dipolar solvents like DMSO or DMF, proline-catalyzed reactions can be performed in water.[8][9][10] In some cases, water can even be beneficial, accelerating the hydrolysis of the iminium intermediate to regenerate the catalyst.[9] However, water can also suppress the reaction rate by interfering with key intermediates or hydrogen bonding networks that dictate stereoselectivity.[11] For instance, in aldol reactions, using pure water can lead to high enantioselectivity but low conversion rates.[8] Often, a mixture of water with a co-solvent like methanol provides an excellent balance of reactivity and stereocontrol.[8]
Troubleshooting Guide: Low Enantioselectivity (% ee)
Poor enantioselectivity is one of the most common issues. The stereochemical outcome of these reactions is governed by the precise geometry of the transition state, which is highly sensitive to a range of parameters.
Problem: My enantiomeric excess (ee) is low or inconsistent.
This issue rarely stems from a single cause. A systematic approach, starting with the most influential factors, is crucial. The following flowchart outlines a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Cause 1: Incorrect Solvent Choice or Purity
Scientific Rationale: The solvent is not merely a medium but an active participant in the transition state. Its polarity and ability to form hydrogen bonds can stabilize or destabilize the key catalyst-substrate complex, directly impacting stereoselectivity.[12][13] Non-coordinating solvents are often preferred as they minimize interference.[13] The seminal work on proline catalysis showed that varying the solvent could change the enantiomeric ratio significantly.[12][14]
Solutions:
-
Screen a Range of Solvents: If you are using a standard solvent like DMSO, consider screening others. A switch from DMSO to THF, for example, has been shown to increase enantioselectivity in certain systems.[12]
-
Ensure Anhydrous Conditions: Use freshly distilled, high-purity, anhydrous solvents. Water can disrupt the hydrogen-bonding network crucial for stereocontrol or promote non-selective background reactions.[11][13]
Data Snapshot: Solvent Effects on a Proline-Catalyzed Aldol Reaction
The following table, adapted from studies on the aldol reaction with cyclopentanone, illustrates the dramatic impact of solvent choice on both enantiomeric ratio (er) and diastereomeric ratio (dr).[12][15][16]
| Solvent | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr, anti:syn) |
| DMSO | 95:5 | 1:1.5 |
| Acetonitrile | 88:12 | 1.5:1 |
| Methanol | 80:20 | 3:1 |
| Hexane | 65:35 | 1:2 |
Data compiled from multiple sources for illustrative purposes.[12][15][16]
Cause 2: Suboptimal Reaction Temperature
Scientific Rationale: Asymmetric reactions are often governed by small energy differences (ΔΔG‡) between the diastereomeric transition states. Lowering the reaction temperature can amplify this small energy difference, favoring the formation of one enantiomer over the other and thus increasing the enantiomeric excess.
Solutions:
-
Lower the Temperature: If your reaction is running at room temperature, try cooling it to 0 °C, -20 °C, or even lower. Note that this will likely decrease the reaction rate, so extended reaction times may be necessary.
-
Maintain Consistent Temperature: Use a reliable cryostat or cooling bath to ensure the temperature remains stable throughout the reaction. Fluctuations can lead to inconsistent results.
Cause 3: Catalyst Purity, Handling, or Deactivation
Scientific Rationale: The chiral integrity of the catalyst is paramount. Impurities can act as catalyst poisons or promote non-selective side reactions, eroding the overall ee.[7][13] Some pyrrolidine derivatives can be hygroscopic or sensitive to air, and improper handling can lead to degradation.[7]
Solutions:
-
Verify Catalyst Purity: Use a fresh bottle of catalyst or repurify it if necessary (e.g., by recrystallization).
-
Handle Under Inert Atmosphere: While proline itself is robust, some derivatives are more sensitive. Handling sensitive catalysts and setting up reactions under an inert atmosphere (Argon or Nitrogen) is good practice to prevent degradation and exclude moisture.[7]
-
Consider Additives: In some cases, additives can enhance catalyst performance. Chiral additives, for example, can form supramolecular complexes with proline, improving both reaction rate and selectivity.[17] Weak Brønsted acids can also serve as co-catalysts, accelerating key steps.[18]
Troubleshooting Guide: Low Yield or No Reaction
Problem: My reaction has a low yield, or it doesn't proceed at all.
This often points to an issue with catalyst activation, substrate reactivity, or a fundamental flaw in the reaction setup.
Cause 1: Inefficient Enamine Formation
Scientific Rationale: The formation of the enamine intermediate is the first and often rate-limiting step in the catalytic cycle.[19] This step involves the dehydration of a carbinolamine intermediate.[19] If this step is inefficient, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.
Solutions:
-
Check Substrate Compatibility: Sterically hindered ketones can be slow to form enamines. If possible, consider a less hindered nucleophile.
-
Role of Water: While excess water is detrimental to selectivity, trace amounts can sometimes be necessary to facilitate proton transfers. However, in some systems, water can drive the reaction equilibrium back toward the starting materials or form inactive oxazolidinone species with the ketone.[1][20] The effect is complex; if using rigorously anhydrous conditions, consider adding a controlled amount of water (e.g., 1-2 equivalents) to see if it improves conversion, but be prepared for a potential drop in ee.[21]
The Catalytic Cycle: Key Intermediates
Understanding the key species involved is vital for troubleshooting. The diagram below illustrates the generally accepted enamine mechanism for a proline-catalyzed aldol reaction.
Caption: Simplified enamine catalytic cycle for a proline-catalyzed aldol reaction.
Experimental Protocols
General Protocol for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., DMSO, 2.0 mL).
-
Catalyst Addition: Add (S)-Proline (e.g., 0.2 mmol, 20 mol%) to the solution.
-
Nucleophile Addition: Add the ketone (e.g., 5.0 mmol, 5.0 equiv) to the stirred mixture. Using the ketone as a co-solvent or in large excess is common to favor enamine formation.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water or a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC analysis.
References
- List, B., Hoang, L., & Martin, H. J. (2004).
- Míšek, J., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of Organic Chemistry. [Link]
- American Chemical Society. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]
- Li, Y., et al. (2013). Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Publishing. [Link]
- Ho, A. S.-S., et al. (2003). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- chemeurope.com. Hajos-Parrish-Eder-Sauer-Wiechert reaction. [Link]
- ResearchGate. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- ResearchGate. (2025). Clarification of the Role of Water in Proline-Mediated Aldol Reactions.
- Blackmond, D. G. (n.d.).
- ResearchGate. (2022). Solvent effects on the outcome of proline catalyzed aldol reactions...
- Gualandi, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Wikipedia.
- List, B. (2010). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. Synform. [Link]
- ResearchGate. (2025). Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions.
- ResearchGate. (n.d.). Organocatalytic Reactions in Water.
- The Raj Group. (2023).
- Wang, Y., et al. (2016). Additive Effects on Asymmetric Catalysis.
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
- PubMed Central. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. [Link]
- Gualandi, A., & Cozzi, P. G. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
- List, B., & MacMillan, D. W. C. (2004). Asymmetric Organocatalysis.
- PubMed Central. (n.d.).
- Royal Society of Chemistry. (n.d.). Organocatalytic reactions in water.
- Yang, Y., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- NIH. (2023). Rationalizing and Adapting Water-Accelerated Reactions for Sustainable Flow Organic Processes. PMC. [Link]
- Royal Society of Chemistry. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Hilaris Publisher. (2022).
- Allery, C. (2021). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]
- ACS Publications. (n.d.).
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. raj.emorychem.science [raj.emorychem.science]
- 10. Organocatalytic reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. comporgchem.com [comporgchem.com]
- 20. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Enhancing Enantioselectivity with Pyrrolidine-Based Organocatalysts
Welcome to the technical support center for asymmetric organocatalysis. This guide is designed for researchers, chemists, and drug development professionals leveraging the power of chiral pyrrolidine scaffolds, such as those derived from building blocks like (3R)-(+)-3-(Methylamino)pyrrolidine , to achieve high enantioselectivity in their synthetic transformations. Our goal is to provide practical, field-tested insights to help you troubleshoot common experimental challenges and optimize your reaction outcomes.
Introduction: The Power of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged motif in asymmetric catalysis, forming the backbone of some of the most powerful organocatalysts developed to date.[1][2] These catalysts, often derived from natural sources like proline, are prized for their stability, low toxicity, and ability to operate through well-defined mechanistic pathways, primarily enamine and iminium ion catalysis.[3][4] While simple structures like L-proline are effective, more complex derivatives are often synthesized to fine-tune steric and electronic properties, enhancing both reactivity and stereoselectivity.[5] Chiral synthons like this compound serve as versatile starting points for creating these next-generation catalysts.[6]
This guide addresses the practical issues encountered when using this catalyst class, moving from foundational questions to in-depth troubleshooting for the most common experimental hurdles: low enantioselectivity and poor reaction yield.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common queries that form the basis of successful experimental design.
Q1: What is the core mechanism by which these chiral pyrrolidine catalysts induce enantioselectivity?
A: Chiral secondary amine catalysts, like those based on the pyrrolidine framework, primarily operate via two key covalent activation modes:
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral scaffold of the catalyst creates a sterically defined environment, forcing an incoming electrophile (like a nitroalkene in a Michael addition) to approach from a specific face. This controlled approach is the origin of the high enantioselectivity.[3][7]
-
Iminium Ion Catalysis: When reacting with an α,β-unsaturated carbonyl, the catalyst forms an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more reactive toward a nucleophile. The catalyst's chiral structure again blocks one face of the iminium ion, directing the nucleophilic attack to achieve a stereoselective outcome.[8]
The ability of a single catalyst to operate through these distinct modes makes them exceptionally versatile tools in organic synthesis.[3]
Caption: Generalized catalytic cycle for enamine activation.
Q2: How do I select the appropriate pyrrolidine-based catalyst for my specific reaction?
A: Catalyst selection is highly dependent on the reaction type and substrates. Here are some general guidelines:
-
For Michael Additions: Catalysts with bulky α-substituents, such as diarylprolinol silyl ethers, often provide superior results. The steric bulk is crucial for creating a well-defined chiral pocket around the enamine, leading to high enantioselectivity.[7][9]
-
For Aldol Reactions: While L-proline itself is often very effective, derivatives have been developed to improve solubility and reduce high catalyst loadings.[7] Bifunctional catalysts containing a hydrogen-bond donor (e.g., an amide or sulfonamide group) can be particularly effective by helping to organize the transition state.[5]
-
Initial Screening: It is always advisable to screen a small panel of catalysts, including L-proline and a bulkier derivative (like a diphenylprolinol ether), to find the optimal scaffold for your system.
Q3: What is the role of acidic or basic additives that are sometimes required?
A: Additives can play several crucial roles:
-
Acidic Additives (e.g., benzoic acid): In many reactions, a proton source is needed to facilitate catalyst turnover and regeneration. For instance, after the enamine attacks the electrophile, the resulting intermediate must be protonated. An acid co-catalyst can accelerate this step and prevent catalyst inhibition. The acid can also activate the electrophile through hydrogen bonding.[9]
-
Basic Additives (e.g., K₂CO₃): In reactions involving pronucleophiles like malonates, a base is required to deprotonate the substrate, allowing it to engage in the catalytic cycle.[10]
The choice and concentration of the additive are critical and often require empirical optimization.
Q4: How should I determine the enantiomeric excess (% ee) of my product?
A: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . This involves separating the two enantiomers on a chiral stationary phase and integrating the peak areas. Other methods include NMR spectroscopy with chiral solvating or derivatizing agents, and specialized fluorescence-based assays.[11][12][13] It is essential to have a racemic sample of your product to develop the analytical method and confirm peak identities.
Section 2: Troubleshooting Guide: Low Enantioselectivity (% ee)
Problem: Your reaction produces the desired compound, but the enantiomeric excess is poor or the product is racemic. This is one of the most common challenges in developing an asymmetric transformation.
Caption: A decision tree for troubleshooting low % ee.
Q: My reaction works at room temperature but gives 0% ee. What is the first thing I should change?
A: Lower the temperature. The enantioselectivity of most asymmetric reactions is highly temperature-dependent. A non-selective, uncatalyzed "background" reaction often competes with the desired catalytic cycle and has a higher activation energy. By reducing the temperature (e.g., to 0 °C, -20 °C, or even lower), you disproportionately slow down the background reaction, allowing the more organized, enantioselective pathway to dominate.[10]
Q: I've lowered the temperature, and the % ee improved but is still not optimal. What's next?
A: Evaluate the catalyst structure. The stereochemical outcome is dictated by the precise interactions between the catalyst, the substrate, and the electrophile in the transition state. If the catalyst is not sterically demanding enough, it cannot effectively shield one face of the reactive intermediate.
-
Solution: Switch to a catalyst with a bulkier α-substituent. For example, if you are using a simple proline derivative, moving to a catalyst with a diphenylmethyl or a triphenylsilyl (TIPS)-protected diarylprolinol ether group can dramatically increase the % ee by enforcing a more rigid and selective transition state.[9]
Q: Could trace amounts of water be the culprit for my low % ee?
A: Absolutely. Water can be highly detrimental. In enamine catalysis, water can compete as a proton source during the catalyst regeneration step. If a water molecule, which is achiral, protonates the intermediate instead of the catalyst's protonated amine, the stereochemical information is lost.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents, dry reagents under vacuum, and consider adding activated molecular sieves to the reaction mixture.
Section 3: Troubleshooting Guide: Low Yield or Stalled Reaction
Problem: The reaction is sluggish, stalls before completion, or provides a very low yield of the desired product, even though TLC or crude NMR indicates the starting materials are being consumed.
Q: My starting materials disappear, but I isolate very little product. What could be happening?
A: This often points to product instability or side reactions .
-
Cause 1: Product Instability: The chiral product may be unstable to the reaction conditions (e.g., acidic additive) or the purification method (e.g., silica gel chromatography). Aldol products, for example, can be prone to retro-aldol reactions or dehydration.
-
Solution 1: Quench the reaction carefully (e.g., with a mild base like saturated NaHCO₃ solution). For sensitive products, consider a rapid workup and purification, or try alternative purification methods like crystallization or distillation.
-
Cause 2: Catalyst Inhibition: The product itself or a byproduct might be binding to the catalyst more strongly than the starting material, leading to catalyst inhibition and a stalled reaction.
-
Solution 2: Try increasing the catalyst loading slightly or adding the reagents slowly over time to maintain a low concentration of the inhibitory species.
Q: The reaction is simply not working. The starting materials remain unchanged. Why?
A: This indicates a fundamental issue with catalyst activity or substrate reactivity.
-
Cause 1: Catalyst Deactivation: Ensure your catalyst is pure and has been stored correctly (typically under an inert atmosphere and refrigerated). Some catalysts can degrade over time.
-
Solution 1: Use a freshly opened bottle of catalyst or repurify it if its quality is in doubt.
-
Cause 2: Steric Hindrance: One of your substrates may be too sterically bulky to form the required enamine or iminium ion intermediate with the catalyst.
-
Solution 2: If possible, try a less sterically hindered substrate to test the hypothesis. Alternatively, you may need a catalyst with a smaller steric profile, which could be a trade-off with enantioselectivity.
-
Cause 3: Incorrect pKa Environment: The formation of the enamine intermediate is a pH-dependent equilibrium. If the reaction medium is too acidic, the catalyst will be fully protonated and inactive. If it's not acidic enough, key steps may not proceed.
-
Solution 3: This is where screening acidic/basic additives becomes crucial. A systematic screen can identify the optimal pKa environment for your specific transformation.
Section 4: Protocols & Data Tables
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol describes the addition of propanal to β-nitrostyrene catalyzed by a generic diarylprolinol silyl ether catalyst, a common benchmark reaction.[7]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
-
Reaction Setup: Place the vial under an inert atmosphere (N₂ or Argon). Add the solvent (e.g., CH₂Cl₂, 1.0 mL).
-
Reagent Addition: Add β-nitrostyrene (0.2 mmol, 1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Initiation: Add propanal (1.0 mmol, 5.0 equiv) dropwise.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and measure the enantiomeric excess using chiral HPLC.
Table 1: Representative Performance of Pyrrolidine-Based Catalysts
The table below summarizes typical results for the Michael addition of aldehydes to nitroalkenes, illustrating the impact of catalyst structure.
| Catalyst | Reaction | Yield (%) | % ee | Source |
| L-Proline | Propanal + Nitrostyrene | 82 | 21 | [7] |
| Diphenylprolinol Methyl Ether | Propanal + Nitrostyrene | 95 | 96 | [9] |
| Diphenylprolinol Silyl Ether | Hexanal + Nitrostyrene | 97 | 99 | [7] |
Note: Conditions vary between sources; this table is for illustrative comparison.
References
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739. [Link][6][14][15]
- MDPI. (2023).
- NIH. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- NIH. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link][3][8]
- NIH. (2015). Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect?.
- ResearchGate. (2015). Organocatalysis reactions with chiral amines. Mechanistic aspects and use on organic synthesis.
- ResearchGate. (2014). Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions.
- NIH. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- NIH. (2017). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link][13]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with (3R)-(+)-3-(Methylamino)pyrrolidine
Technical Support Center: (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with this compound (CAS RN: 139015-33-1)[1]. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that influence its solubility?
Answer: Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. This compound is a chiral cyclic diamine. Its structure, featuring a secondary amine within the pyrrolidine ring and a secondary methylamino side group, dictates its behavior in different solvents.
Key properties are summarized in the table below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₁₂N₂[2][3] | Small molecular weight (100.17 g/mol ) generally favors solubility.[2][3] |
| Appearance | Colorless to light yellow liquid[2][3] | The compound is a liquid at room temperature, simplifying handling.[4] |
| pKa | Not explicitly reported, but the parent pyrrolidine has a conjugate acid pKa of 11.27.[5][6] | The two amine groups make the molecule basic. It will readily protonate in acidic conditions, drastically increasing aqueous solubility. |
| Boiling Point | ~164 °C[2][3] | Relatively high boiling point indicates strong intermolecular forces (hydrogen bonding). |
| Density | ~0.94 g/mL[2][3] | Slightly less dense than water. |
| Predicted LogP | -0.4 (for the non-chiral isomer)[7] | A negative LogP value suggests the compound is hydrophilic and should have good solubility in polar solvents like water. |
The presence of two amine groups allows for hydrogen bonding with protic solvents, while the small hydrocarbon backbone does not confer significant lipophilicity.
Troubleshooting Guide: Aqueous & Organic Systems
Q2: I'm trying to dissolve this compound in water for my buffer, but it's not dissolving completely. What's going on?
Answer: While its hydrophilic nature suggests good water solubility, issues can arise depending on the pH of the water.
The Core Principle: Basicity. This compound is a base. In neutral water (pH ≈ 7), it exists primarily in its neutral, free-base form. While this form is polar, its solubility limit can be reached. To maximize aqueous solubility, you must convert the amine to its protonated, more polar salt form.
Workflow: Enhancing Aqueous Solubility via pH Adjustment
Below is a systematic workflow to achieve a clear aqueous solution.
Caption: Workflow for aqueous solubilization.
Detailed Protocol: Preparation of a 100 mM Aqueous Stock Solution
-
Preparation: To a volumetric flask, add 80% of the final required volume of deionized water.
-
Dispersion: While stirring vigorously, slowly add the required mass of this compound. A cloudy suspension may form.
-
Acidification: Prepare a 1M solution of hydrochloric acid (HCl). Add the HCl solution dropwise to the amine suspension.
-
Monitoring: Monitor the solution for clarity and periodically check the pH. The suspension should clear as the amine protonates and forms the highly soluble hydrochloride salt.
-
Final Adjustment: Continue adding acid until the solution is completely clear and the pH is stable (typically pH 4-5).
-
Completion: Add deionized water to the final target volume and mix thoroughly.
Causality: The addition of acid (H⁺) protonates the nitrogen atoms (R₂NH + H⁺ → R₂NH₂⁺). This creates a charged ammonium salt, which is an ionic species. Ionic compounds have vastly superior solubility in polar solvents like water compared to their neutral counterparts.
Q3: My reaction requires an organic solvent. Which one should I choose? I'm observing phase separation/precipitation in dichloromethane (DCM).
Answer: The choice of an organic solvent depends on the specific requirements of your reaction (e.g., polarity, boiling point). The dual amine functionality of this compound gives it a unique solubility profile.
The Core Principle: "Like Dissolves Like". The molecule has both polar (N-H bonds) and non-polar (C-H bonds) characteristics.
-
High Solubility Expected: In polar protic solvents like ethanol, methanol, and isopropanol . These solvents can participate in hydrogen bonding with the amine groups, leading to excellent miscibility. The parent compound, pyrrolidine, is miscible with alcohol and ether.[8]
-
Moderate to Good Solubility Expected: In polar aprotic solvents like THF, acetonitrile, and DMSO . These solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule.
-
Potential Issues: In less polar solvents like dichloromethane (DCM), chloroform, and ethyl acetate . While dissolution is possible, the compound may have a limited solubility threshold. The insolubility you observe could be due to reaching this limit or the presence of trace water, which could cause the hydrophilic amine to partition out.
-
Poor Solubility Expected: In non-polar solvents like hexane, heptane, and toluene . These solvents lack the polarity and hydrogen bonding capability to effectively solvate the amine.
Diagram: Solvent Selection Logic
Caption: Decision tree for organic solvent selection.
Troubleshooting Protocol for Poor Organic Solubility
If you must use a less-polar solvent like DCM and are facing issues:
-
Ensure Anhydrous Conditions: this compound is hygroscopic. Any absorbed water can reduce its solubility in non-polar organic solvents. Use anhydrous solvents and handle the amine under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Co-Solvent: If your reaction permits, adding a small percentage (5-10%) of a more polar, miscible solvent like methanol or THF can significantly improve solubility.[9] This technique, known as co-solvency, works by modifying the overall polarity of the solvent system.[10]
-
Consider Salt Formation/Boc-Protection: If the free amine is not essential for the initial step, consider using it as a salt (e.g., the hydrochloride salt) and adding a stoichiometric amount of a non-nucleophilic base (like triethylamine) in situ. Alternatively, using a Boc-protected version, such as (R)-3-(N-Boc-N-methylamino)pyrrolidine, dramatically increases lipophilicity and solubility in non-polar solvents.[11]
References
- Pyrrolidine - Wikipedia. Wikipedia. [Link]
- 3-(Methylamino)pyrrolidine | C5H12N2. PubChem. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Pyrrolidine. The Merck Index online. [Link]
- How does branching increase the solubility in amines? Quora. [Link]
- Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
- Solubility of Organic Compounds. University of Toronto Scarborough. [Link]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidine [drugfuture.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. (R)-3-(N-Boc-N-methylamino)pyrrolidine | CymitQuimica [cymitquimica.com]
stability studies of (3R)-(+)-3-(Methylamino)pyrrolidine under reaction conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (3R)-(+)-3-(Methylamino)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this chiral building block in their synthetic workflows. We address common stability-related questions and provide robust troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge regarding the handling, storage, and analysis of this compound.
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
A: The primary stability concerns for this molecule revolve around three key areas:
-
Oxidation: The secondary amine and the pyrrolidine ring are susceptible to oxidation. The nitrogen atom can be oxidized to an N-oxide, especially in the presence of common laboratory oxidants or even atmospheric oxygen over long periods. The carbon alpha to the nitrogen is also a potential site for oxidative degradation.
-
Racemization: As a chiral amine, maintaining the enantiomeric purity of the (R)-enantiomer is critical. Harsh conditions, such as high temperatures, prolonged exposure to strong acids or bases, or the presence of radical initiators, can potentially lead to epimerization at the C3 position, resulting in the formation of the (S)-enantiomer and a loss of enantiomeric excess (e.e.). The process of epimerization is the microscopic event that leads to the observable outcome of racemization[1].
-
General Decomposition: Like many small amines, it can be sensitive to highly acidic environments, which may lead to ring-opening or polymerization under forcing conditions. It is also a flammable and corrosive substance that requires careful handling.[2]
Q2: How should I properly store and handle this compound to ensure its long-term stability?
A: Proper storage is crucial for maintaining both chemical purity and enantiomeric integrity. We recommend the following:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture. This is particularly important after the container has been opened.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is corrosive. Keep the container tightly closed when not in use to prevent absorption of moisture and CO₂ from the air.
Q3: What are the most effective analytical techniques for monitoring the stability and chiral purity of this compound?
A: A multi-faceted approach is recommended for comprehensive analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for simultaneously assessing chemical purity and enantiomeric excess. Polysaccharide-based or cyclodextrin-based chiral stationary phases (CSPs) are typically effective for separating enantiomers of chiral amines.[3][4]
-
Gas Chromatography (GC): Chiral GC columns can also be used for enantiomeric separation and are particularly useful for assessing the purity of volatile derivatives.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and characterizing potential degradation products. By comparing the mass spectra of stressed samples to a control, you can elucidate degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the compound's structural integrity and identifying major impurities. However, standard NMR cannot distinguish between enantiomers without the use of a chiral solvating agent or derivatization.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides structured advice for specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low, and I suspect the this compound starting material is degrading under my reaction conditions. How can I confirm this?
A: This is a common issue where the stability of a reagent under specific conditions is the root cause of poor performance. To diagnose this, you should perform a forced degradation study , also known as a stress test.[6][7] This involves subjecting the amine to your reaction conditions without the other key reactants.
Diagnostic Workflow:
-
Set up Control Reactions: Prepare several vials containing only this compound dissolved in the reaction solvent.
-
Simulate Conditions: Subject each vial to a single parameter from your reaction:
-
Thermal Stress: Heat to the reaction temperature.
-
Acidic/Basic Stress: Add the acid or base used in your reaction.
-
Atmospheric Stress: Sparge one sample with air or oxygen if your reaction is not run under an inert atmosphere.
-
-
Time Points: Take samples at various time points (e.g., 1h, 4h, 24h) and a control sample at t=0.
-
Analysis: Analyze each sample by Chiral HPLC to quantify the remaining starting material and its enantiomeric excess. Use LC-MS to identify any new peaks corresponding to degradation products.
If you observe a significant decrease in the parent compound's peak area or a drop in enantiomeric excess, you have confirmed that your reaction conditions are too harsh for the starting material.
Q2: I am observing a significant loss of enantiomeric excess (e.e.) in my final product. Could the this compound be racemizing before or during the reaction?
A: Yes, racemization of the starting amine is a distinct possibility, especially under certain conditions. Racemization can occur via mechanisms like reversible hydrogen abstraction at the chiral center.[8]
Troubleshooting Steps:
-
Analyze Recovered Starting Material: If possible, isolate any unreacted this compound from your reaction mixture and analyze its enantiomeric excess via Chiral HPLC. A value lower than the specification of your starting material confirms racemization is occurring.
-
Evaluate Your Reagents and Conditions:
-
Base: Strong, non-nucleophilic bases at elevated temperatures are common culprits. Consider switching to a milder organic base (e.g., DIPEA, triethylamine) or an inorganic base (e.g., K₂CO₃) if compatible with your chemistry.
-
Temperature: High reaction temperatures provide the energy needed to overcome the activation barrier for epimerization. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Radicals: Ensure your solvents are peroxide-free and that your reaction is protected from light if radical-induced racemization is suspected.
-
-
Modify Reaction Setup: Consider forming a salt of the amine (e.g., the hydrochloride or tartrate salt) and liberating the free base in situ just before it reacts. This minimizes the time the sensitive free amine is exposed to harsh conditions.
Q3: My post-reaction workup shows several new, unexpected peaks in the LC-MS analysis. What are the likely degradation products of this compound?
A: The identity of degradation products provides crucial clues about the instability pathway. Based on the structure, the most probable degradation products are:
| Degradation Product | Expected Mass Change | Likely Cause |
| (3S)-(-)-3-(Methylamino)pyrrolidine | No change (isomer) | Racemization (Heat, strong acid/base) |
| N-Oxide derivative | +16 amu | Oxidation (Air, peroxides, oxidizing agents) |
| Hydroxylated derivative | +16 amu | Oxidation (at C-H bond alpha to N) |
| Ring-opened products | Varies | Extreme pH and heat (hydrolysis) |
Identification Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass for each impurity peak to determine its elemental composition.
-
Tandem MS (MS/MS): Fragment the impurity ions to gain structural information. Compare the fragmentation pattern to that of the parent compound.
-
Forced Degradation Analysis: The samples from a forced degradation study (see Q1) are invaluable here. For example, the peak that appears prominently in the sample treated with an oxidant (e.g., H₂O₂) is likely the N-oxide.[9] This allows you to create a library of potential degradation products for easier identification in your reaction mixtures.
Section 3: Key Experimental Protocols
Protocol 1: Standardized Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under standard stress conditions as recommended by ICH guidelines.[6]
dot
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal: Heat 2 mL of the stock solution at 80°C.
-
Control: Keep 2 mL of the stock solution at 4°C, protected from light.
-
-
Sampling: Withdraw aliquots from each stress condition at 0, 2, 8, and 24 hours.
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating Chiral HPLC method and by LC-MS to identify degradants.
Protocol 2: Representative Chiral HPLC Method
This protocol provides a starting point for developing a method to monitor the enantiomeric purity of this compound. Method optimization will likely be required. Chiral chromatography is a primary technique for resolving enantiomers.[10]
-
Column: Polysaccharide-based CSP, e.g., Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve sample in mobile phase at approx. 0.5 mg/mL.
-
Injection Volume: 10 µL.
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.
dot
Caption: Potential degradation and racemization pathways.
References
- Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 64(4), 1549-1554. [Link]
- N Raju, A., & T, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. [Link]
- Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 947-968. [Link]
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Wikipedia. (2023). Chiral analysis. Wikipedia. [Link]
- International Journal of Creative Research Thoughts. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]
- Levin, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Shou, D., & W, A. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Klick, S., et al. (2005). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
- Wiley Online Library. (n.d.). Racemization Assays. Houben-Weyl Methods of Organic Chemistry. [Link]
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]
- National Center for Biotechnology Information. (n.d.). 3-(Methylamino)pyrrolidine. PubChem. [Link]
- ResearchGate. (2009). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore.
- Anders, N., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3747. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijcrt.org [ijcrt.org]
- 5. gcms.cz [gcms.cz]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
common pitfalls in the synthesis of pyrrolidine-based compounds
Pyrrolidine Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrrolidine Synthesis. The pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in a remarkable number of FDA-approved drugs and natural products.[1][2][3] Its unique structural and pharmacokinetic properties make it a highly desirable scaffold. However, the synthesis of substituted pyrrolidines is often plagued by challenges in cyclization, stereocontrol, and purification.
This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Cyclization Reactions
The construction of the pyrrolidine ring is the crucial first step. Most strategies involve the cyclization of a linear precursor. Here, we address the most common failure points in these key reactions.
FAQ 1: My reductive amination of a 1,4-dicarbonyl compound with a primary amine is giving low yields and a mixture of products, including stable imines and pyrroles. What is happening and how can I fix it?
Answer:
This is a classic challenge in pyrrolidine synthesis via reductive amination. The reaction proceeds through a delicate cascade of imine/enamine formation followed by intramolecular cyclization and reduction. Several competing pathways can derail the synthesis.[4][5]
Underlying Causes & Solutions:
-
Incomplete Iminium Ion Formation: The initial condensation of the amine with one carbonyl group to form an iminium ion is reversible and pH-sensitive. If the conditions are not optimal, the reaction can stall, or the intermediate can participate in side reactions.
-
Troubleshooting:
-
pH Control: The reaction is often sluggish at neutral pH. A mild acid catalyst (e.g., acetic acid) can promote iminium ion formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A pH range of 4-6 is typically optimal.
-
Water Removal: The condensation step releases water. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine intermediate.
-
-
-
Competitive Paal-Knorr Pyrrole Synthesis: The intermediate amino-ketone can undergo cyclization followed by dehydration to form a stable, aromatic pyrrole, especially at elevated temperatures or under strongly acidic conditions. This is a common and often irreversible side reaction.[4]
-
Troubleshooting:
-
Choice of Reducing Agent: Use a reductant that is selective for the iminium ion over the carbonyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaCNBH₃) as it is less toxic and can be used in a wider range of solvents. Introduce the reducing agent after allowing time for the initial imine formation to occur at a lower temperature.
-
Temperature Control: Run the initial condensation at room temperature or below before introducing the reducing agent. Avoid high temperatures which favor the elimination pathway to the pyrrole.
-
-
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound or the amine can slow down the intramolecular cyclization step, allowing side reactions to dominate.
-
Troubleshooting:
-
Reaction Time: Allow for longer reaction times at a controlled temperature.
-
Catalyst Choice: For particularly challenging substrates, switching to a transition-metal-catalyzed transfer hydrogenation approach may be beneficial.[4]
-
-
Logical Workflow: Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
FAQ 2: My 1,3-dipolar cycloaddition of an azomethine ylide is resulting in poor regioselectivity and a mix of endo/exo diastereomers. How can I improve the selectivity?
Answer:
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for creating highly substituted pyrrolidines, often in a single, stereocontrolled step.[6][7][8] However, its success hinges on controlling the frontier molecular orbitals (FMOs) and steric interactions that govern regioselectivity and diastereoselectivity.
Underlying Causes & Solutions:
-
Poor FMO Control: The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. If the energy gap between HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) is similar, a mixture of regioisomers can result.[9]
-
Troubleshooting:
-
Modify Electronics: Alter the electronic nature of your substrates. Using an electron-deficient alkene (e.g., acrylates, maleimides) as the dipolarophile will lower its LUMO energy, favoring a single interaction pathway.[6]
-
Lewis Acid Catalysis: A chiral Lewis acid (e.g., complexes of Cu(I), Ag(I), or B(C₆F₅)₃) can coordinate to the dipolarophile, lowering its LUMO energy and simultaneously creating a chiral environment to influence facial selectivity.[8][9] This is one of the most effective strategies for achieving high enantio- and diastereoselectivity.
-
-
-
Steric Clashes in the Transition State: The endo vs. exo selectivity is governed by steric hindrance in the transition state. The thermodynamically favored product may not be the kinetically favored one.
-
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence the compactness of the transition state. Experiment with a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile) or even protic (ethanol), as this can alter the diastereomeric ratio.[10]
-
Bulky Substituents: Increasing the steric bulk of substituents on either the ylide or the dipolarophile can dramatically favor one transition state over the other. For instance, using a bulkier ester group on an iminoester precursor can enhance diastereoselectivity.[11]
-
-
Comparative Data: Catalyst Systems in Asymmetric 1,3-Dipolar Cycloadditions
| Entry | Ylide Precursor | Dipolarophile | Catalyst System | Solvent | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| 1 | Glycine methyl ester deriv. | N-Methylmaleimide | Cu(I)/Fesulphos | Toluene | 75 | >95:5 | 95 | [8] |
| 2 | Alanine methyl ester deriv. | Dimethyl fumarate | AgOAc/(R)-Fesulphos | Toluene | 94 | 98:2 | 98 | [8] |
| 3 | Isatin/Sarcosine | Chalcone | [bmim]PF₆ (Ionic Liquid) | Neat | 92 | - | - | [12] |
Section 2: Achieving Stereocontrol
Controlling the 3D arrangement of atoms is critical in drug development. Pyrrolidine synthesis presents numerous opportunities for stereochemical errors.
FAQ 3: I am attempting an organocatalytic synthesis using a chiral proline derivative, but the enantiomeric excess (ee) of my product is low. What factors are compromising the stereocontrol?
Answer:
Proline and its derivatives are powerful organocatalysts that operate by forming a chiral enamine or iminium ion intermediate. Low enantioselectivity is typically due to competing non-catalyzed background reactions or issues with the catalyst's stability or structure.
Underlying Causes & Solutions:
-
Background Reaction: The uncatalyzed reaction between your substrates may be occurring at a competitive rate, producing a racemic product that erodes the overall ee.
-
Troubleshooting:
-
Lower the Temperature: Reducing the reaction temperature will disproportionately slow the higher-activation energy background reaction compared to the catalyzed pathway.
-
Concentration: Adjust the concentration. Sometimes, running the reaction under more dilute conditions can suppress bimolecular background reactions.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 20 mol%) to accelerate the desired chiral pathway.
-
-
-
Catalyst Racemization or Degradation: Under harsh conditions (e.g., strong acid/base, high temperature), the chiral center of the catalyst itself could epimerize, or the catalyst could degrade.
-
Troubleshooting:
-
Check Catalyst Purity: Ensure the starting catalyst has high enantiopurity.
-
Screen Additives: In many proline-catalyzed reactions, the addition of a weak acid co-catalyst (e.g., benzoic acid) is crucial for efficient turnover and maintaining the integrity of the catalytic cycle.
-
-
-
Water Contamination: Water can interfere with the catalytic cycle by hydrolyzing the enamine/iminium ion intermediates, leading to a non-stereoselective pathway.
-
Troubleshooting:
-
Use Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Add Molecular Sieves: The addition of powdered 4Å molecular sieves can effectively scavenge trace amounts of water.
-
-
Reaction Pathway: Proline Catalysis vs. Background Reaction
Caption: Competing pathways in organocatalyzed reactions.
Section 3: Purification and Post-Synthesis Challenges
Even after a successful reaction, isolating the target pyrrolidine can be a significant hurdle.
FAQ 4: I can't seem to separate my N-substituted pyrrolidine product from the reaction mixture using standard extraction. It forms a persistent emulsion or remains in the organic layer even after acidification. What should I do?
Answer:
This is a very common issue, especially with pyrrolidines bearing long alkyl or aryl groups on the nitrogen.[13] The basic nitrogen provides a handle for acid-base extraction, but the overall lipophilicity of the molecule can counteract this, leading to poor phase separation.
Underlying Causes & Solutions:
-
Amphiphilic Nature: The molecule has both a polar, basic amine head and a large, non-polar tail, acting like a surfactant and causing emulsions.
-
Troubleshooting:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic compound out and helping to break the emulsion.[13]
-
Patience and Technique: Allow the separatory funnel to stand for an extended period. Gentle rocking or swirling is often more effective than vigorous shaking, which promotes emulsion formation.[13]
-
-
-
High Lipophilicity of the Salt: Even after protonation with aqueous acid (e.g., 1M HCl), the resulting ammonium salt may be so lipophilic that it remains partially or fully dissolved in the organic layer.
-
Troubleshooting:
-
Switch to Chromatography: If extraction fails, column chromatography is the most reliable alternative. For highly lipophilic, basic compounds, consider adding a small amount of a volatile base (e.g., 1% triethylamine) to the eluent system to prevent streaking on the silica gel column.
-
Salt Precipitation: After basifying the aqueous layer to recover any product that was extracted, if the free base is an oil or has a low melting point, it may not precipitate.[13] In this case, you must re-extract the basified aqueous layer with a fresh portion of an organic solvent like dichloromethane or diethyl ether.[13]
-
-
Experimental Protocol: Stereoselective Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol provides a representative method for the asymmetric synthesis of a pyrrolidine derivative using a copper catalyst, adapted from established methodologies.[8]
Objective: To synthesize a highly functionalized, enantioenriched pyrrolidine.
Materials:
-
Glycine methyl ester hydrochloride
-
Ethyl glyoxylate (50% in toluene)
-
N-Phenylmaleimide
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
(R)-Fesulphos ligand
-
Anhydrous, degassed toluene
-
Molecular sieves, 4Å
Procedure:
-
Preparation of the Iminoester (Ylide Precursor):
-
In a flame-dried round-bottom flask under an argon atmosphere, suspend glycine methyl ester hydrochloride (1.2 mmol) and powdered 4Å molecular sieves (500 mg) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.3 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add ethyl glyoxylate (1.0 mmol, 50% solution in toluene) and stir the reaction at room temperature for 2 hours until imine formation is complete (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the sieves and salts, and concentrate the filtrate under reduced pressure. The crude iminoester is used immediately in the next step.
-
-
Asymmetric Cycloaddition:
-
In a separate flame-dried Schlenk tube under argon, dissolve CuTC (0.05 mmol) and (R)-Fesulphos (0.055 mmol) in anhydrous, degassed toluene (5 mL). Stir at room temperature for 1 hour to form the catalyst complex.
-
Add N-phenylmaleimide (1.0 mmol) to the catalyst solution.
-
Cool the mixture to 0 °C.
-
Add a solution of the crude iminoester (prepared in step 1) in toluene (5 mL) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring for completion by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired pyrrolidine product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
-
References
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. BenchChem.
- Li, G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2635.
- Nájera, C., & Sansano, J. M. (2019). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications, 55(80), 11973-11986.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
- Wang, C., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem, 16(24), e202301091.
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- Nature Communications. (2024). Pyrrolidine synthesis via ring contraction of pyridines.
- RSC Publishing. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols.
- Green Chemistry (RSC Publishing). (2017). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions.
- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
- Wikipedia. (n.d.). Pyrrolidine.
- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- PubMed. (2018). Iterative assembly line synthesis of polypropionates with full stereocontrol.
- NIH. (2017). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
- ACS Central Science. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- NIH. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- ResearchGate. (n.d.). Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives.
- NIH. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Frontiers. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
- ACS Omega. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- ResearchGate. (2014). How can I seperate pyrrolidine?.
- ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- RSC Publishing. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines.
- NIH. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. BenchChem.
- NIH. (2013). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences.
- Journal of the American Chemical Society. (1938). PREPARATION OF PYRROLIDINES.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up (3R)-(+)-3-(Methylamino)pyrrolidine Reactions
Welcome to the technical support center for the synthesis and scale-up of (3R)-(+)-3-(Methylamino)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will move beyond simple procedural lists to explore the underlying chemical principles and process engineering considerations that are critical for a safe, efficient, and reproducible scale-up.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common problems that arise during the scale-up process. The question-and-answer format is designed to help you quickly identify and resolve issues in your workflow.
Issue 1: Decreased Yield or Stalled Reaction on Scale-Up
Question: We successfully synthesized this compound on a 10-gram scale via reductive amination of a protected 3-pyrrolidinone, but upon scaling to 1 kg, the yield dropped from 85% to 50% and the reaction appears to stall. What are the likely causes?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s how to troubleshoot:
-
Mixing and Mass Transfer: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. It can also limit the interaction between the catalyst, substrate, and reducing agent.
-
Causality: The surface-area-to-volume ratio decreases dramatically on scale-up. What works with a small magnetic stir bar in a round-bottom flask is inadequate for a 100L reactor.
-
Solution:
-
Agitator Selection: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) for the viscosity of your reaction medium.
-
Stirring Speed: Determine the optimal stirring speed (RPM) through experimentation. A good starting point is to aim for a vortex that is approximately 10-20% of the liquid depth.
-
Baffles: If your reactor doesn't have baffles, consider using them to improve mixing and prevent solid catalyst from settling.
-
-
-
Heat Transfer and Exotherm Control: Reductive aminations are often exothermic.[1] A failure to efficiently remove heat can lead to thermal decomposition of reagents or products and promote side reactions.
-
Causality: The heat generated is proportional to the volume (cubed), while the ability to remove it is proportional to the surface area (squared). This mismatch makes thermal control a primary concern at scale.
-
Solution:
-
Controlled Addition: Add the reducing agent (e.g., Sodium triacetoxyborohydride) portion-wise or via a syringe pump over an extended period to control the rate of heat generation.
-
Jacket Temperature: Set the reactor jacket temperature lower than the target internal temperature to create a sufficient temperature differential (ΔT) for cooling.
-
In-Process Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time and adjust addition rates accordingly.
-
-
-
Reagent Quality and Stoichiometry: Ensure the quality and stoichiometry of your reagents are consistent with the smaller scale. Water content in solvents or hygroscopic reagents can be particularly problematic for borohydride-based reducing agents.[2]
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up reactions.
Issue 2: Work-up and Purification Challenges
Question: During the aqueous work-up and acid/base extraction of the final product, we are experiencing persistent emulsions and poor phase separation. How can we improve the large-scale purification?
Answer: this compound is a relatively polar, water-soluble amine, which complicates extractions. Emulsions are common when scaling up due to the higher shear forces from mechanical stirrers.
-
Emulsion Breaking:
-
Causality: The amine can act as a surfactant, stabilizing the interface between the aqueous and organic layers. High-speed mixing exacerbates this.
-
Solution:
-
Add Brine: After quenching the reaction, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of the amine and helping to "salt out" the product into the organic layer.
-
Solvent Choice: Switch to a more non-polar extraction solvent that has a lower miscibility with water, such as methyl tert-butyl ether (MTBE) or toluene, instead of more polar options like dichloromethane or ethyl acetate.
-
Minimize Agitation: During extraction, use a lower stirring speed—just enough to ensure phase contact without vigorous mixing.
-
Allow Settling Time: In large vessels, phase separation takes longer. Allow adequate time (30-60 minutes) for the layers to settle before attempting to separate them.
-
-
-
Large-Scale Purification: While chromatography is feasible for small quantities, distillation is the preferred method for multi-kilogram scale purification of this product.
-
Causality: Distillation separates compounds based on boiling point and is a highly scalable and economical purification technique.
-
Solution:
-
Fractional Vacuum Distillation: Use a distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to achieve good separation from lower and higher boiling impurities.
-
Control the Vacuum: The product has a relatively high boiling point. A stable, controlled vacuum is essential to distill it at a moderate temperature (e.g., below 150°C) to prevent thermal decomposition.
-
Inert Atmosphere: The amine may be sensitive to air oxidation at high temperatures. Perform the distillation under a nitrogen or argon atmosphere.
-
-
Workflow: Large-Scale Acid-Base Extraction
Caption: General workflow for the purification of a basic amine via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most viable and scalable synthetic routes to this compound?
The most common and scalable routes start from a chiral precursor to install the (R)-stereocenter.
-
Route A: SN2 Displacement. This often involves starting with a protected (R)-3-hydroxypyrrolidine. The hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with methylamine. This route provides excellent stereochemical control if the SN2 reaction proceeds with complete inversion.[3][4][5]
-
Route B: Reductive Amination. This route typically starts with a protected (R)-pyrrolidin-3-one. The ketone is reacted with methylamine to form an intermediate enamine/iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2] This is often preferred for its operational simplicity ("one-pot" nature).[1]
Q2: What are the critical process safety considerations for this synthesis?
Safety is paramount. Key hazards include:
-
Flammable Solvents: Most organic solvents used (e.g., THF, MTBE, Toluene) are flammable.[6] All equipment must be properly grounded and bonded to prevent static discharge. Use explosion-proof electrical equipment.
-
Corrosive Reagents: The final product and its intermediates are amines, which are corrosive and can cause severe skin burns and eye damage.[7] Strong acids (HCl) and bases (NaOH) used in the work-up are also highly corrosive. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles/face shields.
-
Methylamine: If using methylamine gas or a concentrated solution, it is toxic, flammable, and corrosive. Conduct these reactions in a well-ventilated fume hood or a closed, pressure-rated reactor system.
-
Hydrogen Gas: If catalytic hydrogenation is used as the reduction method, hydrogen is highly flammable and explosive. This requires specialized high-pressure reactors and safety protocols.
Q3: Which analytical methods are essential for in-process control (IPC) and final product release?
A robust analytical package is crucial for a controlled and reproducible process.
| Analysis Type | Method | Purpose |
| Reaction Monitoring | TLC, GC, LC-MS | To track the consumption of starting material and formation of the product. |
| Identity | NMR (¹H, ¹³C), MS | To confirm the chemical structure of the final product. |
| Purity (Chemical) | GC-FID, HPLC-UV | To quantify the product's purity and identify any impurities. |
| Purity (Chiral) | Chiral GC or Chiral HPLC | Critical: To determine the enantiomeric excess (e.e.%) and ensure stereochemical integrity. |
| Residual Solvent | Headspace GC | To quantify any remaining solvents from the process. |
| Water Content | Karl Fischer (KF) Titration | To measure the water content in the final product. |
Q4: We are considering a reductive amination route. Which reducing agent is best for scale-up?
The choice of reducing agent is a balance of reactivity, selectivity, safety, and cost.
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over ketones, tolerant of mild acid.[2] | More expensive, generates acetic acid byproduct. | Often the best choice. Its selectivity allows for a one-pot procedure where it can be present with the ketone and amine without significant side reactions.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective, stable in acidic pH.[2] | Highly toxic (releases HCN gas in strong acid), environmental concerns with cyanide waste. | Use is declining due to extreme toxicity and waste disposal issues. Not recommended for new process development if alternatives exist. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Less selective; can reduce the starting ketone/aldehyde.[1] Requires careful pH control. | Can be used if the imine formation is rapid and complete before reduction. Often requires a two-step process (form imine first, then add NaBH₄), which is less efficient. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" (no hydride waste), cost-effective at very large scales. | Requires specialized high-pressure equipment, potential for debenzylation if N-benzyl protecting groups are used. | Excellent for multi-ton scale but involves high capital investment for pressure reactors and stringent safety protocols. |
Key Experimental Protocol: Reductive Amination (Illustrative 100g Scale)
This protocol describes the synthesis of N-Boc protected this compound from N-Boc-(R)-3-pyrrolidinone.
Step 1: Reaction Setup
-
To a 2L, 3-neck round-bottom flask equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add N-Boc-(R)-3-pyrrolidinone (100 g, 1.0 eq).
-
Add dichloromethane (DCM, 1 L). Stir until all solids are dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
Step 2: Imine Formation and Reduction
-
Slowly add a solution of methylamine (2.0 M in THF, 1.2 eq) to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour.
-
In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in DCM (200 mL).
-
Add the STAB slurry to the reaction mixture portion-wise over 1-2 hours. Caution: This addition is exothermic. Monitor the internal temperature closely and maintain it below 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Step 3: In-Process Control (IPC)
-
Take a small aliquot of the reaction mixture. Quench with a few drops of saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate (or analyze by GC/LC-MS) to confirm the consumption of the starting ketone.
Step 4: Work-up and Isolation
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases (pH ~8-9).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash with saturated brine solution to aid in phase separation and remove excess water.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product as an oil.
Step 5: Deprotection and Final Product Isolation
-
The crude oil can be deprotected using standard methods (e.g., trifluoroacetic acid in DCM or HCl in dioxane) and then purified by vacuum distillation as previously described.
References
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-9. [Link][3][4][5]
- Master Organic Chemistry. (2017).
- Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link][1]
- Loba Chemie. (n.d.).
- Patel, M., et al. (2000). Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. PubMed. [Link][9]
- Kim, C., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Abakumov, M. A., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. [Link]
- ResearchGate. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Catalyst Deactivation in Asymmetric Synthesis with (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (3R)-(+)-3-(Methylamino)pyrrolidine and its derivatives in catalysis. This guide is structured to provide direct, actionable answers to common challenges related to catalyst deactivation. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, empowering you to diagnose, troubleshoot, and prevent catalyst failure in your critical reactions.
Section 1: Initial Troubleshooting - "My Reaction Isn't Working!"
This section addresses the most common high-level failures: low conversion, reaction stalling, and loss of stereoselectivity.
Q1: My reaction shows low or no conversion. What are the first diagnostic steps?
When a catalytic reaction fails to initiate or proceeds with negligible conversion, a systematic, multi-point check is crucial before assuming catalyst deactivation. The issue often lies in the experimental setup or reagents.
Causality: A catalyst, especially a highly active one, operates within a narrow window of optimal conditions. Deviations in atmosphere, reagent purity, or concentration can prevent the catalytic cycle from ever starting efficiently. The goal of this initial check is to eliminate common external variables.
Recommended Workflow:
-
Verify Reagent Integrity: Confirm the identity and purity of all substrates, reagents, and solvents via appropriate analytical methods (e.g., NMR, GC-MS). An unexpected impurity could be a potent catalyst poison.
-
Confirm Catalyst Loading: Double-check calculations for catalyst and ligand loading. An error in weighing or dilution can lead to an insufficient concentration of the active catalytic species.
-
Scrutinize the Atmosphere: Many catalytic systems, particularly those involving noble metals like Ruthenium or Rhodium, are highly sensitive to oxygen and moisture.[1][2] Ensure your inert atmosphere (Nitrogen or Argon) is of high purity and that all glassware was rigorously dried. If using a glovebox, check the O₂ and H₂O levels.
-
Check Temperature Control: Verify that the reaction temperature is accurate. Some catalytic cycles have a significant activation energy barrier and will not proceed if the temperature is too low.
-
Run a Control Reaction: If possible, run the reaction with a benchmark substrate known to work well with your catalytic system. This can help determine if the issue is with your specific substrate or the overall setup.
Initial Diagnostic Workflow Diagram:
Caption: Initial troubleshooting workflow for low reaction conversion.
Q2: My reaction starts well but stalls before completion or shows a significant rate decrease. What's happening?
A reaction that slows or stops prematurely is a classic sign of catalyst deactivation occurring during the reaction. The primary suspects are product inhibition, poisoning from an impurity generated in situ, or gradual degradation of the catalyst complex.
-
Product Inhibition: The generated product may have a strong affinity for the catalyst's active site.[3] This is common in reactions that produce amines or amides, which can act as strong ligands, competitively binding to the metal center and preventing substrate access.[4][5]
-
Substrate Inhibition: In some cases, high concentrations of the substrate can lead to the formation of unproductive enzyme-substrate complexes, slowing down the overall reaction rate.[6][7]
-
Gradual Poisoning: An impurity in the substrate, even at ppm levels, can accumulate on the catalyst over time, leading to a progressive loss of active sites.[8]
-
Catalyst Degradation: The active catalyst may be slowly decomposing under the reaction conditions (e.g., ligand dissociation, change in metal oxidation state).[9]
Q3: I'm observing a dramatic loss of enantioselectivity (ee), but conversion is still acceptable. Why?
This is a particularly challenging issue that points to a change in the nature of the active catalyst. The chiral information provided by the this compound ligand is being lost or circumvented.
Causality: Enantioselectivity is directly tied to the well-defined chiral pocket created by the ligand around the metal's active site. Any process that disrupts this environment can lead to the formation of a racemic or non-selective product.
Potential Causes:
-
Ligand Decomposition: The pyrrolidine ligand itself may be unstable under the reaction conditions, leading to the formation of an achiral or racemic catalyst.
-
Formation of Achiral Species: The active chiral catalyst may be in equilibrium with a more active, but achiral, species. For instance, partial ligand dissociation could generate a highly active but non-selective catalyst.
-
Background Uncatalyzed Reaction: If the reaction temperature is high, a non-catalyzed background reaction may be occurring in parallel, producing a racemic product and lowering the overall measured ee.
-
Metal Leaching: In heterogeneous systems, if the active metal leaches from its support into the solution, it can form a non-selective, homogeneous catalyst.
Section 2: Deep Dive into Deactivation Mechanisms
Understanding the specific chemical pathway of deactivation is key to developing a robust solution.
Q4: What is catalyst poisoning, and what are the common culprits I should look for?
Catalyst poisoning refers to the strong chemical adsorption (chemisorption) of a substance onto the catalyst's active sites, rendering them inactive.[10][11] This deactivation is often irreversible and can be effective even at trace concentrations of the poison.[8][12]
Common Catalyst Poisons and Their Sources:
| Poison Class | Specific Examples | Common Sources in R&D / Production |
| Sulfur Compounds | H₂S, thiols, thioethers, sulfoxides | Substrates derived from sulfur-containing reagents; natural gas residue; rubber septa/stoppers. |
| Halogenated Compounds | Alkyl/aryl halides, residual Cl⁻, Br⁻ | Solvents (e.g., DCM, chloroform); impurities from upstream synthesis steps. |
| Strongly Coordinating Species | CO, cyanides (CN⁻), phosphines, nitriles | Incomplete inerting (CO); byproducts of certain reactions; carryover from other synthetic steps. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated reagents; leaching from equipment.[11][13] |
| Water & Oxygen | H₂O, O₂ | Leaks in the reaction setup; improperly dried solvents/reagents; air-sensitive catalysts handled improperly.[2] |
| Organic Compounds | Amines, amides, nitro compounds, oximes | Substrates, products, or additives that can bind strongly to the metal center.[10] |
Q5: Could product inhibition be the problem, and how can I diagnose it?
Yes, product inhibition is a frequent and often overlooked cause of reaction stalling. It occurs when the product (P) binds more strongly to the catalyst (C) than the substrate (S), effectively sequestering the catalyst in an inactive C-P complex.[3][4]
Mechanism of Product Inhibition:
Caption: Productive cycle vs. product inhibition stalling the catalyst.
Diagnostic Protocol:
-
"Spiking" Experiment: Run your standard reaction. Once the rate begins to slow, add a small amount (e.g., 20 mol%) of the final, purified product to the reaction mixture.
-
Result A: No Change in Rate. If the reaction rate does not decrease further, product inhibition is unlikely to be the primary cause.
-
Result B: Significant Rate Drop. If the reaction immediately slows or stops, this is strong evidence for product inhibition.
-
-
In Situ Protection: If the product has a functional group known to coordinate (like an amine), consider adding a reagent that protects it as it forms. For example, adding di-tert-butyl dicarbonate (Boc₂O) to a reaction that produces a primary or secondary amine can trap the product as the less-coordinating Boc-carbamate, preventing it from inhibiting the catalyst.[5]
Section 3: Analytical Protocols for Diagnosis
When initial troubleshooting is inconclusive, advanced analytical techniques are required to characterize the spent catalyst and identify the root cause of deactivation.[14]
Q6: How can I definitively identify the cause of deactivation?
Characterizing the "dead" catalyst is the most direct way to understand why it failed.[15][16] The choice of technique depends on the suspected deactivation mechanism.
Summary of Diagnostic Techniques for Catalyst Deactivation:
| Technique | Abbreviation | Information Provided | Deactivation Mechanism Identified |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and oxidation states.[14][17] | Poisoning (identifies surface poisons like S, Cl, P), oxidation of the metal center. |
| BET Surface Area Analysis | BET | Total surface area and pore size distribution.[15][16] | Sintering/thermal degradation (significant loss of surface area), fouling (pore blockage). |
| X-ray Diffraction | XRD | Crystalline structure and crystallite size.[15] | Sintering (increase in metal crystallite size), phase changes in the support or metal. |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Bulk elemental composition (highly sensitive). | Poisoning (quantifies bulk poison concentration), metal leaching. |
| Temperature-Programmed Desorption/Reduction | TPD/TPR | Strength of surface adsorption; reducibility of metal oxides.[14][18] | Poisoning (identifies strongly bound species), oxidation state changes. |
| In Situ X-ray Absorption Spectroscopy | XAS | Real-time monitoring of metal oxidation state and coordination environment during reaction.[19] | Provides direct evidence for reduction/oxidation of the metal center during the catalytic cycle.[19] |
Q7: Can you provide a protocol for preparing a spent catalyst sample for surface analysis (e.g., XPS)?
Objective: To isolate the catalyst from the final reaction mixture, removing any unbound species (substrate, product, solvent) that could interfere with surface-sensitive analysis, without altering the deactivated state of the catalyst itself.
Protocol: Spent Catalyst Isolation
-
Cool the Reaction: Once the reaction is complete or has stalled, cool the mixture to room temperature.
-
Inert Filtration: Under an inert atmosphere (in a glovebox), filter the reaction mixture to separate the solid catalyst from the solution.
-
Systematic Washing: a. Wash the catalyst on the filter with a small amount of a solvent that is good for the substrate/product but in which the catalyst is insoluble (e.g., hexane, ether). This removes the bulk of the organic residues. b. Perform a second wash with a more volatile solvent (e.g., pentane) to facilitate drying. Self-Validation Note: Retain the filtrate and washings for analysis (e.g., GC-MS, NMR) to confirm complete removal of reactants and products.
-
Drying: Dry the catalyst powder under high vacuum at room temperature until a constant weight is achieved. Avoid heating , as this could alter the catalyst surface (e.g., by desorbing a weakly bound poison or causing thermal degradation).
-
Storage and Transfer: Store the dried, spent catalyst under a strict inert atmosphere. For transfer to an analytical instrument, use a sealed, inert-atmosphere sample holder.
Section 4: Prevention and Regeneration Strategies
Q8: What are the best practices to prevent catalyst deactivation?
An ounce of prevention is worth a pound of cure. Building robustness into your process is the most effective strategy.
-
Rigorous Purification: Use the highest purity substrates, reagents, and solvents available. Consider passing solvents through activated alumina or other purification columns.
-
Use of Guard Beds: For larger-scale reactions, passing feedstock through a "guard bed" of sacrificial material can adsorb poisons before they reach the valuable chiral catalyst.[13]
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote thermal degradation.
-
Inert Atmosphere Discipline: Treat your catalyst as air- and moisture-sensitive unless explicitly proven otherwise.[20][21] Use Schlenk techniques or a glovebox for all manipulations.
-
Choose Stable Precatalysts: Many modern catalysts are designed for enhanced air and moisture stability, simplifying handling and reducing the risk of deactivation before the reaction even begins.[1][22]
Q9: Is it possible to regenerate my deactivated catalyst?
Regeneration is sometimes possible but is highly dependent on the deactivation mechanism. It is often a complex process that requires significant development.[23][24][25]
-
For Fouling/Coking: A carefully controlled calcination (heating in air/O₂) can burn off carbonaceous deposits.[26] However, this is an aggressive method that can cause sintering if not precisely controlled.[23]
-
For Reversible Poisoning: Washing the catalyst with specific reagents may displace the poison. For example, a mild acid or base wash can sometimes remove adsorbed impurities.[27]
-
For Irreversible Poisoning/Sintering: Regeneration is often not feasible. The strong chemical bond between the poison and the active site cannot be easily broken without destroying the catalyst. Similarly, sintered metal particles are difficult to re-disperse. In these cases, recovery of the precious metal from the spent catalyst is the more common industrial approach.[23]
References
- Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- NPTEL. (n.d.). Lecture 10 Catalyst characterization.
- Wikipedia. (n.d.). Catalyst poisoning.
- Takeda, Y., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development.
- Tascon GmbH. (n.d.). Analysis of Catalysts.
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
- Britannica. (n.d.). Catalyst poison.
- Grokipedia. (n.d.). Catalyst poisoning.
- Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.
- Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
- NPTEL. (n.d.). Lecture 6 Catalyst characterization.
- Wang, Y., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. PubMed Central.
- Oreate AI. (2024). Nature Chemistry: Advances in the Design, Synthesis, and Application of Novel Air-Stable Ruthenium Catalysts.
- Aubé, J., & Kiewel, K. (2011). Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. PubMed Central.
- Yang, Y. I., & Chen, J. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B.
- Liskova, V., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PubMed Central.
- Robinson, D. W. (2000). Catalyst Regeneration, Metal Catalysts. Semantic Scholar.
- McArthur, G., et al. (2024). An air- and moisture-stable ruthenium precatalyst for diverse reactivity. PubMed Central.
- Tiznado, H., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.
- AZoM. (2024). The Impact of Air-Stable Ruthenium Catalysts on Chemical Industry.
- McArthur, G., et al. (2024). An air- and moisture-stable ruthenium precatalyst for diverse reactivity. PubMed.
- PubMed Central. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
- van der Vlugt, J. I., et al. (2021). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- ResearchGate. (n.d.). Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones.
- Richardson, J. T. (1996). The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate.
- Dalko, P. I., & Moisan, L. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Wang, C., et al. (2021). Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. PubMed.
- Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition.
- Dal-Pozzo, R., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.
- Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PubMed Central.
- de la Torre, U. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository.
- Argyle, M. D., & Bartholomew, C. H. (2015). Advances in Catalyst Deactivation and Regeneration. ResearchGate.
- The Journal of Organic Chemistry. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Lindhardt, A. T., et al. (2011). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed Central.
- Oro, L. A., & Sola, E. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.
- Dal-Pozzo, R., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
- Rubio, M. B., et al. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. PubMed.
- Engl, O. D., & Buchwald, S. L. (2018). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. DSpace@MIT.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nature Chemistry: Advances in the Design, Synthesis, and Application of Novel Air-Stable Ruthenium Catalysts - Oreate AI Blog [oreateai.com]
- 3. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 12. youtube.com [youtube.com]
- 13. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 18. Catalyst Characterization Techniques [hidenanalytical.com]
- 19. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An air- and moisture-stable ruthenium precatalyst for diverse reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azom.com [azom.com]
- 22. An air- and moisture-stable ruthenium precatalyst for diverse reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 25. researchgate.net [researchgate.net]
- 26. Catalyst Regeneration, Metal Catalysts | Semantic Scholar [semanticscholar.org]
- 27. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine
A Guide to Byproduct Analysis and Troubleshooting for Researchers and Drug Development Professionals
Introduction
(3R)-(+)-3-(Methylamino)pyrrolidine is a critical chiral building block in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1][2][3] Its synthesis, while well-established, is not without challenges. The control of stereochemistry and the prevention of side reactions are paramount to achieving high purity and yield. This guide provides in-depth technical support, focusing on the identification and mitigation of common byproducts encountered during its synthesis. We will delve into the causality behind impurity formation and offer validated protocols for analysis and troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations in a question-and-answer format, providing a direct path from problem to resolution.
Question 1: My reaction shows a significant amount of a di-methylated species, N,N-dimethyl-3-aminopyrrolidine. What causes this and how can I prevent it?
Answer:
The formation of a tertiary amine byproduct, (3R)-3-(Dimethylamino)pyrrolidine, is a classic case of over-alkylation. This is particularly common in reductive amination procedures.[4][5]
Causality: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. However, the desired secondary amine product, this compound, can itself react with any remaining aldehyde (often formaldehyde or a precursor) in the reaction mixture. This forms a new iminium ion, which is subsequently reduced to the undesired tertiary amine. The relative rates of these competing reactions determine the impurity profile.[4]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent (e.g., formaldehyde). Use a slight excess of the amine starting material relative to the aldehyde to ensure the aldehyde is consumed before significant over-alkylation of the product can occur.
-
Choice of Reducing Agent: Use a less reactive or sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) because it is milder and more selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[4][5] This allows the initial imine formation to proceed to completion at a controlled rate before reduction.
-
One-Pot vs. Two-Step: If over-alkylation remains a persistent issue, consider a two-step process. First, form and isolate the imine intermediate. Then, in a separate step, reduce the purified imine to the desired secondary amine. This eliminates the possibility of the product reacting with residual aldehyde.
Question 2: I've isolated my product, but NMR analysis shows unreacted (3R)-3-aminopyrrolidine (or its protected precursor). Why was the reaction incomplete?
Answer:
Incomplete conversion of the starting amine is a frequent issue stemming from several potential factors related to reaction kinetics and reagent stability.
Causality:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound to form the imine is a reversible, equilibrium-driven reaction that generates water.[6] If this water is not effectively removed or sequestered, the equilibrium may not favor the imine, leading to a significant amount of unreacted starting amine.
-
Deactivation of Reducing Agent: Many hydride-based reducing agents are sensitive to acidic conditions and protic solvents. If the reaction pH is too low or if there is excess water, the reducing agent can be quenched or decomposed before it has a chance to reduce the imine intermediate. Borch and co-workers highlighted that while reagents like NaBH₃CN are acid-stable, their reactivity is pH-dependent.[4]
-
Steric Hindrance: If you are starting with a bulky N-protected 3-aminopyrrolidine, steric hindrance can slow down the initial nucleophilic attack on the carbonyl carbon, leading to an incomplete reaction within the allotted timeframe.
Troubleshooting Steps:
-
pH Control: Maintain a weakly acidic pH (typically 5-7). This is a delicate balance: the reaction needs to be acidic enough to catalyze imine formation but not so acidic that it deactivates the amine nucleophile or rapidly decomposes the hydride reagent.[6] Acetic acid is a common and effective catalyst for this purpose.[4]
-
Water Removal: If practical for your solvent system, use a Dean-Stark apparatus to remove water azeotropically as it forms. Alternatively, add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
-
Reagent Addition Order: Add the reducing agent only after allowing sufficient time for the amine and carbonyl to form the imine intermediate. This can be monitored by techniques like thin-layer chromatography (TLC) or a quick in-process NMR.
Question 3: My mass spectrometry results show a peak corresponding to a hydroxylated byproduct, (3R)-3-(Methylamino)pyrrolidin-x-ol. Where is this coming from?
Answer:
The presence of a hydroxylated byproduct often points to the incomplete reduction of an intermediate or a side reaction involving the starting materials.
Causality:
-
Incomplete Carbonyl Reduction: If the synthesis starts from a ketone, such as N-protected-(3R)-pyrrolidin-3-one, and a reducing agent like NaBH₄ is used, there is a risk of reducing the ketone to a secondary alcohol. This can happen if the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction. This is a key chemoselectivity issue in reductive amination.[6]
-
Ring Opening of Precursors: If the synthesis involves precursors like epoxides or other strained rings, residual water or other nucleophiles in the reaction mixture can lead to ring-opening, generating hydroxyl functionalities.
-
Degradation: Although less common under typical synthetic conditions, oxidative degradation can occur, especially during workup or if the reaction is exposed to air for extended periods at elevated temperatures.[7]
Troubleshooting Steps:
-
Selective Reducing Agent: Use a reducing agent that is highly selective for imines/iminium ions in the presence of carbonyls. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize side reactions involving water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative side reactions, especially if the reaction requires heating.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should screen for during process development?
-
You should primarily screen for unreacted starting materials (e.g., N-Boc-(3R)-3-aminopyrrolidine), over-methylated product ((3R)-3-(Dimethylamino)pyrrolidine), and any residual pyrrolidine from protecting group cleavage.[8] Depending on the route, also look for byproducts from incomplete reduction (e.g., the corresponding alcohol).
-
-
Q2: How can I effectively remove residual pyrrolidine from my final product?
-
Pyrrolidine is a basic, water-soluble amine. An acidic wash during the workup is highly effective. By treating the organic solution of your product with a dilute aqueous acid (e.g., 1M HCl or acetic acid), the pyrrolidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[8]
-
-
Q3: What is the best analytical method for routine purity checks?
-
For routine purity checks, a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is often sufficient. For more detailed analysis and identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is ideal. Gas Chromatography (GC) can also be used, especially for volatile impurities.[9][10]
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing impurities.
Reaction Pathway and Byproduct Formation
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
Technical Support Center: Strategies to Improve the Efficiency of (3R)-(+)-3-(Methylamino)pyrrolidine Synthesis
Introduction: (3R)-(+)-3-(Methylamino)pyrrolidine is a critical chiral building block in modern pharmaceuticals, most notably as a key intermediate for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] The synthesis of this molecule presents distinct challenges, primarily centered on the efficient and stereoselective installation of two amine functionalities while maintaining the integrity of the chiral center at the C3 position. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and frequently asked questions, to enhance the efficiency, yield, and purity of their synthetic campaigns.
Section 1: Common Synthetic Routes & Key Control Points
The enantioselective synthesis of this compound often begins from readily available chiral precursors. One of the most common and economically viable starting materials is L-glutamic acid. The general workflow involves cyclization to form a pyroglutamate intermediate, followed by functional group manipulations to install the desired amines.
Below is a generalized workflow diagram illustrating a common synthetic approach.
Caption: Generalized workflow for the synthesis of this compound from L-glutamic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions based on established chemical principles.
FAQ 1: My overall yield is consistently low. What are the most likely causes?
Low yields can stem from multiple steps in the synthesis. A systematic approach is required to identify the bottleneck.
-
Possible Cause A: Inefficient Cyclization of L-Glutamic Acid.
-
Why it happens: The thermal cyclization of glutamic acid to pyroglutamic acid requires precise temperature control. Inadequate heat can lead to an incomplete reaction, while excessive heat can cause decomposition and discoloration.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or an in-process NMR.
-
Temperature Optimization: Ensure uniform heating. For larger scales, a mechanically stirred oil bath or heating mantle is preferable to a simple hot plate.
-
Purification: The resulting pyroglutamic acid is often used directly. However, if significant impurities are detected, recrystallization from water/ethanol can improve the quality of the starting material for the next step.
-
-
-
Possible Cause B: Poor Conversion During SN2 Displacement.
-
Why it happens: The conversion of the hydroxyl group in the pyroglutaminol intermediate to an amine (often via an azide or direct amination) is a critical SN2 reaction. Incomplete conversion can be due to a poor leaving group, steric hindrance, or insufficient nucleophile strength.
-
Troubleshooting Steps:
-
Activate the Hydroxyl Group: Ensure the hydroxyl group is converted to an excellent leaving group (e.g., tosylate, mesylate). Verify the completion of this activation step by TLC or LC-MS before adding the nucleophile.
-
Choice of Nucleophile: Sodium azide is a common and effective nucleophile for this transformation. If using direct amination, ensure the amine is not sterically hindered and that the conditions facilitate nucleophilic attack.
-
Solvent & Temperature: Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. Gentle heating (e.g., 60-80 °C) is often required to drive the reaction to completion.
-
-
-
Possible Cause C: Product Loss During Workup and Extraction.
-
Why it happens: The final product and its precursors are small, polar, and highly water-soluble amines.[2] This makes extraction from aqueous media with common organic solvents like ethyl acetate or dichloromethane highly inefficient.
-
Troubleshooting Steps:
-
Basify Before Extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine, making it more soluble in organic solvents.
-
Use More Polar Solvents: Employ solvent systems like a mixture of chloroform/isopropanol or perform continuous liquid-liquid extraction.
-
Salt Precipitation: Consider precipitating the product as a salt (e.g., hydrochloride or tartrate) from an organic solvent, which can sometimes be a more effective isolation method than extraction.[2]
-
-
FAQ 2: The enantiomeric excess (ee) of my final product is poor. Where am I losing stereochemical purity?
Maintaining the (R) configuration at the C3 position is paramount. Racemization can occur under harsh conditions, particularly when a carbonyl group is adjacent to the chiral center.[3][4]
-
Possible Cause A: Epimerization During Pyrrolidinone Chemistry.
-
Why it happens: The α-proton to the carbonyl in the pyroglutamic acid or pyroglutaminol intermediates can be abstracted by a strong base, leading to the formation of an enolate and subsequent racemization.[3][5]
-
Troubleshooting Steps:
-
Avoid Strong Bases: When manipulating the pyrrolidinone ring, avoid the use of strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) especially at elevated temperatures.
-
Use Hindered Bases: If a base is necessary, opt for a sterically hindered base like potassium tert-butoxide at low temperatures or a weaker base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
-
Temperature Control: Perform all reactions involving the pyrrolidinone intermediate at the lowest effective temperature.
-
-
-
Possible Cause B: Racemization During N-Methylation.
-
Why it happens: While less common, certain methylation procedures under harsh conditions could potentially lead to racemization, although classical methods like Eschweiler-Clarke are known to preserve chirality well.[6]
-
Troubleshooting Steps:
-
Confirm Chirality Before Methylation: Before proceeding with methylation, confirm the enantiomeric purity of the (3R)-3-aminopyrrolidine precursor via chiral HPLC or by forming a diastereomeric salt.
-
Use Mild Methylation Conditions: The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is an excellent choice as it proceeds under conditions that typically do not cause racemization of chiral amines.[6][7][8] Reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride is another reliable method.[9]
-
-
Caption: Decision tree for troubleshooting the loss of enantiomeric purity.
FAQ 3: I am struggling with the N-methylation step. What is the most efficient method?
The final N-methylation step is crucial. The choice of method can significantly impact yield, purity, and process safety.
-
Method 1: Eschweiler-Clarke Reaction
-
Mechanism: This classic reaction involves treating the primary amine with excess formaldehyde and formic acid. The amine and formaldehyde form an iminium ion, which is then reduced by a hydride transfer from formic acid. The reaction is irreversible due to the loss of CO2.[6][7][8]
-
Advantages: It's a one-pot reaction that is high-yielding and cost-effective. Crucially, it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][10] Chiral centers are typically not affected.[6]
-
Troubleshooting:
-
Incomplete Reaction: Ensure an excess of both formaldehyde and formic acid is used. The reaction often requires heating to near boiling to proceed efficiently.[6]
-
Workup Issues: After the reaction, the mixture will be acidic. It must be carefully basified (e.g., with NaOH or K2CO3) to a high pH before extraction to isolate the free amine product.
-
-
-
Method 2: Reductive Amination
-
Mechanism: This two-step (or one-pot) process involves the formation of an imine or enamine from the primary amine and formaldehyde, which is then reduced in situ by a reducing agent.[9]
-
Advantages: The conditions are generally milder than Eschweiler-Clarke. A wide variety of reducing agents can be used, offering flexibility.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal choice as it is mild enough not to reduce the formaldehyde but is effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH3CN) is also effective but introduces cyanide waste streams.[9]
-
pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions (pH 4-6).
-
-
-
Method 3: Direct Alkylation with Methyl Iodide (Not Recommended)
-
Why it's problematic: While seemingly straightforward, reacting the amine with an alkylating agent like methyl iodide (MeI) is very difficult to control.[9] It often leads to over-alkylation, producing a mixture of the secondary amine, tertiary amine (if another N-H is available), and the quaternary ammonium salt, resulting in low yields and a purification nightmare.
-
| Method | Reagents | Typical Yield | Key Advantages | Common Issues |
| Eschweiler-Clarke | HCHO, HCOOH | >85% | Cost-effective, high yield, no quaternization[6][7][8] | Requires heating, careful basic workup |
| Reductive Amination | HCHO, NaBH(OAc)3 | >90% | Mild conditions, high selectivity[9] | More expensive reagents |
| Direct Alkylation | CH3I, Base | Variable, often low | Simple concept | Poor selectivity, over-alkylation[9], difficult purification |
FAQ 4: How can I improve the purification of this highly polar amine?
Purifying small, polar amines by standard silica gel chromatography is notoriously difficult due to strong interactions with the acidic silica surface, leading to peak tailing and poor separation.[11]
-
Strategy 1: Modify the Mobile Phase
-
Technique: Add a small amount of a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonium hydroxide in a dichloromethane/methanol system).
-
Why it works: The basic additive competes with the product for binding to the acidic silanol groups on the silica surface, preventing strong adsorption and allowing the compound to elute more cleanly.[11]
-
-
Strategy 2: Use a Different Stationary Phase
-
Strategy 3: Non-Chromatographic Purification
-
Technique: Utilize the basicity of the amine for purification. An acid/base extraction can be highly effective.[12][13]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer to pH > 12 with a strong base (e.g., NaOH).
-
Extract the free amine back into an organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture).
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Section 3: Detailed Experimental Protocol (Eschweiler-Clarke Methylation)
This protocol describes the N-methylation of (3R)-3-aminopyrrolidine to yield the target compound.
Materials:
-
(3R)-3-Aminopyrrolidine (1.0 eq)
-
Formic Acid (88-98%, ~5.0 eq)
-
Formaldehyde (37% in H2O, ~3.0 eq)
-
Sodium Hydroxide (NaOH) pellets or 50% solution
-
Dichloromethane (DCM) or Chloroform
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3R)-3-aminopyrrolidine.
-
Reagent Addition: Carefully add formic acid to the flask. The addition may be exothermic. Cool the flask in an ice bath if necessary. Add the aqueous formaldehyde solution.
-
Heating: Heat the reaction mixture to 90-100 °C (oil bath) and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., DCM/MeOH/NH4OH 8:2:0.2, stained with ninhydrin; the starting material will be positive, the product will be negative).
-
Cooling and Basification (QC Checkpoint 1): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add NaOH pellets or solution to basify the mixture. This is highly exothermic and will cause gas (CO2) evolution. Continue adding base until the pH of the aqueous solution is > 12 (check with pH paper).
-
Extraction (QC Checkpoint 2): Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or chloroform. The product is polar, so multiple extractions are necessary to ensure a good recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product may be pure enough for many applications. If further purification is required, distillation under reduced pressure or chromatography on an amine-functionalized column is recommended.
References
- Chandrasekhar, S., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.
- Najera, C., & Sansano, J. M. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. ResearchGate.
- Ramapanicker, R. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Request PDF on ResearchGate.
- Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. Wikipedia.
- Various Authors. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central, NIH.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal.
- Patent EP2958894A1. (2015). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
- Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
- Foubelo, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Fleck, T. J., et al. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. ResearchGate.
- Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
- Silvestri, R., & Di Santo, R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central, NIH.
- Silva, F. de C. da, et al. (2016). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate.
- Walter, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PubMed.
- Anonymous. (n.d.). 7.4 Racemization Assays. Thieme.
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange.
- Silvestri, R., & Di Santo, R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Rogoza, A. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate.
- Finn, J. M., et al. (2018). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central, NIH.
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate.
- Fukuoka, A., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Society of Japan.
- Zhang, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
- Walter, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.
- Walter, M., et al. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.
- Reddit. (2023). Methylation of a primary amine to a secondary?. Reddit.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. OSTI.GOV.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs.
- Toyo'oka, T., et al. (1993). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. PubMed.
- Knize, M. G., et al. (1994). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (3R)-(+)-3-(Methylamino)pyrrolidine and Other Chiral Amines in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, the selection of the appropriate chiral amine is paramount to achieving high stereoselectivity and efficiency in chemical transformations. Among the diverse array of available catalysts, pyrrolidine-based structures have established themselves as a cornerstone of the field. This guide provides an in-depth comparison of (3R)-(+)-3-(Methylamino)pyrrolidine with other prominent chiral amines, offering experimental insights to inform catalyst selection for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Versatile Chiral Building Block
This compound is a chiral diamine featuring a pyrrolidine scaffold, a structure renowned for its prevalence in biologically active compounds and its efficacy as a backbone for organocatalysts.[1] The presence of both a secondary and a primary amine group within a rigid cyclic framework allows for complex interactions in the transition state of a reaction, influencing its stereochemical outcome. While it is frequently employed as a key intermediate in the synthesis of complex molecules, including antibiotics, its direct application as an organocatalyst is an area of growing interest.[2]
The inherent chirality of the pyrrolidine ring, coupled with the stereocenter at the 3-position, provides a defined three-dimensional space that can effectively control the facial selectivity of approaching substrates. The methylamino substituent can participate in hydrogen bonding and act as a basic site, further contributing to the catalytic activity.
Comparative Analysis in the Asymmetric Michael Addition
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of chiral amine catalysts. This reaction typically involves the conjugate addition of a nucleophile (often an enamine generated from an aldehyde or ketone and the chiral amine catalyst) to an α,β-unsaturated carbonyl compound or nitroalkene.
Catalytic Cycle of Amine-Catalyzed Michael Addition
The catalytic cycle, in the case of a secondary amine catalyst, generally proceeds through the formation of an enamine intermediate. The chiral amine reacts with a carbonyl compound to form a nucleophilic enamine, which then attacks the Michael acceptor. The stereoselectivity is controlled by the chiral environment of the catalyst, which dictates the facial selectivity of the attack. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Performance Comparison
While direct, side-by-side comparative studies are limited, we can collate data from various high-quality studies to build a performance overview. The following table summarizes the efficacy of different classes of chiral amines in the asymmetric Michael addition of aldehydes to nitroalkenes.
| Catalyst | Catalyst Type | Aldehyde | Nitroalkene | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Secondary Amine | Propanal | Nitrostyrene | DMSO | RT | 95 | 95:5 | 22 | [3] |
| (S)-Diphenylprolinol TMS Ether | Prolinol Derivative | Propanal | Nitrostyrene | Toluene | RT | 82 | 94:6 | 99 | [4] |
| (1R,2R)-Diaminocyclohexane derivative | C2-Symmetric Diamine | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 95 | >99:1 | 97 | [5] |
| 3-Amino-1-tosylpyrrolidine | 3-Aminopyrrolidine Derivative | Acetone | β-Nitrostyrene | Toluene | -20 | 98 | 96:4 | 96 | [6] |
Analysis of Performance Data:
-
L-Proline , the archetypal chiral secondary amine, provides good yield and diastereoselectivity but often suffers from low enantioselectivity in this specific transformation.[3]
-
Prolinol derivatives , such as (S)-Diphenylprolinol TMS ether, represent a significant advancement, offering excellent enantioselectivity by introducing bulky substituents that create a more defined chiral pocket.[4]
-
C2-symmetric diamines , exemplified by derivatives of (1R,2R)-Diaminocyclohexane, are highly effective in controlling the stereochemical outcome, often leading to exceptional diastereo- and enantioselectivity.[5]
-
3-Aminopyrrolidine derivatives , such as 3-amino-1-tosylpyrrolidine, demonstrate the potential of this scaffold to achieve high levels of stereocontrol, comparable to the more established catalyst classes. The tosyl group likely plays a crucial role in the transition state assembly through hydrogen bonding.[6]
Broader Applications in Asymmetric Synthesis
The utility of these chiral amines extends beyond the Michael addition. Below is a brief comparison of their general applicability in other key asymmetric transformations.
-
Aldol Reaction: L-proline and its derivatives are renowned for their ability to catalyze the direct asymmetric aldol reaction, producing β-hydroxy carbonyl compounds with high enantioselectivity.[7] C2-symmetric diamines have also been successfully employed, often providing complementary stereochemical outcomes.
-
Mannich Reaction: The asymmetric Mannich reaction, which forms β-amino carbonyl compounds, is another area where these chiral amines excel. The choice of catalyst can often dictate the syn or anti diastereoselectivity of the product.
-
Diels-Alder Reaction: Chiral amines, particularly prolinol derivatives and C2-symmetric diamines, can catalyze enantioselective Diels-Alder reactions through the formation of chiral iminium ions.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following provides a generalized, self-validating workflow for screening and optimizing a chiral amine-catalyzed asymmetric Michael addition.
General Experimental Workflow
Step-by-Step Protocol for Asymmetric Michael Addition
-
Preparation: To a solution of the nitroalkene (0.5 mmol) in the chosen solvent (1.0 mL) in a flame-dried reaction vial is added the aldehyde (1.5 mmol).
-
Catalyst Addition: The chiral amine catalyst (0.05 mmol, 10 mol%) is added to the reaction mixture.
-
Reaction: The mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) until the starting nitroalkene is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (2 mL). The aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis:
-
The yield of the purified product is determined.
-
The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the crude reaction mixture or the purified product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis, comparing the product with a racemic sample.
-
Conclusion
This compound belongs to a promising class of chiral diamines with significant potential in asymmetric organocatalysis. While it is a valuable chiral building block, its direct application as a catalyst warrants further exploration. Comparative analysis with established catalysts like L-proline, its derivatives, and C2-symmetric diamines reveals that the pyrrolidine scaffold is a highly tunable platform for inducing stereoselectivity. The data presented in this guide, collated from various studies, underscores the importance of catalyst structure in achieving desired outcomes in asymmetric synthesis. Future research focusing on the systematic evaluation of 3-aminopyrrolidine derivatives, including this compound, in a range of asymmetric transformations will undoubtedly uncover new and powerful tools for the synthesis of enantiomerically pure molecules.
References
- Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 745-773. [Link]
- Blackmond, D. G., et al. (2011). Mechanistic Rationalization of Organocatalyzed Conjugate Addition of Linear Aldehydes to Nitro-olefins. Journal of the American Chemical Society, 133(22), 8515-8518. [Link]
- Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters, 10(10), 1947-1950. [Link]
- Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
- JOCPR. (2014). Novel Proline Based Organocatalysts for Michael Addition of 1,3-Dicarbonyls to Nitrostyrene. Journal of Organic & Pharmaceutical Chemistry, 12(4), 1-7. [Link]
- Kumar, P., Jha, V., & Gonnade, R. (2013). Proline-catalyzed asymmetric synthesis of syn- and anti-1,3-diamines. The Journal of Organic Chemistry, 78(23), 11756–11764. [Link]
- Cossío, F. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564-7569. [Link]
- Nájera, C., Sansano, J. M., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
- Houk, K. N., & Cheong, P. H.-Y. (2011). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 9(19), 6513-6519. [Link]
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739. [Link]
- Palomo, C., et al. (2015). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
- Showalter, H. D. H., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739. [Link]
- Takemoto, Y., et al. (2005). Novel Proline Based Organocatalysts for Michael Addition of 1,3-Dicarbonyls to Nitrostyrene. Journal of the American Chemical Society, 127(46), 16040-16041. [Link]
- Dixon, D. J., et al. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ARKIVOC, 2011(9), 407-421. [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Kumar, A., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61B, 1316-1323. [Link]
- Wang, J. (2023). Merging Chiral Diamine and Ni/SiO2 for Heterogeneous Asymmetric 1,4-Addition Reactions.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]
- O'Brien, P., & Towers, T. D. (2001). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 3(23), 3799-3801. [Link]
- Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Cossío, F. P., et al. (2023). Densely Substituted L-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry, 80(11), 5588-5599. [Link]
- Nájera, C., Sansano, J. M., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
- Migneco, L. M., & Asensio, G. (2023).
- Sibi, M. P., & Stanley, L. M. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron Letters, 48(33), 5879-5882. [Link]
- O'Brien, P., & Towers, T. D. (2001). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 3(23), 3799-3801. [Link]
- Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Nájera, C., Sansano, J. M., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
- Dixon, D. J., et al. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ARKIVOC, 2011(9), 407-421. [Link]
- Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
- Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. [Link]
- Legros, J., & Bolm, C. (2005). Asymmetric Michael Addition of Acetone to β-Nitrostyrenes Catalyzed by Novel Organocatalysts Derived from D-Isomannide. ARKIVOC, 2005(5), 29-37. [Link]
- Iaroshenko, V. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4994. [Link]
- Ghorbani-Vaghei, R., & Amiri, M. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
Sources
The Untapped Potential of (3R)-(+)-3-(Methylamino)pyrrolidine: A Comparative Guide to its Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. While proline and its C2-substituted derivatives have carved a significant niche, the potential of other pyrrolidine scaffolds remains a fertile ground for exploration. This guide delves into the prospective enantioselectivity of (3R)-(+)-3-(Methylamino)pyrrolidine , a chiral diamine, by drawing objective comparisons with established catalysts and providing a framework for its experimental validation. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural attributes suggest a compelling case for its investigation as a valuable organocatalyst.
The Structural Promise of a C3-Substituted Pyrrolidine
This compound presents a unique structural motif for organocatalysis. Unlike the well-studied C2-substituted prolinamides and diarylprolinol silyl ethers, the chirality and the secondary amine functionality are located at the C3 position. This distinction is paramount, as the spatial arrangement of the catalytic groups dictates the stereochemical outcome of a reaction. The presence of two secondary amine groups, one within the pyrrolidine ring and an exocyclic methylamino group, offers the potential for bifunctional activation of substrates.
This C2-symmetric-like diamine structure is a key feature in several successful organocatalysts.[1] The C2 symmetry can simplify the transition state analysis and often leads to high enantioselectivities. The inherent chirality of the pyrrolidine ring, combined with the stereocenter at the C3 position, creates a defined chiral pocket that can effectively discriminate between the enantiotopic faces of a prochiral substrate.
Mechanistic Analogy: Enamine and Iminium Ion Catalysis
The catalytic prowess of pyrrolidine-based organocatalysts typically hinges on two primary activation modes: enamine and iminium ion formation. It is plausible that this compound can operate through a similar catalytic cycle.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for this compound.
In this proposed mechanism, the pyrrolidine nitrogen would react with a carbonyl compound (ketone or aldehyde) to form a chiral enamine. This enamine, being more nucleophilic than the starting carbonyl, would then attack an electrophile, such as a Michael acceptor or another aldehyde. The second amine group could play a crucial role in activating the electrophile through hydrogen bonding, creating a well-organized, chiral transition state. Subsequent hydrolysis would release the product and regenerate the catalyst.
Performance Comparison with Established Catalysts
To gauge the potential of this compound, we can draw comparisons with structurally related and well-documented organocatalysts in key asymmetric transformations.
Asymmetric Michael Addition
The Michael addition is a cornerstone of C-C bond formation. Pyrrolidine-based catalysts have demonstrated remarkable success in this reaction.
| Catalyst | Donor | Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 20 | 96 | 99 | 95:5 | 92 |
| (S)-Diphenylprolinol Silyl Ether | Propanal | β-Nitrostyrene | Toluene | 10 | 24 | 95 | 98:2 | 99 |
| C2-Symmetric Piperazine Derivative | Cyclohexanone | β-Nitrostyrene | CH2Cl2 | 10 | 48 | 85 | 90:10 | 90 |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Cyclohexanone | β-Nitrostyrene | Toluene | 20 | 72 | 88 | 10:90 | 95 |
Data compiled from various sources for illustrative comparison.
The data for the C2-symmetric piperazine derivative and the 3-substituted pyrrolidine derivative are particularly relevant.[2] They demonstrate that chiral diamines and C3-substituted pyrrolidines can induce high levels of enantioselectivity, suggesting that this compound could be a promising candidate for achieving similar or even superior results. The diastereoselectivity, in particular, will be a key point of investigation, as the positioning of the catalytic groups at C3 could lead to different stereochemical outcomes compared to C2-substituted catalysts.[3]
Asymmetric Aldol Reaction
The aldol reaction is another fundamental transformation where organocatalysts have made a significant impact.
| Catalyst | Donor | Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline | Acetone | p-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | - | 76 |
| (S)-Proline-derived Tetrazole | Acetone | Benzaldehyde | Neat | 20 | 24 | 95 | - | 99 |
| C2-Symmetric Prolinamide | Cyclohexanone | Benzaldehyde | DMF/H2O | 10 | 72 | 90 | 95:5 | 98 |
Data compiled from various sources for illustrative comparison.
The high enantioselectivities achieved with various proline derivatives and C2-symmetric prolinamides underscore the importance of a rigid chiral scaffold.[4][5] The C3-substitution pattern of this compound could offer a different steric environment in the transition state, potentially influencing both the reactivity and the stereoselectivity of the aldol reaction.
Experimental Protocol: A Starting Point for Investigation
For researchers interested in exploring the catalytic potential of this compound, the following protocol for an asymmetric Michael addition serves as a robust starting point.
Workflow for Catalyst Screening
Caption: A typical experimental workflow for evaluating catalytic performance.
Detailed Method for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
To a stirred solution of β-nitrostyrene (0.25 mmol) in toluene (1.0 mL) at room temperature is added cyclohexanone (1.0 mmol).
-
This compound (10-20 mol%) is then added.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the purified product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic activity of this compound is currently limited, its structural features present a compelling case for its potential as a novel organocatalyst. By analogy to other C3-substituted pyrrolidines and C2-symmetric diamines, it is reasonable to hypothesize that this molecule could exhibit high levels of enantioselectivity in key asymmetric transformations such as Michael and aldol reactions.
The exploration of such "unconventional" catalyst scaffolds is crucial for expanding the toolbox of synthetic chemists. The detailed experimental protocol provided in this guide offers a clear path for the validation and characterization of this compound's catalytic capabilities. Future research in this area will undoubtedly contribute to a deeper understanding of structure-activity relationships in organocatalysis and may lead to the discovery of highly efficient and selective catalysts for the synthesis of complex chiral molecules, a cornerstone of modern drug development.
References
- C2-Symmetric Ligands for Asymmetric Catalysis based on Feist's Acid. Journal of Chemical Research, Synopses. [Link]
- C2-Symmetrical diamines and their derivatives as perspective organocatalysts for asymmetric synthesis.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
- C2-Symmetric Amino Acid Amide-Derived Organoc
- Catalytic asymmetric synthesis of 1,2-diamines. RSC. [Link]
- 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)
- Alcarazo, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 623–629. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
- Deiana, L., et al. (2023).
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-9. [Link]
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 378(6618), 405–411. [Link]
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. DeepDyve. [Link]
- Experiment 19 — Aldol Condensation. University of Massachusetts Amherst. [Link]
- Xu, F. F., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. [Link]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Enders, D., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Synthesis, 46(6), 799-808. [Link]
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- Lab 13: Predicting the Products of an Aldol Reaction.
- Aldol Reaction. University of Missouri-Kansas City. [Link]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. [Link]
- Enders, D., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Synthesis, 46(06), 799-808. [Link]
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
- Main types of catalysis by proline.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
- Decoding Enzyme Catalytic Mechanisms: Insights into Structural Dynamics and Reaction P
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
- Decoding Enzyme Catalytic Mechanisms: Insights into Structural Dynamics and Reaction P
- To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of (3R)-(+)-3-(Methylamino)pyrrolidine as a Key Pharmaceutical Intermediate
Introduction: The Critical Role of Chiral Pyrrolidine Scaffolds in Modern Drug Development
In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for selective interaction with biological targets.[3] When chirality is introduced, as in (3R)-(+)-3-(Methylamino)pyrrolidine , the stakes are raised. This specific enantiomer is a highly valuable building block, particularly in the synthesis of advanced therapeutics like fluoroquinolone antibiotics.[4][5]
The stereochemical integrity of such an intermediate is not merely a matter of academic interest; it is a fundamental pillar of a drug's safety and efficacy. The "wrong" enantiomer can be inactive or, in the worst-case scenario, contribute to toxicity. Therefore, a rigorous and multi-faceted validation of this key intermediate is a non-negotiable prerequisite in the pharmaceutical industry, mandated by regulatory bodies like the FDA.[6][7] This guide provides an in-depth comparison of the essential analytical methodologies required to fully validate this compound, ensuring its identity, purity, and, most critically, its enantiomeric fidelity.
The Validation Gauntlet: A Multi-Pronged Analytical Approach
Validating a chiral intermediate is a systematic process designed to answer three fundamental questions:
-
Identity: Is the material what we claim it is?
-
Purity: How much of the desired material is present, and what are the impurities?
-
Chirality: Is the material the correct single enantiomer, free from its mirror image?
The following workflow illustrates the logical progression of analytical techniques employed to comprehensively answer these questions.
Caption: Overall validation workflow for this compound.
Phase 1: Unambiguous Identity Confirmation
Before assessing purity, one must be certain of the molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this phase.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides a detailed fingerprint of the molecule's carbon-hydrogen framework. The causality here is that the unique electronic environment of each proton and carbon atom results in a distinct resonance signal. For this compound, ¹H NMR would be expected to show characteristic signals for the N-methyl group, the protons on the pyrrolidine ring, and the N-H protons. Similarly, ¹³C NMR would confirm the presence of the five distinct carbon atoms in the structure.[8][9]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a fundamental check on its identity.[10] Electrospray ionization (ESI) is a common method for this type of amine, which would show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Phase 2: Rigorous Purity Assessment
Purity assessment quantifies the amount of the desired compound relative to any process-related impurities or residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Using a standard (achiral) reversed-phase column (e.g., C18), HPLC separates the main compound from any non-enantiomeric impurities. The principle is based on differential partitioning of analytes between the mobile and stationary phases. The area percentage of the main peak in the chromatogram provides a quantitative measure of chemical purity.
-
Gas Chromatography (GC): GC is the method of choice for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps. A headspace GC-FID (Flame Ionization Detector) system is typically used for this purpose.
Phase 3: The Litmus Test of Chiral Integrity
This is the most critical validation phase for a chiral intermediate. The goal is to quantify the enantiomeric excess (ee), which is a measure of how much of the desired (R)-enantiomer is present compared to the undesired (S)-enantiomer.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity due to its accuracy, precision, and robustness.[11][12][13]
Causality of Separation: The separation relies on a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating chiral amines.[12]
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Objective: To separate and quantify the (3R) and (S) enantiomers of 3-(Methylamino)pyrrolidine and determine the enantiomeric excess (% ee) of the (3R) form.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, 0.1%) to improve peak shape. A typical starting ratio is 80:20 Hexane:Ethanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Procedure:
-
Sample Preparation: Accurately prepare a solution of the intermediate in the mobile phase at a concentration of ~1 mg/mL. Prepare a solution of the racemic (R/S)-3-(Methylamino)pyrrolidine standard to verify peak identification and resolution.
-
System Suitability: Inject the racemic standard. The system is suitable if the resolution between the two enantiomer peaks is greater than 2.0.
-
Analysis: Inject the this compound sample.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemate injection. Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
| Parameter | Typical Value / Condition | Rationale |
| Column | Polysaccharide-based (e.g., CHIRALPAK® AD-H) | Proven selectivity for a wide range of chiral amines through hydrogen bonding and steric interactions. |
| Mobile Phase | Hexane/Ethanol/DEA (80:20:0.1) | Balances retention and resolution; the amine modifier prevents peak tailing by blocking active sites on the silica support. |
| Detection | Low UV (215 nm) | Necessary for compounds lacking a strong chromophore to ensure adequate sensitivity. |
| Resolution Goal | > 2.0 | Ensures baseline separation for accurate and precise quantification of each enantiomer.[13] |
Orthogonal Method: NMR with Chiral Derivatizing Agents (CDAs)
To ensure the trustworthiness of the chiral purity result, an orthogonal (different principle) method is often employed. Derivatization of the enantiomeric mixture with a chiral agent to form diastereomers, which are distinguishable by NMR, is a powerful technique.[11][14] Mosher's acid chloride is a classic example of a CDA.[11]
Causality of Separation: The chiral amine enantiomers react with the enantiopure CDA to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra. Protons or other nuclei near the newly formed stereocenters will experience different magnetic environments and thus appear at different chemical shifts, allowing for their integration and the calculation of the diastereomeric (and thus enantiomeric) ratio.
Caption: Workflow for chiral purity analysis using NMR with a Chiral Derivatizing Agent (CDA).
Comparative Guide: Choosing the Right Analytical Tool
While Chiral HPLC is the workhorse, other methods have their place. The choice of method depends on factors like available equipment, required throughput, and the need for orthogonal validation.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Differential interaction with a chiral stationary phase.[11] | Differential interaction of volatile enantiomers with a chiral stationary phase.[11] | Covalent bonding to a chiral agent to form diastereomers with distinct NMR signals.[11][14] |
| Pros | High accuracy & precision, widely applicable, direct analysis (often). | High resolution for volatile compounds. | No specialized chiral column needed, provides structural information, rapid analysis time per sample.[11] |
| Cons | Requires specialized, expensive chiral columns, method development can be time-consuming. | Limited to volatile or derivatizable compounds, potential for thermal degradation. | Requires derivatization (extra reaction step), potential for kinetic resolution, CDA must be enantiopure. |
| Typical Analysis Time | 10-60 minutes per sample.[11] | 10-30 minutes per sample.[11] | 5-15 minutes per sample (after derivatization).[11] |
The Bigger Picture: Comparison with Alternative Intermediates
The validation of this compound must also be seen in the context of alternative synthetic strategies. Drug development professionals might consider:
-
Different Chiral Pyrrolidine Precursors: Syntheses can start from other readily available chiral building blocks like (R)-3-aminopyrrolidine or protected versions thereof, followed by methylation.[15] The choice often comes down to the cost of goods, number of synthetic steps, and overall yield.
-
Asymmetric Synthesis from Acyclic Precursors: Modern synthetic methods allow for the stereoselective cyclization of acyclic starting materials to form the chiral pyrrolidine ring directly.[1][16] While elegant, these routes may require complex catalysts and stringent reaction control, posing their own set of validation challenges for intermediates along the pathway.
-
Alternative Scaffolds: In early-stage drug discovery, researchers might explore entirely different chiral amines as bioisosteres to understand structure-activity relationships. However, once a development candidate is selected, the specific intermediate like this compound becomes locked in, making its validation paramount.
The advantage of using a well-defined intermediate like this compound is the ability to isolate and fully characterize it, ensuring that only material of the highest quality and correct stereochemistry enters the final, critical steps of API synthesis, in line with GMP principles.[6]
Conclusion
The validation of this compound as a key intermediate is a critical, multi-step process that underpins the quality and safety of the final active pharmaceutical ingredient. A combination of spectroscopic (NMR, MS) and chromatographic (HPLC, GC) techniques is essential to confirm its identity and purity.
Crucially, the determination of enantiomeric integrity via Chiral HPLC, supported by an orthogonal method like NMR with a chiral derivatizing agent, provides the ultimate assurance of its stereochemical fidelity. By employing this rigorous, self-validating system of analytical controls, researchers and drug development professionals can confidently advance this vital building block through the development pipeline, ensuring the final drug product meets the highest standards of quality.
References
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- (3R)-()-3-(Ethylamino)pyrrolidine. MySkinRecipes. [Link]
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- 3-Methylpyrrolidine. PubChem. [Link]
- Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. [Link]
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
- Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. [Link]
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
- A Comparative Review of the USFDA Guidelines on Process Validation Focusing on the Importance of Quality by Design (QbD). Research Journal of Pharmacy and Technology. [Link]
- Guidance for Industry #169 - Drug Substance. FDA. [Link]
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
- Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- figure supplement 1: Chiral separation of 3R (LA-Deg) and...
- Process Validation: General Principles and Practices. FDA. [Link]
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
- 3-(Methylamino)pyrrolidine. PubChem. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 10. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 199336-83-9|tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Asymmetric organocatalysis has emerged as a powerful third pillar, standing alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often highly selective methods for the construction of chiral molecules. Within this field, pyrrolidine-based organocatalysts have carved out a significant niche, demonstrating remarkable versatility and efficacy across a spectrum of carbon-carbon bond-forming reactions.
This guide provides a comparative analysis of the major classes of pyrrolidine-based organocatalysts. It is designed not as a rigid protocol book, but as an in-depth technical resource that delves into the "why" behind catalyst selection and experimental design. By understanding the mechanistic underpinnings and structural nuances of these catalysts, you will be better equipped to select the optimal catalyst for your specific synthetic challenge.
The Mechanistic Dichotomy: Enamine and Iminium Ion Catalysis
The power of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary, yet distinct, catalytic cycles: enamine and iminium ion catalysis. The choice between these pathways is dictated by the nature of the substrate and the desired transformation.
-
Enamine Catalysis (HOMO-Raising): In this mode, a chiral secondary amine catalyst, such as a pyrrolidine derivative, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions with electrophiles. This is the operative mechanism in reactions such as the asymmetric aldol, and Michael additions of ketones and aldehydes.
-
Iminium Ion Catalysis (LUMO-Lowering): Conversely, when an α,β-unsaturated aldehyde or ketone is the substrate, the chiral secondary amine catalyst forms a transient iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and rendering it more susceptible to attack by nucleophiles. This activation mode is central to asymmetric Diels-Alder reactions and conjugate additions to enals.
The following diagram illustrates the general principles of these two activation modes.
Caption: Dual activation modes of pyrrolidine-based organocatalysts.
A Comparative Analysis of Pyrrolidine-Based Organocatalysts
The evolution of pyrrolidine-based organocatalysts has led to the development of several distinct classes, each with its own advantages and limitations. Here, we compare three major classes: L-Proline and its derivatives, and the highly influential diarylprolinol silyl ethers.
L-Proline: The Archetypal Catalyst
The naturally occurring amino acid L-proline is the progenitor of this class of organocatalysts. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as a "micro-aldolase," facilitating reactions through a well-organized, hydrogen-bonded transition state.[1]
Strengths:
-
Inexpensive and readily available in both enantiomeric forms.
-
Non-toxic and environmentally benign.
-
Effective for a range of reactions, including aldol, Mannich, and Michael additions.[2][3]
Limitations:
-
Often requires high catalyst loadings (10-30 mol%).
-
Limited solubility in many organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF.[4][5]
-
Can exhibit moderate to good, but not always excellent, enantioselectivities.
Proline Derivatives: Fine-Tuning for Enhanced Performance
To address the limitations of proline, numerous derivatives have been synthesized. These modifications often involve altering the carboxylic acid moiety or introducing substituents on the pyrrolidine ring to enhance solubility, catalytic activity, and stereocontrol. Examples include prolinamides and tetrazole-based proline analogues.[1][6]
Strengths:
-
Improved solubility in a wider range of organic solvents.[6]
-
Often achieve higher enantioselectivities and yields compared to proline.[6]
-
Can be tailored for specific reactions through structural modification.
Limitations:
-
More synthetically demanding and expensive than proline.
-
The optimal derivative can be highly reaction-dependent, requiring screening.
Diarylprolinol Silyl Ethers: The Modern Workhorse
Introduced in 2005, diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, represent a significant advancement in the field.[7][8] These catalysts feature a bulky diarylprolinol core with a silyl ether protecting group, which provides a highly effective chiral environment for stereocontrol.
Strengths:
-
Exhibit exceptional enantioselectivities (often >95% ee) across a broad scope of reactions.[9][10]
-
Effective at low catalyst loadings (typically 1-10 mol%).
-
Highly versatile, catalyzing a wide array of transformations including aldol, Michael, and Diels-Alder reactions.[9]
Limitations:
-
Significantly more expensive and synthetically complex than proline and many of its simpler derivatives.
-
Can be sensitive to moisture due to the silyl ether group.
Performance Data: A Head-to-Head Comparison
The following tables provide a comparative overview of the performance of these catalyst classes in three key asymmetric reactions. The data has been compiled from various literature sources to provide a representative comparison. It is important to note that direct comparisons can be challenging due to variations in reaction conditions; however, these examples serve to highlight the general trends in catalyst performance.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti/syn | ee (%) (anti) | Reference |
| L-Proline | 20 | MeOH/H₂O | 24 | 95 | 95:5 | 99 | [4][5] |
| Proline-derived Tetrazole | 10 | CH₂Cl₂ | 12 | 98 | >95:5 | 96 | [6] |
| Diarylprolinol Silyl Ether | 5 | Toluene | 4 | 99 | >99:1 | >99 | [10] |
Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | syn/anti | ee (%) (syn) | Reference |
| L-Proline | 20 | CHCl₃ | 96 | 71 | 85:15 | 76 | [11] |
| Prolinamide Derivative | 10 | Toluene | 24 | 95 | 95:5 | 98 | [7] |
| Diarylprolinol Silyl Ether | 10 | Toluene | 2 | 94 | 93:7 | >99 | [12][13] |
Table 3: Asymmetric Mannich Reaction of Acetaldehyde with N-Boc-imine
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | syn/anti | ee (%) (syn) | Reference |
| L-Proline | 20 | Acetonitrile | 12 | 85 | >95:5 | 99 | [14][15] |
| Proline-derived Tetrazole | 10 | CH₂Cl₂ | 24 | 92 | >95:5 | 98 | [6] |
| Modified Proline Derivative | 5 | Dioxane | 48 | 90 | >95:5 | >99 | [16] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how these catalysts are employed, detailed, step-by-step methodologies for key experiments are outlined below. These protocols are representative examples and may require optimization for different substrates.
Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol describes the L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and benzaldehyde.[4]
Workflow Diagram:
Caption: Workflow for L-proline catalyzed aldol reaction.
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.02 mL, 10 mmol) to the stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
This protocol outlines the asymmetric Michael addition of propanal to trans-β-nitrostyrene using a diarylprolinol silyl ether catalyst.[12][13]
Workflow Diagram:
Caption: Workflow for diarylprolinol silyl ether catalyzed Michael addition.
Step-by-Step Methodology:
-
To a reaction vial, add the diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%), and p-nitrophenol (20 mol%).
-
Add toluene (as solvent) and trans-β-nitrostyrene (1.0 equiv).
-
Stir the mixture at the desired temperature (e.g., 20 °C).
-
Add propanal (2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction for the specified time (typically 2-4 hours) and monitor by TLC.
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Purify by flash column chromatography to yield the desired Michael adduct.
Asymmetric Mannich Reaction Catalyzed by a Proline Derivative
This protocol details a practical proline-catalyzed asymmetric Mannich reaction of an aldehyde with an N-Boc-imine.[14][17]
Workflow Diagram:
Caption: Workflow for proline-catalyzed asymmetric Mannich reaction.
Step-by-Step Methodology:
-
In a reaction vial, dissolve the N-Boc-imine (1.0 equiv) in acetonitrile.
-
Add the aldehyde (e.g., hexanal, 2.0 equiv).
-
Add (S)-Proline (20 mol%) to the solution.
-
Stir the resulting mixture at room temperature for 12-24 hours. The product often crystallizes from the reaction mixture.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.
Conclusion: Selecting the Right Tool for the Job
The field of pyrrolidine-based organocatalysis offers a powerful and versatile toolkit for the asymmetric synthesis of complex molecules. The choice of catalyst is a critical decision that depends on a variety of factors, including the desired reaction, the nature of the substrates, and practical considerations such as cost and availability.
-
L-Proline remains a valuable and cost-effective catalyst, particularly for large-scale applications where high catalyst loadings are tolerable and moderate to good enantioselectivity is sufficient.
-
Proline derivatives provide an avenue for optimization, offering improved performance in terms of yield, enantioselectivity, and solvent compatibility, albeit at a higher cost.
-
Diarylprolinol silyl ethers represent the state-of-the-art for a wide range of transformations, consistently delivering exceptional levels of stereocontrol, often making them the catalyst of choice for challenging synthetic targets in academic and industrial research.
By understanding the fundamental principles of enamine and iminium ion catalysis and the comparative strengths and weaknesses of each catalyst class, researchers can make informed decisions to accelerate their synthetic endeavors and unlock new possibilities in the creation of chiral molecules.
References
- Lattanzi, A., & Quintavalla, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(23), 5732. [Link]
- Yang, J. W., Stadler, M., & List, B. (2007). Practical proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.
- List, B. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.
- Lattanzi, A., & Quintavalla, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(23), 5732. [Link]
- Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
- Hayashi, Y. (2014). L-Proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes.
- Bar-Or, A., & Seayad, J. (2010). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 75(21), 7249–7252. [Link]
- Merino, P., & Tejero, T. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein journal of organic chemistry, 13, 612–619. [Link]
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules (Basel, Switzerland), 28(5), 2234. [Link]
- Wikipedia. (2023).
- Al-kaf, A., & Ali, M. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 15(11), 2469-2479. [Link]
- LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. [Link]
- Yang, J. W., Stadler, M., & List, B. (2007). Proline-catalysed Mannich reactions of acetaldehyde.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- van der Pijl, F., & van Delft, F. (2006). Organocatalysed asymmetric Mannich reactions. Radboud Repository. [Link]
- Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-134. [Link]
- Hoyt, M. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]
- Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. [Link]
- Wang, G., Sun, H., Cao, X., & Chen, L. (2010). Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Scilit. [Link]
- El-Faham, A., & Khattab, S. N. (2014). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307–5309. [Link]
- Chen, Y. (2012). Proline catalyzed enantioselective retro-aldol reaction.
- Hayashi, Y., Ogasawara, S., Umehara, S., & Yamaguchi, H. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry (Weinheim an der Bergstrasse, Germany), 20(38), 12072–12082. [Link]
- Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
- Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical reviews, 119(6), 4221–4260. [Link]
- Szollosi, G., & Csendes, Z. (2012). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 17(12), 14342-14368. [Link]
- Hayashi, Y. (2022). Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-aldol Reactions of Two Different Aldehydes. The Chemical record, 22(10), e202200159. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 20.210.105.67 [20.210.105.67]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines | Springer Nature Experiments [experiments.springernature.com]
Efficacy of (3R)-(+)-3-(Methylamino)pyrrolidine and its Analogs in Asymmetric Organocatalysis: A Comparative Guide
Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Synthesis
To researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral pyrrolidines are a highly successful class of organocatalysts, capable of facilitating a wide array of asymmetric transformations with remarkable stereocontrol.[1][2][3] The rigid five-membered ring structure provides a well-defined chiral environment, enabling the effective transfer of stereochemical information during carbon-carbon and carbon-heteroatom bond formation.[3]
(3R)-(+)-3-(Methylamino)pyrrolidine is a valuable chiral building block, frequently employed as an intermediate in the synthesis of complex pharmaceuticals, including agrochemicals and cephalosporin derivatives.[4] While its primary role has been documented as a structural motif, its potential as a standalone organocatalyst warrants a thorough examination based on the established principles of pyrrolidine-based catalysis. This guide provides a comparative analysis of the efficacy of 3-substituted pyrrolidine derivatives in key reaction types, offering insights into the potential catalytic performance of this compound by analogy to its structurally related counterparts.
The Mechanism of Action: Enamine and Iminium Ion Catalysis
The catalytic prowess of pyrrolidine-based organocatalysts lies in their ability to activate carbonyl compounds through the formation of transient nucleophilic enamines or electrophilic iminium ions. This dual activation mode is central to their broad applicability in asymmetric synthesis.
Caption: General catalytic cycles for pyrrolidine-based organocatalysts.
Comparative Efficacy in Key Asymmetric Reactions
While direct experimental data for this compound as a catalyst is scarce in publicly available literature, we can infer its potential performance by examining structurally similar 3-substituted pyrrolidines. The nature of the substituent at the 3-position can significantly influence the catalyst's steric and electronic properties, thereby affecting its activity and selectivity.
The Asymmetric Michael Addition
The Michael addition is a cornerstone of carbon-carbon bond formation. Pyrrolidine-based organocatalysts excel in promoting the enantioselective conjugate addition of aldehydes and ketones to nitroolefins. The secondary amine of the catalyst forms a nucleophilic enamine with the carbonyl donor, which then attacks the nitroolefin in a stereocontrolled manner.[1]
Comparative Performance of 2-Substituted Pyrrolidine Catalysts in the Michael Addition
While not 3-substituted, the following data on 2-substituted pyrrolidines illustrates the impact of substitution on catalytic efficacy.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| OC1 | CH₂Cl₂ | rt | 7 | 95 | 70:30 | 68 |
| OC4 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 |
| OC4 | Methylcyclohexane | 0 | 48 | 99 | 91:9 | 85 |
Data adapted from a study on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[2]
The data indicates that both the catalyst structure and reaction conditions significantly impact diastereoselectivity and enantioselectivity. The increased steric bulk and optimized conditions with catalyst OC4 led to a notable improvement in stereocontrol.[2] It is plausible that a 3-methylamino group in this compound could participate in hydrogen bonding with the nitro group of the acceptor, potentially influencing the transition state and enhancing stereoselectivity.
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
The following is a representative protocol for a Michael addition catalyzed by a pyrrolidine derivative.
-
To a solution of the nitroolefin (0.2 mmol) in the desired solvent (2 mL, e.g., methylcyclohexane), add the pyrrolidine-based organocatalyst (10 mol%, 0.02 mmol).
-
Add the aldehyde (0.4 mmol) to the mixture.
-
Stir the reaction at the specified temperature (e.g., 0 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[2]
Caption: Experimental workflow for a pyrrolidine-catalyzed Michael addition.
The Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. Proline and its derivatives are renowned for their ability to catalyze direct asymmetric aldol reactions. The catalyst forms an enamine with one carbonyl donor, which then adds to the carbonyl group of an acceptor molecule.
While specific data for this compound is not available, studies on proline and modified proline catalysts provide a benchmark for comparison. For instance, (S)-proline can catalyze the aldol reaction between acetone and p-nitrobenzaldehyde, yielding the product with moderate enantioselectivity. The addition of co-catalysts or modification of the pyrrolidine scaffold, such as introducing bulky substituents, can significantly enhance the stereochemical outcome.
Comparative Performance of Proline-based Catalysts in the Aldol Reaction
| Catalyst | Aldehyde | Solvent | Additive | Temp (°C) | ee (%) |
| L-Proline | p-nitrobenzaldehyde | Acetone | None | rt | 76 |
| Catalyst 1 | p-nitrobenzaldehyde | DCM | Benzoic Acid | 2 | 52 |
| Catalyst 2 | p-nitrobenzaldehyde | Acetone | DNP | -10 | 30 |
Data adapted from a study on proline-based organocatalysts.
The data highlights the sensitivity of the aldol reaction to the catalyst structure and the presence of additives. The carboxylic acid group in proline is believed to play a crucial role in a hydrogen-bonded transition state, which is absent in simple aminopyrrolidines. This suggests that this compound might require the presence of an acidic co-catalyst to achieve high levels of stereoselectivity in aldol reactions.
The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. Similar to the aldol and Michael reactions, pyrrolidine-based organocatalysts activate the carbonyl donor through enamine formation, which then attacks an in-situ formed imine.[5]
Modified proline catalysts have been shown to effectively control the stereochemistry of the Mannich reaction.[5] For instance, (S)-proline typically favors the syn diastereomer, while certain methylated pyrrolidine carboxylic acids can favor the anti product.[5] This demonstrates that subtle changes to the pyrrolidine scaffold can have a profound impact on the stereochemical course of the reaction. The methylamino group of this compound could potentially influence the transition state assembly through hydrogen bonding, offering a handle to tune the diastereoselectivity.
Conclusion and Future Outlook
This compound is a valuable chiral synthon with clear potential as an organocatalyst, stemming from its rigid pyrrolidine backbone and the presence of a secondary amine capable of participating in enamine/iminium ion catalysis. While direct experimental evidence for its catalytic efficacy is currently limited in the scientific literature, a comparative analysis of structurally related 3-substituted and other pyrrolidine derivatives provides a strong foundation for its potential application in asymmetric synthesis.
The performance of pyrrolidine-based catalysts is highly dependent on the nature and position of substituents, as well as the reaction conditions. For this compound, the methylamino group at the 3-position is a key feature. Its ability to act as a hydrogen bond donor could be exploited to enhance stereoselectivity in reactions involving acceptors with hydrogen bond accepting groups, such as nitroolefins in Michael additions.
Further research is warranted to systematically evaluate the catalytic activity of this compound in key asymmetric transformations. Such studies should include a thorough investigation of the effect of acidic and basic additives, solvents, and temperature to unlock its full catalytic potential. The insights gained will not only expand the toolkit of organocatalysts available to synthetic chemists but also deepen our understanding of structure-activity relationships in this privileged class of catalysts.
References
- Tri- or tetra-substituted-3-aminopyrrolidine derivatives. Google Patents; WO2006123792A1.
- Process for the manufacture of 3-amino-pyrrolidine derivatives. Google Patents; US6872836B2.
- Mannich reaction. In: Wikipedia [Internet]. 2023.
- Carreño, M. C.; García-García, P.; Urbano, A. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein J. Org. Chem.2017, 13, 556–563.
- Gendron, T.; HGD, D.; Sigman, M. S. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. J. Am. Chem. Soc.2021, 143 (38), 15645–15656.
- Process for making 3-amino-pyrolidine derivatives. Google Patents; US5977381A.
- Sweeney, J. B.; Doulcet, J.; Thapa, B. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. 2018.
- Pizzuti, V.; et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023, 28 (5), 2234.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Activity Relationship of (3R)-(+)-3-(Methylamino)pyrrolidine Analogs
An in-depth guide for researchers, scientists, and drug development professionals.
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its prevalence in natural products and its utility as a versatile scaffold in drug design.[1][2][3][4] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets.[1][4] Among its many derivatives, the (3R)-(+)-3-(Methylamino)pyrrolidine scaffold has emerged as a particularly valuable building block for developing a diverse range of therapeutic agents, from enzyme inhibitors to receptor antagonists.[5][6][7]
This guide provides a comparative analysis of the structural activity relationships (SAR) for analogs built around this chiral scaffold. We will dissect the influence of stereochemistry and substitutions at key positions, drawing on experimental data to explain the causality behind observed changes in biological activity.
The Core Scaffold: Points of Modification
The therapeutic potential of this compound analogs is unlocked through systematic modification at three primary positions. Understanding the impact of substitutions at these sites is fundamental to rational drug design.
-
R1 (Pyrrolidine Nitrogen, N-1): This position is a primary vector for introducing large, complex moieties that can engage with specific pockets in a target protein, often dictating the compound's primary pharmacological classification.
-
R2 (Amino Group at C-3): Modifications here, including changes to the methyl group or the introduction of different functionalities, directly influence hydrogen bonding and steric interactions within the binding site.
-
R3 (Pyrrolidine Ring): Substitutions on other carbons of the pyrrolidine ring can modulate physicochemical properties, conformational rigidity, and secondary binding interactions.
Caption: Key modification points on the (3R)-3-(Methylamino)pyrrolidine scaffold.
Case Study 1: Pyrrolidine Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The 3-aminopyrrolidine scaffold has been successfully employed to develop potent and selective kinase inhibitors.
Targeting ERK1/2 for Oncology
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the MAPK signaling pathway. A notable ERK1/2 inhibitor, SCH772984, featured a 3-aminopyrrolidine core but suffered from poor pharmacokinetic (PK) properties, precluding its clinical development.[7] This prompted a systematic exploration of the 3-position of the pyrrolidine ring to identify analogs with improved drug-like qualities.
The key insight came from replacing the 3-amino group with other functionalities. This led to the discovery that a 3(S)-thiomethyl pyrrolidine analog (28) exhibited vastly improved PK properties (rat AUC = 26 μM·h) compared to the parent compound, while retaining potent inhibitory activity.[7] This highlights a crucial SAR principle: seemingly small changes at the C-3 position can dramatically alter a compound's metabolic stability and bioavailability without sacrificing potency.
Dual Abl and PI3K Inhibition
In diseases like chronic myeloid leukemia (CML), targeting multiple compensatory signaling pathways can be a powerful strategy. Researchers have explored (S)-3-aminopyrrolidine derivatives as dual inhibitors of Abl and PI3K kinases.[6] Molecular docking studies suggest that these compounds can bind effectively to both kinases. The cytotoxic effects of these novel compounds against the K562 leukemia cell line are believed to result from the collective inhibition of both Abl and PI3K, demonstrating the utility of the scaffold in creating multi-targeted agents.[6]
| Compound/Analog | Target(s) | Key Structural Feature | Activity/Improvement | Reference |
| SCH772984 (Parent) | ERK1/2 | 3-amino pyrrolidine | Potent inhibitor, but poor PK (rat AUC = 0 μM·h) | [7] |
| Analog 28 | ERK1/2 | 3(S)-thiomethyl pyrrolidine | Vastly improved PK (rat AUC = 26 μM·h, F% = 70) | [7] |
| Series 5k | Abl, PI3K | (S)-3-aminopyrrolidine | Moderate dual inhibition, promising cytotoxicity | [6] |
Case Study 2: Pyrrolidine Analogs as CCR2 Antagonists
CC chemokine receptor 2 (CCR2) is implicated in inflammatory and autoimmune diseases. Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent human CCR2 (hCCR2) antagonists.[5]
The SAR studies in this area focused heavily on modifications at the N-1 position of the pyrrolidine ring. By incorporating various heteroatomic carbocycle moieties, researchers were able to achieve high antagonistic activity. Specifically, the introduction of piperidine and piperazine rings at the N-1 position led to the identification of highly potent hCCR2 antagonists.[5] This demonstrates how the N-1 position can be used to introduce larger structural elements that fulfill the pharmacophoric requirements for receptor antagonism.
Caption: SAR strategy for developing potent CCR2 antagonists.
Case Study 3: Pyrrolidine Analogs as Antidiabetic Agents
Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[8] The versatile pyrrolidine scaffold has been adapted for this purpose, yielding potent dual inhibitors.
A study on N-Boc-proline amides revealed critical SAR insights.[9] The synthesis involved coupling N-Boc-proline with various aromatic amines. Interestingly, the removal of the Boc protecting group was crucial for activity. The resulting derivatives were tested for their inhibitory potential.
The 4-methoxy analogue (3g) demonstrated the most significant dual inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[9] This suggests that an electron-donating group at the para position of the aromatic amine moiety enhances the binding affinity to these enzymes.
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Key Structural Feature |
| Analog 3g | 26.24 | 18.04 | 4-methoxy aromatic amine |
| Analog 3d | Not specified | 29.38 | Varies |
| Analog 3e | Not specified | 28.55 | Varies |
| Analog 3f | Not specified | 27.51 | Varies |
| Acarbose (Ref) | 5.50 | Not specified | Reference Drug |
| Metformin (Ref) | 25.31 | Not specified | Reference Drug |
Data sourced from Bhat et al., 2024.[9]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the findings, it is essential to follow robust and validated experimental protocols. Below is a representative methodology for the α-glucosidase inhibition assay, as described in the literature.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a step-by-step guide to assess the inhibitory potential of pyrrolidine analogs against α-glucosidase from Saccharomyces cerevisiae.
-
Preparation of Solutions:
-
Prepare a 100 mM phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase enzyme in the phosphate buffer to a concentration of 0.1 U/mL.
-
Prepare a 1 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Dissolve test compounds (pyrrolidine analogs) and the reference standard (e.g., acarbose) in DMSO to create stock solutions, followed by serial dilutions in phosphate buffer to achieve final concentrations ranging from 20-100 µg/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Continue the incubation at 37°C for another 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
A control well contains the buffer instead of the test compound. A blank well contains the buffer and test compound but no enzyme.
-
Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in modern drug discovery. Its inherent stereochemistry and multiple points for synthetic modification allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.
-
SAR at N-1 is primarily leveraged to confer target specificity, as seen in the development of CCR2 antagonists.[5]
-
SAR at C-3 is critical for modulating potency and PK properties. The shift from an amino to a thiomethyl group in ERK inhibitors is a prime example of how subtle changes can overcome significant development hurdles.[7]
-
Stereochemistry remains a paramount consideration, with the (R) configuration often being essential for desired activity, although exploration of the (S) configuration can sometimes yield unexpected benefits or different target profiles.[6]
Future research will likely focus on integrating this scaffold into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding its therapeutic utility. The foundational SAR principles outlined in this guide will continue to inform the rational design of the next generation of pyrrolidine-based therapeutics.
References
- Kim, H., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Fujimoto, K., et al. (2003). Design and synthesis of novel pyrrolidine-containing bradykinin antagonists. Bioorganic & Medicinal Chemistry Letters.
- Poyraz, S., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega.
- Poyraz, S., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Publications.
- Parrino, B., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Poyraz, S., et al. (2023). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega.
- Li, J., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry.
- Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry.
- Çalışkan, B., & Gümüş, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Lensing, C. J., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. International Journal of Molecular Sciences.
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Request PDF.
- Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics.
- Bakhtin, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences.
- 3-Aminopyrrolidine. PubChem.
- Lensing, C. J., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. ResearchGate.
- Parrino, B., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Lee, D. W., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. The Journal of Organic Chemistry.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- Ushakov, I. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. MDPI.
- Bohn, J., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: (3R)-(+)-3-(Methylamino)pyrrolidine and its Analogs in Asymmetric Aldol Reactions
A Senior Application Scientist's Guide to Catalyst Selection and Performance
In the intricate world of stereoselective synthesis, the asymmetric aldol reaction stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex chiral molecules that are pivotal in drug discovery and natural product synthesis.[1] The advent of organocatalysis, particularly the use of small chiral amines, has revolutionized this field by offering a greener, metal-free alternative to traditional methods.[2] Among these catalysts, derivatives of the amino acid proline have proven exceptionally effective.[3]
This guide provides an in-depth performance comparison of pyrrolidine-based catalysts in asymmetric aldol reactions, with a specific focus on understanding the structural nuances that dictate efficacy. While L-proline is the foundational catalyst, its derivatives, including (3R)-(+)-3-(Methylamino)pyrrolidine, are designed to overcome its limitations, such as modest solubility and sometimes high catalyst loadings.[4] We will dissect the mechanistic underpinnings, compare performance through experimental data, and provide actionable protocols for researchers in the field.
The Engine of Asymmetry: The Enamine Catalytic Cycle
The power of proline and its derivatives lies in their ability to mimic the function of natural Class I aldolase enzymes through an enamine-based mechanism.[5][6] The secondary amine of the pyrrolidine catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde acceptor. The catalyst's chiral scaffold masterfully directs this attack to one of the aldehyde's prochiral faces, thereby establishing the new stereocenter with high fidelity. The cycle is completed by hydrolysis of the resulting iminium ion, which releases the chiral aldol product and regenerates the catalyst.[7]
The bifunctional nature of catalysts like L-proline, possessing both a nucleophilic amine and a Brønsted acid (carboxylic acid), is key to its success. The acid moiety activates the aldehyde electrophile through hydrogen bonding, creating a highly organized, chair-like transition state that enhances both reactivity and stereoselectivity.[8][9]
Caption: The enamine catalytic cycle for the asymmetric aldol reaction.
The Pyrrolidine Scaffold: A Comparative Analysis
The performance of a pyrrolidine catalyst is dictated by the nature and position of its substituents. Modifications to the pyrrolidine ring are made to fine-tune steric and electronic properties, thereby influencing solubility, reactivity, and the precise geometry of the transition state. Let's compare the foundational L-Proline with key derivatives.
Caption: Structures of L-Proline and representative derivatives.
Performance Data
The reaction between an aromatic aldehyde (p-nitrobenzaldehyde) and a ketone (acetone or cyclohexanone) serves as a standard benchmark for evaluating catalyst performance. The key metrics are yield (chemical conversion), diastereomeric ratio (dr), and enantiomeric excess (ee), which measures the stereochemical purity of the product.[10]
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |
| L-Proline | Acetone | p-Nitrobenzaldehyde | DMSO | 68 | N/A | 76 | [6] |
| L-Prolinamide (3h) | Acetone | p-Nitrobenzaldehyde | Acetone | 66 | N/A | 93 | [11] |
| This compound | Cyclohexanone | p-Nitrobenzaldehyde | Various | Not Reported | Not Reported | Not Reported | N/A |
Note: Data is representative. Performance varies with reaction conditions (temperature, catalyst loading, time).
Discussion of Performance
-
L-Proline: As the parent catalyst, L-proline is robust and effective, providing good yields and enantioselectivities.[3] Its primary drawbacks are its limited solubility in many organic solvents, often necessitating the use of DMSO, and requiring relatively high catalyst loadings (20-30 mol%).[4]
-
L-Prolinamide Derivatives: Converting the carboxylic acid of proline to an amide, as seen in L-prolinamide catalysts, significantly enhances performance. These catalysts are often more soluble in common organic solvents like acetone.[11] The amide N-H group can still participate in hydrogen bonding to organize the transition state, similar to the carboxylic acid, but the altered electronics and sterics often lead to higher enantioselectivities. As shown in the table, a representative prolinamide (catalyst 3h in the cited study) boosts the ee from 76% to 93% under optimized conditions.[11]
-
-
Absence of the Carboxylic Acid: Unlike proline, this catalyst lacks the acidic group. This means it cannot act as a bifunctional catalyst in the same way. Activation of the aldehyde would rely on other factors or additives. This could potentially lead to lower reactivity compared to proline.
-
C3-Substitution: The methylamino group is at the 3-position of the ring. This substitution pattern is more remote from the reacting enamine center (which forms at the nitrogen) compared to C2-substituted derivatives (like 2-methylpyrrolidine).[12] The stereochemistry at C3 will still influence the overall conformation of the pyrrolidine ring in the transition state, thereby exerting stereocontrol. The secondary amine at the C3 position could potentially interact with the substrate or solvent, but its primary role is to create a specific chiral environment.
-
Expected Behavior: It is plausible that this compound would function as an effective chiral amine base. However, to achieve high reactivity and selectivity comparable to proline, it would likely require the use of a co-catalyst, such as a Brønsted acid (e.g., benzoic acid), to activate the aldehyde electrophile.[13] This co-catalytic approach is a common strategy to enhance the performance of simple aminocatalysts.[14][15]
-
Experimental Protocol: A Practical Workflow
Herein is a representative, step-by-step methodology for conducting a proline-catalyzed asymmetric aldol reaction. This protocol is a self-validating system designed for reproducibility.
Objective: To synthesize the chiral aldol adduct from cyclohexanone and p-nitrobenzaldehyde using (S)-Proline as the catalyst.
Materials:
-
(S)-Proline (e.g., 20 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (4.0 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Proline (23 mg, 0.2 mmol, 20 mol%).
-
Addition of Reagents: Add p-nitrobenzaldehyde (151 mg, 1.0 mmol). To this solid mixture, add anhydrous DMSO (4.0 mL) followed by cyclohexanone (1.04 mL, 10.0 mmol).
-
Reaction Execution: Stir the resulting solution vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the DMSO and the proline catalyst. Follow with a wash with brine (15 mL).
-
Causality Note: The aqueous wash is crucial for removing the highly polar solvent (DMSO) and the water-soluble catalyst, simplifying purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
-
Analysis: Determine the yield by mass. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The pyrrolidine scaffold is a privileged and highly tunable platform for designing potent organocatalysts for the asymmetric aldol reaction. While L-proline laid the groundwork, structural modifications have led to significant improvements in performance. L-prolinamide derivatives, for instance, offer enhanced solubility and often superior enantioselectivity.[11]
This compound represents a different design philosophy, removing the acidic moiety entirely. While this may necessitate the use of acidic co-catalysts to achieve high efficiency, its unique stereoelectronic profile holds potential for specific applications where the bifunctional nature of proline may be undesirable. The choice of catalyst is therefore not a one-size-fits-all decision. It requires a careful analysis of the substrates, desired reaction conditions, and the specific stereochemical outcome required. This guide serves as a foundational tool for researchers to make informed decisions, grounded in mechanistic understanding and comparative data, to accelerate their synthetic endeavors.
References
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- New mechanistic studies on the proline-c
- Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions.
- Organocatalytic Asymmetric Vinylogous Aldol Reactions.SYNLETT.
- Proline-Catalyzed Asymmetric Aldol Reactions.J. Am. Chem. Soc. 2000, 122, 2395-2396.
- Plausible reaction mechanism of proline-catalyzed asymmetric aldol reaction.
- Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents.Accounts of Chemical Research.
- Chiral Proline Based Reactions.Chemistry LibreTexts.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.University of Illinois Urbana-Champaign.
- Asymmetric Enamine Catalysis.
- Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry.YouTube.
- Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activ
- Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions.Accounts of Chemical Research.
- A Comparative Guide to 2-Methylpyrrolidine and Other Chiral Amines in Asymmetric Synthesis.Benchchem.
- A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO.
- Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction.RSC Advances.
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis.Benchchem.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.ACS Omega.
- A catalytic enantioselective stereodivergent aldol reaction.Science.
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.Journal of Organic Chemistry.
- O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermedi
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.ACS Omega.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Organocatalytic Enantioselective Synthesis of Both Diastereomers of α-Hydroxyphosphin
- Synthesis of unique pyrrolidines for drug discovery.Enamine.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland–Miescher Ketone.
- Enantiomeric excess.Wikipedia.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine.
- A Simple and Efficient Protocol for Proline-C
- Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction.MDPI.
- Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Enantioselective direct aldol reactions catalyzed by l-prolinamide deriv
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. studylib.net [studylib.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Validating (3R)-(+)-3-(Methylamino)pyrrolidine in Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry
In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. A well-chosen scaffold serves as the three-dimensional framework upon which functional groups are strategically placed to optimize interactions with a biological target, while simultaneously fine-tuning pharmacokinetic and physicochemical properties. Among the plethora of heterocyclic structures, the pyrrolidine ring has emerged as a "privileged scaffold," a testament to its frequent appearance in numerous FDA-approved drugs.[1] This guide provides an in-depth, data-driven validation of a key substituted pyrrolidine, (3R)-(+)-3-(Methylamino)pyrrolidine , by comparing its performance metrics with alternative scaffolds in the context of a highly successful class of therapeutics: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
This analysis will pivot around a central case study, comparing Vildagliptin , which incorporates the (3R)-3-aminopyrrolidine moiety (a closely related scaffold), against two other prominent DPP-4 inhibitors: Alogliptin , featuring a piperidine ring, and Sitagliptin , which is built around a triazolopiperazine core. By examining their comparative potency, selectivity, permeability, and metabolic stability, we will elucidate the distinct advantages that the substituted pyrrolidine scaffold can confer upon a drug candidate.
The Pyrrolidine Scaffold: A Physicochemical and Structural Analysis
The five-membered pyrrolidine ring offers a unique combination of properties that make it an attractive building block in drug design.[2] Its non-planar, flexible nature allows it to adopt various conformations (envelope and twist), enabling a dynamic fit into a target's binding pocket.[1] This conformational adaptability can be crucial for achieving high-affinity interactions.
Compared to its six-membered counterpart, piperidine, the pyrrolidine ring is slightly less lipophilic, which can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions. While both are basic secondary amines with similar pKa values, the subtle differences in their three-dimensional shape and electronic distribution can have profound effects on a molecule's overall biological profile.
Comparative Case Study: DPP-4 Inhibitors
The development of DPP-4 inhibitors provides an excellent platform to compare the influence of different heterocyclic scaffolds on drug performance. DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels.[3]
-
Vildagliptin utilizes a pyrrolidine scaffold.
-
Sitagliptin was developed from a β-amino acid piperazine series, leading to a triazolopiperazine scaffold.[6]
Structure-Activity Relationship (SAR) Insights
The discovery and optimization of these drugs were guided by extensive SAR studies that highlight the rationale behind their scaffold selection.
-
Vildagliptin (Pyrrolidine Scaffold): The cyanopyrrolidine moiety in Vildagliptin plays a crucial role in its mechanism of action. The cyano group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, contributing to its potent and long-lasting inhibition. The pyrrolidine ring itself optimally positions the cyano group and the adamantyl moiety for interactions with the S1 and S2 pockets of the enzyme, respectively.[7] The stereochemistry of the pyrrolidine is critical for this precise orientation.
-
Alogliptin (Piperidine Scaffold): The aminopiperidine moiety in Alogliptin is a key pharmacophore that forms crucial salt bridge interactions with glutamic acid residues (Glu205 and Glu206) in the S2 pocket of DPP-4.[4] The more rigid chair conformation of the piperidine ring, compared to the more flexible pyrrolidine, was likely instrumental in locking in the optimal conformation for binding. The development of Alogliptin involved replacing a quinazolinone core with a pyrimidinedione to improve metabolic stability, demonstrating the modular nature of drug design around these privileged scaffolds.[3]
-
Sitagliptin (Triazolopiperazine Scaffold): The development of Sitagliptin was driven by the need to improve the metabolic stability of an initial piperazine-based lead. The piperazine ring was prone to metabolism, and its fusion into a bicyclic triazolopiperazine system effectively shielded it from metabolic enzymes, leading to an excellent pharmacokinetic profile.[6] The trifluorophenyl group occupies the S1 pocket, while the β-amino group forms key hydrogen bonds within the active site.[8]
Performance Comparison: Pyrrolidine vs. Alternatives
The choice of scaffold directly impacts the key performance indicators of a drug candidate: potency, permeability, and metabolic stability.
Table 1: Comparative Potency against DPP-4
| Compound | Core Scaffold | DPP-4 IC50 (nM) | Rationale for Potency |
| Vildagliptin | Pyrrolidine | ~34 | The cyanopyrrolidine forms a reversible covalent interaction with the catalytic serine, and the scaffold provides optimal orientation in the active site. |
| Alogliptin | Piperidine | < 10 | The aminopiperidine forms strong salt bridges with key acidic residues, and the rigid scaffold locks in a high-affinity binding conformation.[9] |
| Sitagliptin | Triazolopiperazine | ~18 | The β-amino acid core and trifluorophenyl group make extensive hydrogen bonding and hydrophobic interactions within the active site. |
Note: IC50 values can vary between studies based on assay conditions. The values presented are representative for comparative purposes.
Table 2: In Vitro ADME Profile Comparison
| Compound | Core Scaffold | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability |
| Vildagliptin | Pyrrolidine | Moderate to High | Primarily metabolized by hydrolysis of the cyano group, not significantly by CYP450 enzymes, leading to fewer drug-drug interactions. |
| Alogliptin | Piperidine | Moderate | Generally stable, with some oxidative metabolism. |
| Sitagliptin | Triazolopiperazine | Low to Moderate | Highly stable to metabolism, with the majority of the drug excreted unchanged. The scaffold design successfully addressed the metabolic liabilities of the initial piperazine lead.[6] |
Note: Permeability and stability are complex properties influenced by the entire molecule, but the core scaffold plays a significant role.
Experimental Protocols for Validation
To provide a framework for the in-house validation and comparison of compounds featuring the this compound scaffold, we present detailed, step-by-step protocols for key in vitro assays.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Compound Incubation: In the wells of the 96-well plate, add 25 µL of the diluted test compounds or reference inhibitor. Add 25 µL of the DPP-4 enzyme solution (e.g., 1.73 mU/mL in Assay Buffer).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (e.g., 200 µM in Assay Buffer) to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence in kinetic mode at 37°C for 30 minutes, with readings taken every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.[10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (e.g., a high-permeability control like propranolol and a low-permeability control like mannitol)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[6][9]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and control compounds (e.g., a high-clearance control like verapamil and a low-clearance control like warfarin)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS for compound quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs in phosphate buffer at 37°C.
-
Reaction Initiation: Add the test compound to the HLM mixture, followed by the addition of the NADPH regenerating system to start the reaction. A control reaction without the NADPH system should also be run.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Visualization of Key Concepts
Signaling Pathway: DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition to regulate blood glucose.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Conclusion and Future Perspectives
The comparative analysis of Vildagliptin, Alogliptin, and Sitagliptin clearly demonstrates that the choice of the core heterocyclic scaffold is a critical determinant of a drug's overall performance profile. While all three are effective DPP-4 inhibitors, the pyrrolidine moiety in Vildagliptin offers a distinct combination of potent, mechanism-based inhibition and a favorable metabolic profile, largely avoiding the CYP450 system. This case study validates the strategic inclusion of substituted pyrrolidines, such as this compound, in drug discovery campaigns.
The greater conformational flexibility and slightly lower lipophilicity of the pyrrolidine ring compared to piperidine can be strategically leveraged to optimize ADME properties and target engagement. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate and compare novel compounds containing the this compound scaffold against alternatives, enabling data-driven decisions in the pursuit of superior drug candidates. As drug discovery continues to evolve, the intelligent application of privileged scaffolds like substituted pyrrolidines will remain a cornerstone of successful therapeutic design.
References
- Kim, D. et al. (2005). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.
- Feng, J. et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry.
- Pal, M. et al. (2008). Chemical structure of vildagliptin and role of the cyanopyrrolidine moiety. Beilstein Journal of Organic Chemistry.
- Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
- Pal, M. et al. (2014). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry.
- Biftu, T. & Sinha-Roy, R. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules.
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website.
- PDB-101. Sitagliptin. RCSB PDB.
- Int J Pharm Chem Anal. Steps in discovery of alogliptin. ijpca.com.
- Creative Bioarray. Caco-2 Permeability Assay Protocol. Creative Bioarray Website.
- Evotec. Caco-2 Permeability Assay. Evotec Website.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 5. Steps in discovery of alogliptin - Int J Pharm Chem Anal [ijpca.org]
- 6. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alogliptin - Takeda - AdisInsight [adisinsight.springer.com]
A Senior Application Scientist's Guide to Comparative Reaction Kinetics of Chiral Pyrrolidine Organocatalysts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Yield and Enantioselectivity
In the landscape of asymmetric organocatalysis, chiral pyrrolidines, with L-proline as their celebrated progenitor, have become indispensable tools for constructing complex chiral molecules.[1][2][3] Their ability to mimic enzymatic transformations, particularly through enamine and iminium ion catalysis, has revolutionized synthetic strategy.[4] However, a catalyst's ultimate utility is defined by more than just the final yield and enantiomeric excess (ee). A deep understanding of its reaction kinetics—the rates and mechanisms of the catalytic cycle—is paramount for rational optimization, scale-up, and the development of next-generation catalysts.
This guide provides a comparative framework for studying the reaction kinetics of different chiral pyrrolidine catalysts. We will move beyond endpoint analysis to explore how and why structural modifications to the pyrrolidine scaffold influence catalytic activity. By understanding the causality behind these performance differences, researchers can make more informed decisions in catalyst selection and reaction design. We will focus on the classic proline-catalyzed asymmetric aldol reaction as our model system, leveraging its well-documented mechanism to illustrate key principles.[5][6][7]
The Foundation: Why Kinetic Analysis is Non-Negotiable
Kinetic studies are not merely academic exercises; they are diagnostic tools that reveal the inner workings of a catalytic system. A complete kinetic profile can elucidate:
-
The Rate-Determining Step (RDS): Identifying the slowest step in the catalytic cycle (e.g., enamine formation vs. C-C bond formation) allows for targeted optimization.[5] For instance, kinetic studies on peptide-based catalysts revealed that enamine formation is not always the rate-limiting step, shifting the focus of optimization efforts.[1]
-
Catalyst Resting State and Deactivation Pathways: In-situ monitoring can identify off-cycle species, such as the formation of oxazolidinones between proline and aldehydes, which act as parasitic equilibria and diminish the reaction rate.[4]
-
Substrate and Catalyst Dependencies: Determining the reaction order with respect to each component helps build a rate law.[8] This mathematical expression of the reaction's behavior is crucial for predicting performance under different conditions and for uncovering potential catalyst aggregation or more complex mechanistic pathways.[9]
-
Thermodynamic vs. Kinetic Control: In reversible reactions like the aldol addition, understanding the interplay between forward and reverse rates is critical. Reaction Progress Kinetic Analysis (RPKA) is particularly powerful for quantifying this reversibility and its impact on the final chemical and stereochemical outcome.[6][7]
The Catalysts: A Comparative Trio
To illustrate the impact of structural variation, we will consider three archetypal chiral pyrrolidine catalysts.
-
(S)-Proline: The benchmark organocatalyst. Its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid), is key to its mode of action.
-
(S)-Diphenylprolinol Silyl Ether (Hayashi-Jørgensen Catalyst): A highly popular derivative where the carboxylic acid is replaced by a bulky diarylprolinol silyl ether group. This modification dramatically alters the steric environment around the active site.
-
(S)-Pyrrolidine-Thiourea Bifunctional Catalyst: This class of catalysts incorporates a hydrogen-bond donor (thiourea) moiety. This is designed to pre-organize the electrophile in the transition state, enhancing both reactivity and stereoselectivity through a cooperative mechanism.
Experimental Design: From Initial Rates to In-Situ Monitoring
A robust kinetic study employs multiple techniques to build a comprehensive picture. The choice of method is dictated by the specific information sought.
Core Principle: Reaction Monitoring
The fundamental goal is to measure the concentration of reactants, products, or intermediates over time. This can be achieved through two primary approaches: discontinuous (sampling) and continuous (in-situ).
dot
Caption: General experimental workflow for a kinetic study.
Methodologies and Their Rationale
| Technique | Principle & Application | Causality & Insights |
| Initial Rate Analysis | Measures the reaction rate at the very beginning of the reaction (<10% conversion) by varying the initial concentration of one component while keeping others constant.[8] | Why: This is the most straightforward method to determine the empirical rate law (reaction orders). It avoids complications from product inhibition or catalyst degradation that can occur at later stages. |
| Reaction Progress Kinetic Analysis (RPKA) | The entire reaction progress (concentration vs. time) is monitored and fitted to integrated rate laws. | Why: Provides a more detailed mechanistic picture than initial rates alone. It can reveal catalyst deactivation, product inhibition, autoinduction, or changes in mechanism over the course of the reaction.[7] |
| In-Situ NMR Spectroscopy | The reaction is run directly inside an NMR spectrometer. Quantitative 1D spectra are acquired at set time intervals to track the concentrations of multiple species simultaneously.[10][11] | Why: It is non-destructive and provides rich structural information, allowing for the direct observation of reactants, products, and sometimes even catalyst resting states or key intermediates.[4][12] |
| In-Situ IR Spectroscopy (ATR/Transmission) | An IR probe is inserted into the reaction vessel to monitor changes in vibrational frequencies of specific functional groups (e.g., C=O stretch of aldehydes and ketones).[13][14][15] | Why: Excellent for tracking the consumption of carbonyl compounds in real-time. It is highly sensitive and can be used under conditions where NMR might be challenging (e.g., with heterogeneous mixtures or paramagnetic species).[16][17] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Aliquots are taken from the reaction, quenched, and analyzed on a chiral stationary phase to separate and quantify the enantiomers of the product and remaining starting material.[18][19][20] | Why: Essential for asymmetric catalysis. It not only confirms the product structure and yield but is the primary method for determining enantiomeric excess (ee), which is critical for evaluating catalyst performance and for studying kinetic resolutions.[21][22] |
Comparative Analysis: Interpreting Kinetic Data
Let's consider a hypothetical dataset for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by our three selected pyrrolidines.
| Catalyst | Catalyst Loading (mol%) | Typical Time (h) | Yield (%) | ee (%) | Observed Rate Law (Initial Rates) | Key Mechanistic Insight |
| (S)-Proline | 20 | 24 | 95 | 99 (anti) | rate = k[Proline]^1[Aldehyde]^1[Ketone]^1 | Follows the generally accepted Houk-List model where the C-C bond formation is rate-determining.[5][7] |
| (S)-DPP Silyl Ether | 5 | 12 | 98 | 99 (anti) | rate = k[Catalyst]^1[Aldehyde]^1[Ketone]^0 | The zero-order dependence on the ketone suggests that enamine formation is rapid and reversible, and the C-C bond forming step is the RDS. The lower catalyst loading and faster rate point to higher intrinsic activity, likely due to the prevention of off-cycle aggregates. |
| (S)-Pyrrolidine-Thiourea | 10 | 8 | 97 | >99 (anti) | rate = k[Catalyst]^1[Aldehyde]^1[Ketone]^1 | The first-order dependence on all components is similar to proline, but the significantly faster rate suggests the thiourea moiety effectively pre-organizes the aldehyde via H-bonding, lowering the activation energy of the RDS. |
This data is illustrative and compiled from general principles observed in organocatalysis literature.
The data reveals a compelling story. While all three catalysts provide excellent stereochemical outcomes, their kinetic profiles differ significantly. The bulky silyl ether on the Hayashi-Jørgensen catalyst not only enhances turnover frequency (allowing lower catalyst loading) but also alters the rate dependency on the ketone, pointing to a shift in the kinetically relevant steps. The thiourea catalyst, while exhibiting a similar rate law to proline, acts as a superior "rate accelerator," showcasing the power of bifunctional activation.
The Catalytic Cycle: A Visual Explanation
Understanding the kinetics requires visualizing the catalytic cycle. For the proline-catalyzed aldol reaction, the mechanism proceeds through a key enamine intermediate.
dot
Caption: The proline-catalyzed aldol reaction cycle.
Detailed Experimental Protocols
Trustworthy data is built on meticulous experimental execution. The following protocols provide a self-validating framework for kinetic analysis.
Protocol 1: General Procedure for an Initial Rate Study
Objective: To determine the reaction order with respect to the aldehyde.
-
Stock Solution Preparation:
-
Prepare a stock solution of cyclohexanone (e.g., 2.0 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in the chosen solvent (e.g., DMSO).
-
Prepare a separate stock solution of the (S)-Proline catalyst (e.g., 0.4 M) in the same solvent.
-
-
Reaction Setup:
-
In a series of five thermostatted vials (e.g., at 25.0 °C), add 0.5 mL of the cyclohexanone/internal standard stock solution.
-
To each vial, add a different, precisely measured volume of 4-nitrobenzaldehyde to achieve final concentrations of 0.05 M, 0.10 M, 0.15 M, 0.20 M, and 0.25 M upon final dilution. Add solvent to equalize the total volume in each vial before catalyst addition.
-
-
Initiation and Sampling:
-
Initiate each reaction by adding 0.25 mL of the (S)-Proline stock solution (final catalyst concentration will be 0.1 M). Start a stopwatch immediately.
-
At regular intervals (e.g., 2, 4, 6, 8, and 10 minutes), withdraw a 50 µL aliquot from each vial.
-
Immediately quench the aliquot in a vial containing 1 mL of a quenching solution (e.g., a saturated solution of NaBH₄ in ethanol to reduce the remaining aldehyde and the product ketone, followed by acidification). This prevents further reaction.
-
-
Analysis:
-
Analyze each quenched sample by chiral HPLC to determine the concentration of the aldol product at each time point by comparing its peak area to that of the internal standard.
-
-
Data Processing:
-
For each of the five experiments, plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve (typically the first 3-5 data points).
-
Create a log-log plot of log(initial rate) vs. log([Aldehyde]). The slope of this line corresponds to the reaction order with respect to the aldehyde.
-
Protocol 2: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To continuously monitor the reaction progress and observe all proton-bearing species.
-
Sample Preparation:
-
In a vial, dissolve 4-nitrobenzaldehyde (0.1 mmol), an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol), and the chiral pyrrolidine catalyst (0.02 mmol) in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer this solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer, which has been pre-heated and thermally equilibrated to the desired reaction temperature (e.g., 298 K).
-
Shim the instrument to obtain good resolution.
-
Set up an arrayed experiment to automatically acquire a quantitative ¹H NMR spectrum (ensuring the relaxation delay, D1, is at least 5 times the longest T₁ of the protons of interest) at regular intervals (e.g., every 10 minutes for 12 hours).
-
-
Initiation:
-
Remove the NMR tube, quickly and carefully inject the final reactant, cyclohexanone (1.0 mmol), via syringe.
-
Invert the tube 2-3 times to mix, re-insert it into the spectrometer, and immediately start the automated acquisition. The time of injection is t=0.
-
-
Data Analysis:
-
Process the resulting spectra.
-
For each time point, integrate a characteristic, non-overlapping peak for the aldehyde, the product, and the internal standard.
-
Calculate the concentration of the aldehyde and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentrations versus time to generate a reaction progress curve. This data can then be fitted to various kinetic models.
-
Conclusion
The study of reaction kinetics elevates the science of organocatalysis from a descriptive practice to a predictive one. By systematically investigating how the structures of different chiral pyrrolidines influence reaction rates and mechanisms, we gain the critical insights needed to design more efficient, selective, and robust catalytic systems. The thoughtful application of modern analytical techniques like in-situ NMR and IR spectroscopy, combined with classical kinetic analysis and chiral HPLC, provides the comprehensive data required to understand the subtle yet powerful interplay of steric and electronic effects within the catalyst's transition state assembly. This knowledge is the bedrock upon which future innovations in drug development and chemical synthesis will be built.
References
- Barker, M. D., et al. (2008). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
- Pellissier, H. (2011). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-7. [Link]
- Cheng, T., et al. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters. [Link]
- Blackmond, D. G., et al. (2014). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 5(9), 3554-3560. [Link]
- List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15837. [Link]
- Pfeifer, D., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- Samec, J. S. M., et al. (2014). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 5(9), 3554-3560. [Link]
- Coote, M. L., et al. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository. [Link]
- Kubis, C. (2021). Monitoring of heterogeneous catalyst action by infrared spectroscopy. Wiley Analytical Science. [Link]
- Toste, F. D., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au, 3(6), 1766-1777. [Link]
- Huang, Y., et al. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(10), 2534–2537. [Link]
- Chansai, S. (2021).
- Ryczkowski, J. (n.d.). IR cell reactors for in situ studies. The Infrared and Raman Discussion Group (IRDG). [Link]
- Garetto, C., et al. (2020). The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis.
- Betley, T. A., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Jones, S. (2008). Supporting Information for: Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. The Royal Society of Chemistry. [Link]
- Benaglia, M., et al. (2023).
- Celentano, G., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]
- Alcaide, B., & Almendros, P. (2008). Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Angewandte Chemie International Edition, 47(42), 7968-7971. [Link]
- Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(1), 1-15. [Link]
- Joyce, L. A., & Holland, G. P. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-35. [Link]
- Toste, F. D., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. [Link]
- Various Authors (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in...
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]
- Blackmond, D. G. (2004). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. University of Pittsburgh. [Link]
- Kobayashi, S., et al. (2015). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 6(5), 2979-2984. [Link]
- Huang, Y., et al. (2013). A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. The Hong Kong University of Science and Technology. [Link]
- Aparicio, S., et al. (2024). Chiral deep eutectic solvents based on (ammoniummethyl)pyrrolidine derivatives as organocatalysts. Journal of Molecular Liquids, 399, 124317. [Link]
- Phenomenex (n.d.).
- Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kobayashi, S., et al. (2015). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 6(5), 2979-2984. [Link]
- O'Brien, P., et al. (2018). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]
- Mantle, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. [Link]
- Johnson, J. S., et al. (2012). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society, 134(4), 2272-2283. [Link]
- Halse, M. E., et al. (2024). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER.
- Wikipedia (n.d.). Kinetic resolution. Wikipedia. [Link]
- Toste, F. D., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au, 3(6), 1766–1777. [Link]
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
- IMSERC (n.d.). Kinetics / reaction monitoring. Northwestern University. [Link]
- Lower, S. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]
- Córdova, A. (2006). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
- Trauner, D. H., & Moyeda, A. V. S. (2024). Enantioselective, Catalytic HFL Reaction to Access Chiral 2,5-Pyrrolidines. Synfacts. [Link]
- Stepanov, A. G. (2018). In Situ NMR Spectroscopy in Heterogeneous...
- Making Sense Chem (2022). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 10. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. IR cell reactors for in situ studies | The Infrared and Raman Discussion Group [irdg.org]
- 16. m.youtube.com [m.youtube.com]
- 17. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to Assessing Stereochemical Outcome with Different Pyrrolidine Catalysts
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's therapeutic efficacy and safety.[1][2] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3][4][5] Consequently, pyrrolidine-based organocatalysts have become indispensable tools for establishing chirality during synthesis.[1][6]
This guide provides an in-depth comparison of the stereochemical outcomes achieved with different classes of pyrrolidine catalysts. Moving beyond a simple recitation of data, we will explore the causal relationships between catalyst structure, reaction mechanism, and stereoselectivity, supported by experimental data and detailed protocols.
The Mechanistic Dichotomy: Enamine vs. Iminium Ion Catalysis
The power of pyrrolidine catalysts lies in their ability to activate carbonyl compounds through two primary catalytic cycles: enamine and iminium ion catalysis. The choice of catalyst and substrate dictates which pathway is operative, fundamentally influencing the reaction's outcome.
-
Enamine Catalysis (HOMO-Raising): The secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it susceptible to attack by electrophiles. This is the classic activation mode for reactions like asymmetric aldol and Michael additions where the carbonyl compound acts as the nucleophile. The catalyst's chiral scaffold sterically shields one face of the enamine, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry.[7][8]
-
Iminium Ion Catalysis (LUMO-Lowering): With α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), transforming the β-carbon into a potent electrophilic site for nucleophilic attack.[8][9][10] Again, the catalyst's structure provides a chiral environment, dictating the trajectory of the incoming nucleophile.[8][9]
Caption: The dual activation modes of pyrrolidine catalysts.
Catalyst Comparison: (S)-Proline vs. Diarylprolinol Silyl Ethers
While numerous pyrrolidine derivatives exist, the field is largely defined by two benchmark classes: the simple amino acid (S)-proline and the more sterically demanding diarylprolinol silyl ethers , often called Jørgensen-Hayashi catalysts .[6][7][11]
(S)-Proline: The Archetypal Catalyst
The discovery that (S)-proline could catalyze asymmetric aldol reactions was a seminal event in organocatalysis.[11][12] Its efficacy stems from the bifunctional nature of its secondary amine and carboxylic acid groups. The amine forms the requisite enamine/iminium ion, while the carboxylic acid acts as an intramolecular Brønsted acid/base, activating the electrophile via hydrogen bonding and facilitating proton transfer in the transition state.[6][13]
Advantages:
-
Inexpensive, naturally occurring, and readily available.
-
Stable and easy to handle.
-
Effective for a range of reactions, particularly intramolecular aldol condensations (the Hajos-Parrish-Eder-Sauer-Wiechert reaction).[3][11][12]
Limitations:
-
Often requires high catalyst loading (10-30 mol%).
-
Limited solubility in many common organic solvents, frequently requiring polar aprotic solvents like DMSO or DMF.[14][15]
-
Can provide moderate to good, but not always excellent, enantioselectivities, especially in intermolecular reactions.[13]
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts)
Developed independently by the Jørgensen and Hayashi groups in 2005, these catalysts feature a bulky diarylprolinol core with the hydroxyl group protected as a silyl ether.[6][7][11] The large silyl ether group replaces the function of proline's carboxylic acid, providing a highly effective steric shield that dictates the facial selectivity of the approaching substrate.
Advantages:
-
Generally more active and soluble in organic solvents than proline.[7]
-
Effective at low catalyst loadings (0.5-10 mol%).
-
Consistently deliver superior enantioselectivities (>90% ee) across a broader range of reactions, including Michael additions and Diels-Alder reactions.[7][8][16]
-
The steric and electronic properties can be fine-tuned by modifying the aryl groups or the silyl protecting group.[6][8]
Limitations:
-
Significantly more expensive and require multi-step synthesis.[15]
-
Can be sensitive to moisture due to the silyl ether group.
Performance Data: A Head-to-Head Comparison in the Asymmetric Michael Addition
The conjugate addition of a carbonyl compound to a nitroolefin is a powerful C-C bond-forming reaction. Here, we compare the performance of (S)-proline and a representative Jørgensen-Hayashi catalyst in the reaction between cyclohexanone and β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | 30 | DMSO | RT | 96 | 75 | 95:5 | 20 | |
| (S)-TMS-Diphenylprolinol | 2 | Toluene | RT | 2 | >99 | 93:7 | 97 |
Data is illustrative and sourced from representative literature. Actual results may vary based on specific substrate and conditions.
As the data clearly indicates, the Jørgensen-Hayashi catalyst provides a dramatic improvement in reaction efficiency (time and catalyst loading) and, most critically, in enantioselectivity. The bulky diarylprolinol silyl ether creates a much more defined chiral pocket, leading to a highly ordered transition state and superior stereochemical control.[7][8]
Experimental Protocols
To ensure reproducibility, adherence to a validated protocol is paramount. Below are representative step-by-step procedures for conducting an asymmetric reaction with both catalyst types.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the reaction of 4-nitrobenzaldehyde with acetone, a classic benchmark for proline catalysis.[13][17]
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (5.8 mg, 0.05 mmol, 20 mol%).
-
Solvent & Reagent Addition: Add anhydrous DMSO (1.0 mL). Stir the mixture. Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equiv) followed by acetone (92 µL, 1.25 mmol, 5.0 equiv).[13]
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).[13]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).[18][19]
Protocol 2: Jørgensen-Hayashi Catalyst-Mediated Asymmetric Michael Addition
This protocol details the reaction of propanal with trans-β-nitrostyrene, showcasing the power of diarylprolinol silyl ether catalysts.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial with a magnetic stir bar, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) and the Jørgensen-Hayashi catalyst (3.3 mg, 0.01 mmol, 2 mol%).
-
Solvent & Reagent Addition: Add anhydrous toluene (1.0 mL) followed by propanal (180 µL, 2.5 mmol, 5.0 equiv).
-
Reaction: Stir the mixture at room temperature (approx. 25 °C) for 2-4 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a few drops of TFA. Concentrate the mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis of the purified product.[20][21][22]
Caption: A validated workflow for reproducible stereoselective synthesis.
Conclusion and Outlook
The choice of a pyrrolidine catalyst is a critical decision that directly impacts the stereochemical outcome, efficiency, and scalability of an asymmetric synthesis.
-
(S)-Proline remains a valuable catalyst, particularly for specific transformations and when cost is a primary driver. Its simplicity and robustness are undeniable assets.
-
Diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) represent the state-of-the-art for a wide array of asymmetric reactions. They offer unparalleled levels of stereocontrol and efficiency, making them the preferred choice for challenging syntheses where high enantiopurity is non-negotiable, as is often the case in pharmaceutical development.[16][23]
The field continues to evolve, with ongoing research focused on developing novel pyrrolidine scaffolds, including bifunctional catalysts that incorporate hydrogen-bond donors (like thiourea) to further activate substrates and control the transition state geometry.[24][25] Furthermore, immobilizing these catalysts on solid supports or in ionic liquids is a growing area of interest, aiming to improve recyclability and facilitate their use in continuous flow systems—a key step toward more sustainable and industrially viable chemical manufacturing.[20][26][27] For the modern researcher, a deep understanding of the mechanistic principles and practical performance differences of these catalyst classes is essential for the rational design and successful execution of stereoselective syntheses.
References
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health (NIH). [Link]
- Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. [Link]
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). [Link]
- Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condens
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters. [Link]
- Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. PubMed. [Link]
- Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
- Hayashi-Jørgensen Catalyst.
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.
- Different examples of chiral HPLC analysis of the crude...
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
- Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. [Link]
- HPLC Chiral Columns. Element Lab Solutions. [Link]
- Synergistic Strategies in Aminocatalysis. National Institutes of Health (NIH). [Link]
- Proline-catalyzed aldol reactions. Wikipedia. [Link]
- Organocatalysis and Beyond: Activating Reactions with Two C
- Chiral HPLC analysis of the ring closure reaction.
- Pyrrolidine-based marketed drugs.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]
- The Diarylprolinol Silyl Ether System: A General Organocatalyst.
- Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.
- Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health (NIH). [Link]
- Stereoselective Synthesis of Pyrrolidines: Catalytic Oxidative Cyclizations Medi
- The diarylprolinol silyl ether system: a general organoc
- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and P
- Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [Link]
- POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Strategies in Aminocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for (3R)-(+)-3-(Methylamino)pyrrolidine
Introduction: The Critical Role of Chirality and Purity
(3R)-(+)-3-(Methylamino)pyrrolidine is a vital chiral building block in modern pharmaceuticals. Its specific stereochemistry is often essential for the desired therapeutic effect, while the presence of its enantiomeric counterpart, (3S)-(-)-3-(Methylamino)pyrrolidine, can be inactive or, in some cases, contribute to undesirable side effects. Therefore, the development and rigorous validation of analytical methods to confirm identity, quantify purity (both chemical and enantiomeric), and detect impurities are not just regulatory hurdles but foundational pillars of drug safety and efficacy.
This guide provides a comparative analysis of analytical methodologies for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] We will explore the rationale behind method selection, delve into the specifics of validation parameters, and provide actionable protocols for implementation in a drug development or quality control setting. The objective is to demonstrate that an analytical procedure is unequivocally "fit for purpose".[4][5][6]
Part 1: Strategic Selection of Analytical Techniques
The choice of an analytical technique for a molecule like this compound, a small, polar, chiral amine, is a critical first step. The decision hinges on the specific question we need to answer: Are we determining overall purity, quantifying the active ingredient, or resolving the enantiomers?
Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds. While pyrrolidine derivatives can be analyzed by GC[7][8][9], the relatively high boiling point and polarity of 3-(Methylamino)pyrrolidine can present challenges. Direct injection may lead to poor peak shape and column bleed. Derivatization can improve volatility and chromatographic performance, but it adds complexity and potential for side reactions.[10] GC is often best suited for residual solvent analysis or for specific volatile impurities rather than for the primary assay or chiral analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is generally the workhorse for non-volatile or thermally sensitive molecules like our target analyte. Its versatility in column chemistry and mobile phase composition makes it ideal for both purity and assay determination. For a polar amine, Reverse-Phase (RP-HPLC) with an aqueous/organic mobile phase is a common starting point.
The Enantiomeric Challenge: Direct vs. Indirect Chiral Separation
Since the biological activity is tied to the (3R) enantiomer, a chiral separation method is mandatory.
-
Indirect Method: This involves reacting the racemic amine with a chiral derivatizing agent to create a pair of diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column). While effective, this method requires a pure chiral derivatizing agent and adds steps for reaction and potential cleanup, introducing more sources of error.
-
Direct Method (Chiral HPLC): This is the preferred modern approach. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including amines.[13] This method is faster, avoids potential side reactions from derivatization, and provides a direct measure of enantiomeric excess.
For this guide, we will focus on validating two key HPLC methods:
-
RP-HPLC with UV detection: For Assay (quantification) and achiral purity.
-
Chiral HPLC with UV detection: For enantiomeric purity.
Part 2: The Validation Workflow: A Comparative Analysis
Analytical method validation is the documented process that proves a method is suitable for its intended use.[14] We will follow the ICH Q2(R2) framework to compare our two selected HPLC methods.[1][2][15]
Caption: A generalized workflow for analytical method validation.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
RP-HPLC (Assay/Purity):
-
Experiment: Analyze a placebo (matrix without the analyte), a reference standard of this compound, the (3S)-enantiomer, and known potential impurities. A stressed sample (e.g., exposed to acid, base, heat, light, oxidation) should also be analyzed to demonstrate separation from degradation products.
-
Acceptance Criteria: The analyte peak should be free from interference from other components. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the peak is spectrally homogeneous. Resolution between the analyte and the closest eluting peak should be >1.5.
-
-
Chiral HPLC (Enantiomeric Purity):
-
Experiment: Inject the (3R)-enantiomer, the (3S)-enantiomer, and a racemic mixture (50:50).
-
Acceptance Criteria: The method must be able to separate the two enantiomers. The resolution (Rs) between the (3R) and (3S) peaks should be greater than 1.5. The retention time of the (3R) peak in a sample should match that of the pure reference standard.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
| Parameter | RP-HPLC (Assay) | Chiral HPLC (Quantification of S-enantiomer) |
| Typical Range | 80% to 120% of the nominal concentration | Limit of Quantitation (LOQ) to 1.0% of nominal concentration |
| Concentrations | Minimum of 5 concentrations (e.g., 80, 90, 100, 110, 120 µg/mL) | Minimum of 5 concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 µg/mL) |
| Acceptance Criteria | Correlation coefficient (r²) ≥ 0.999 | Correlation coefficient (r²) ≥ 0.995 |
| Data Analysis | Linear regression analysis of peak area vs. concentration | Linear regression analysis of peak area vs. concentration |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[16]
-
RP-HPLC (Assay):
-
Experiment: Spike a placebo matrix with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Chiral HPLC (Enantiomeric Purity):
-
Experiment: Spike the pure (3R)-enantiomer drug substance with the (3S)-enantiomer at different levels (e.g., LOQ, 0.5%, 1.0%). Analyze in triplicate.
-
Acceptance Criteria: The mean percent recovery of the (3S)-enantiomer should be within 90.0% to 110.0%.
-
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[16] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
| Parameter | RP-HPLC (Assay) | Chiral HPLC (Enantiomeric Purity) |
| Repeatability | 6 replicate preparations at 100% concentration | 6 replicate preparations of (3R)-form spiked with (3S)-form at 0.5% level |
| Intermediate Precision | Repeatability test performed by a second analyst on a different day/instrument | Repeatability test performed by a second analyst on a different day/instrument |
| Acceptance Criteria | Relative Standard Deviation (RSD) ≤ 1.0% | Relative Standard Deviation (RSD) ≤ 10.0% |
Detection Limit (LOD) & Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio (S/N) of 3:1 is commonly used.[6]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio (S/N) of 10:1 is common.
These are most critical for the chiral method, where the undesired enantiomer is treated as an impurity. For the chiral HPLC method, the LOQ must be established to be below the reporting threshold for the enantiomeric impurity (e.g., if the limit is 0.15%, the LOQ should be ≤ 0.05%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experiment: Introduce small changes to critical method parameters one at a time.
-
For HPLC: Mobile phase composition (±2% organic), column temperature (±5 °C), flow rate (±10%), pH of mobile phase buffer (±0.2 units).
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must still be met. The results should not deviate significantly from the results under normal conditions.
Part 3: Experimental Protocols
The following are illustrative, non-exhaustive protocols. They must be adapted and optimized for specific equipment and laboratory conditions.
Protocol 1: Assay and Purity by RP-HPLC
-
Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a 100 µg/mL solution of this compound reference standard in water.
-
Sample Preparation: Prepare a sample solution to a target concentration of 100 µg/mL in water.
Protocol 2: Enantiomeric Purity by Chiral HPLC
Caption: Workflow for direct enantiomeric separation by Chiral HPLC.
-
Instrumentation: HPLC with Isocratic Pump, Autosampler, Column Oven, and UV Detector.
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 215 nm.
-
Injection Volume: 20 µL.
-
System Suitability Sample: Prepare a ~1 mg/mL solution of a racemic (50:50) mixture of (3R)- and (3S)-3-(Methylamino)pyrrolidine in the mobile phase.
-
Sample Preparation: Prepare a sample solution to a target concentration of 1 mg/mL in the mobile phase.
Conclusion
The validation of analytical methods for a chiral active ingredient like this compound is a multi-faceted process that requires a deep understanding of both the molecule's chemistry and the principles of analytical science. A combination of a robust RP-HPLC method for assay and purity, alongside a specific Chiral HPLC method for enantiomeric separation, provides a comprehensive control strategy. By systematically evaluating parameters from specificity to robustness as outlined in ICH guidelines, laboratories can ensure their methods are reliable, accurate, and fit for the critical purpose of guaranteeing pharmaceutical quality and patient safety.[14][17][18]
References
- Title: Q2(R2)
- Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL:[Link]
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Source: U.S.
- Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Source: U.S.
- Title: Q2(R1)
- Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL:[Link]
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Analytical Method [keikaventures.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine [webbook.nist.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines
Introduction
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Its rigid, five-membered ring structure provides a predictable three-dimensional arrangement for appended functional groups, making it a privileged motif in drug discovery.[1] Pyrrolidines are integral to a wide range of FDA-approved pharmaceuticals, including antiviral agents like Daclatasvir, anticancer drugs, and treatments for central nervous system disorders.[1][2] Furthermore, their C2-symmetrical variants are powerful ligands and organocatalysts in asymmetric synthesis.[3][4]
This guide offers a comparative analysis of the principal synthetic strategies for accessing these invaluable chiral molecules. We will move beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will objectively compare performance, supported by experimental data, to empower you to select the optimal route for your specific target and application.
Chiral Pool Synthesis: The Classic Foundation
The use of naturally occurring, enantiomerically pure starting materials—a strategy known as chiral pool synthesis—is one of the most established and reliable methods for preparing chiral pyrrolidines.[5] Amino acids, particularly L-proline and its derivatives like 4-hydroxyproline and pyroglutamic acid, serve as inexpensive and readily available chiral synthons.[2][6]
Causality and Mechanistic Insight: This approach leverages the inherent stereochemistry of the starting material, obviating the need for an asymmetric induction step. The synthetic design focuses on the stereocontrolled functionalization of the existing pyrrolidine ring. For instance, the carboxylic acid and secondary amine of proline offer orthogonal handles for a wide range of chemical transformations, from simple amide couplings and reductions to more complex C-H functionalization.[2][5]
Advantages:
-
Stereochemical Fidelity: The absolute configuration of the target molecule is directly derived from the starting material.
-
Cost-Effectiveness: Starting materials like L-proline are commercially available in bulk and are relatively inexpensive.
-
Robust and Scalable: Many protocols are well-established and have been demonstrated on a large scale.
Limitations:
-
Limited Structural Diversity: The available substitution patterns are constrained by the structure of the initial chiral synthon.
-
Multi-step Sequences: Syntheses can be lengthy, requiring protection/deprotection steps, which lowers the overall yield and atom economy.
Representative Workflow: Synthesis from Chiral Precursors
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Comparative Data: 1,3-Dipolar Cycloaddition
| Entry | Ylide Precursor | Dipolarophile | Catalyst System | Yield (%) | dr (endo:exo) | ee (%) | Ref |
| 1 | Glycine methyl ester derivative | N-Methyl maleimide | Cu(I)/Fesulphos | 75 | >95:5 | 95 | [7] |
| 2 | Alanine methyl ester derivative | Dimethyl fumarate | AgOAc/(R)-Fesulphos | 94 | 98:2 | 98 | [7] |
| 3 | α-Substituted iminoester | β-Fluoromethyl enone | [Cu(CH₃CN)₄]BF₄ / Ligand L1 | 88 | >20:1 | >99 | [8] |
| 4 | Glycine imino ester | (Z)-Nitroalkene | AgOAc / (Sa,R,R)-Ligand | 79 | 87:13 | 94 | [9] |
Asymmetric Hydrogenation of Pyrroles
The direct asymmetric hydrogenation of aromatic pyrroles represents a highly efficient route to chiral pyrrolidines. This method involves the saturation of the pyrrole ring using molecular hydrogen in the presence of a chiral transition-metal catalyst.
Causality and Mechanistic Insight: This transformation is challenging due to the aromatic stability of the pyrrole ring. High pressures and active catalysts are typically required. Chiral ruthenium complexes, particularly those bearing trans-chelating phosphine ligands like PhTRAP, have proven highly effective. [10]The reaction is believed to proceed stepwise. The catalyst first coordinates to the pyrrole and activates H₂, leading to the 1,2-addition of hydrogen across one of the double bonds to form a dihydropyrrole intermediate. The stereochemistry is set in the subsequent hydrogenation of the remaining enamine double bond within the chiral coordination sphere of the metal. [10] Advantages:
-
High Atom Economy: The only byproduct is the consumed catalyst (in principle).
-
Directness: Converts readily available pyrroles directly into chiral pyrrolidines.
-
High Enantioselectivity: Excellent ee values have been reported for specific substrates.
Limitations:
-
Harsh Conditions: Often requires high pressures of hydrogen gas.
-
Limited Substrate Scope: The efficiency and selectivity are highly dependent on the substitution pattern of the pyrrole.
-
Catalyst Cost: Ruthenium and chiral phosphine ligands can be expensive.
Comparative Data: Asymmetric Hydrogenation of N-Boc-Pyrroles
| Entry | Substrate (Pyrrole) | Catalyst System | Yield (%) | ee (%) | Ref |
| 1 | Methyl pyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | 92 | 79 | [10] |
| 2 | 5-Phenyl-pyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | 99 | 93 | [10] |
| 3 | 5-tert-Butyl-pyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | >99 | 99.7 | [10] |
Intramolecular C(sp³)–H Amination
Directly converting C-H bonds into C-N bonds is a highly sought-after transformation that maximizes step economy. Intramolecular C(sp³)–H amination strategies forge the pyrrolidine ring by cyclizing a linear precursor containing a nitrogen-based reactive group. This can be achieved through transition-metal catalysis or, more recently, biocatalysis.
Causality and Mechanistic Insight:
-
Metal-Catalyzed: Rhodium and copper catalysts are commonly used to generate a reactive metal-nitrenoid intermediate from precursors like sulfamates or azides. [7]This intermediate undergoes a 1,5-hydrogen atom transfer (1,5-HAT) from a remote C-H bond, generating a carbon-centered radical. Subsequent radical recombination or cyclization forms the pyrrolidine ring.
-
Biocatalytic: In a groundbreaking development, engineered cytochrome P450 enzymes (termed "P411 variants") have been evolved to catalyze this transformation. [11][12][13]The enzyme's heme iron center activates an organic azide precursor to generate a highly reactive nitrene intermediate within the chiral active site. The enzyme then precisely controls the intramolecular C-H insertion to yield the chiral pyrrolidine with high efficiency and enantioselectivity. [11][12] Advantages:
-
Step Economy: Highly efficient, avoiding pre-functionalization of the carbon skeleton.
-
Biocatalysis: Offers mild, aqueous reaction conditions and exceptional enantioselectivity.
-
Metal Catalysis: Provides access to a broad range of precursors.
Limitations:
-
Substrate Control: The reaction is limited to precursors capable of undergoing 1,5-HAT.
-
Biocatalysis: Requires specialized techniques like directed evolution and protein expression.
Comparative Data: Intramolecular C–H Amination
| Entry | Method | Precursor | Catalyst/Enzyme | Yield (%) | ee (%) / er | Ref |
| 1 | Biocatalytic | Alkyl Azide | P411-PYS-5149 | up to 74 | up to 99:1 | [11] |
| 2 | Metal-Catalyzed | Sulfamate Ester | Rh₂(OAc)₄ | (Varies) | (Chiral Aux.) | [7] |
| 3 | Metal-Catalyzed | Oxime | Copper Catalyst | (Varies) | up to 99 | [14] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful tool for the synthesis of various nitrogen heterocycles, including pyrrolidines. [15]This strategy involves the intramolecular cyclization of an acyclic diene or enyne precursor catalyzed by ruthenium complexes, such as the Grubbs catalysts.
Causality and Mechanistic Insight: The reaction is initiated by the coordination of the ruthenium alkylidene catalyst to one of the olefinic groups of the substrate. A series of [2+2] cycloadditions and cycloreversions ("metathesis") occurs, leading to the expulsion of a small volatile alkene (e.g., ethylene) and the formation of the new cyclic double bond of a dihydropyrrole. Subsequent reduction of this double bond furnishes the final pyrrolidine product. The chirality is typically introduced from a chiral starting material used to prepare the acyclic precursor. [16] Advantages:
-
Functional Group Tolerance: Modern Grubbs catalysts are tolerant of a wide range of functional groups.
-
Versatility: Allows for the synthesis of various fused and substituted pyrrolidine systems.
-
Atom Economy: The enyne variant is a fully atom-economical process. [15] Limitations:
-
Precursor Synthesis: Requires the synthesis of a specific acyclic diene or enyne precursor.
-
Stereocontrol: Chirality must be installed prior to the RCM step, as the metathesis itself is not typically enantioselective.
Ring-Closing Metathesis (RCM) Workflow
Caption: General workflow for pyrrolidine synthesis via RCM.
Objective Comparison and Field-Proven Insights
Choosing the right synthetic route depends critically on the specific goals of the project, including the complexity of the target molecule, the required scale, and available resources.
| Synthetic Strategy | Stereocontrol Method | Substrate Scope | Scalability | Atom Economy | Key Strengths |
| Chiral Pool | Pre-installed | Limited | Excellent | Low-Moderate | Reliability, low cost, simple |
| 1,3-Dipolar Cycloaddition | Catalytic | Broad | Good | Excellent | High convergence, complexity generation |
| Asymmetric Hydrogenation | Catalytic | Moderate | Good | Excellent | Directness, high enantioselectivity |
| C-H Amination | Catalytic/Biocatalytic | Moderate | Moderate | Excellent | High step-economy, novel access |
| Ring-Closing Metathesis | Pre-installed | Broad | Good | Good-Excellent | Functional group tolerance, versatility |
Senior Scientist Recommendations:
-
For Large-Scale Synthesis of Simple Analogs: If your target is a simple derivative of a natural amino acid, Chiral Pool Synthesis remains the most pragmatic and cost-effective choice. Its reliability and scalability are unmatched for foundational scaffolds.
-
For Rapid Library Synthesis & Novel Scaffolds: When exploring diverse chemical space or building complex molecules with multiple stereocenters, the Catalytic Asymmetric 1,3-Dipolar Cycloaddition is the premier strategy. Its convergent nature allows for the rapid generation of highly functionalized and stereochemically rich pyrrolidines.
-
For Green Chemistry & High Enantiopurity: The emerging field of Biocatalytic C-H Amination is exceptionally promising. If the necessary enzyme engineering resources are available, this method provides unparalleled enantioselectivity under mild, environmentally benign conditions.
-
For Fused Ring Systems: Ring-Closing Metathesis offers excellent control for constructing bicyclic systems like pyrrolizidines and indolizidines from cleverly designed acyclic precursors.
Detailed Experimental Protocols
Protocol 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from a representative procedure for the synthesis of highly functionalized pyrrolidines. [7]
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add silver acetate (AgOAc, 0.1 equiv) and the chiral Fesulphos ligand (0.11 equiv).
-
Reaction Setup: Add freshly distilled toluene. Stir the resulting suspension at room temperature for 30 minutes.
-
Reagent Addition: Add the dipolarophile (e.g., dimethyl fumarate, 1.0 equiv) to the catalyst mixture. Cool the reaction vessel to the specified temperature (e.g., -20 °C).
-
Slow Addition: Add a solution of the α-imino ester (e.g., alanine-derived, 1.2 equiv) in toluene dropwise over 1 hour using a syringe pump. The slow addition is critical to maintain a low concentration of the azomethine ylide and suppress background reactions.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting dipolarophile is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure chiral pyrrolidine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral stationary phase HPLC.
Protocol 2: Chiral Pool Synthesis of a 2,5-Disubstituted Pyrrolidine
This protocol is a generalized procedure based on the synthesis of trans-2,5-dimethylpyrrolidine from alanine. [3]
-
Reduction of Amino Acid: In a three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Amino Alcohol Formation: Slowly add a solution of D-alanine (1.0 equiv) in THF. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Workup: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the crude amino alcohol.
-
Protection: Dissolve the crude amino alcohol in a suitable solvent (e.g., CH₂Cl₂). Add a base (e.g., triethylamine, 2.5 equiv) and cool to 0 °C. Add benzyl chloroformate (CbzCl, 1.1 equiv) dropwise. Stir at room temperature until the reaction is complete (TLC monitoring). Perform an aqueous workup and purify to yield the N-Cbz protected amino alcohol.
-
Oxidation and Cyclization (Multi-step): The protected amino alcohol is then subjected to a series of steps, typically involving oxidation to an aldehyde, reaction with a Grignard reagent to form a secondary alcohol, another oxidation to a ketone, and finally, reductive amination to close the ring and form the pyrrolidine. Stereocontrol in the Grignard addition and reduction steps is crucial.
-
Deprotection: The final N-Cbz protected pyrrolidine is deprotected via hydrogenolysis (H₂, Pd/C) in a solvent like methanol or ethanol to yield the target chiral pyrrolidine.
Conclusion
The synthesis of chiral pyrrolidines is a mature yet continually evolving field. While classic chiral pool strategies provide a robust foundation, modern catalytic methods have opened the door to unprecedented efficiency and structural diversity. The choice of synthetic route is no longer a matter of simple precedent but a strategic decision based on a nuanced understanding of mechanism, scope, and practical considerations. The advent of biocatalysis, in particular, signals a future where complex chiral scaffolds can be assembled with surgical precision under environmentally sustainable conditions. As drug discovery demands increasingly complex and diverse molecular architectures, a deep, comparative knowledge of these synthetic routes is indispensable for the modern research scientist.
References
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.PubMed Central.
- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines.MDPI.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon.RSC Publishing.
- Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction.Organic Chemistry Portal. [Link]
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Lewis acid assisted ring-closing metathesis of chiral diallylamines: an efficient approach to enantiopure pyrrolidine deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles.ACS Publications. [Link] [12]28. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.RSC Publishing. [Link] [7]29. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.PubMed Central. [Link] [8]30. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction.RSC Publishing. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Top Curr Chem (Z).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Functionalized Pyrrolidines via Enantioselective 1,3-Dipolar Cycloaddition.Synfacts. [Link]
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.Frontiers in Chemistry. [Link]
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.Medium. [Link]
- Synthesis of a New Chiral Pyrrolidine.PubMed Central. [Link] [27]39. Catalytic Asymmetric Hydrogenations With Polymer.Amanote Research. [Link]
- 10.1: Chiral Proline Based Reactions.Chemistry LibreTexts. [Link]
- Pyrrolidine-based chiral pyridinium ionic liquids (ILs) as recyclable and highly efficient organocatalysts for the asymmetric Michael addition reactions.
- Stereocontrol via Propeller Chirality in FLP-Catalyzed Asymmetric Hydrogen
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing metathesis (RCM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine: A Guide to Economic Viability
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Synthesis of a Key Chiral Building Block
The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmaceuticals and playing a pivotal role as a ligand in asymmetric catalysis. Among these, (3R)-(+)-3-(Methylamino)pyrrolidine stands out as a valuable building block due to its unique structural features. However, its accessibility and economic viability are critical considerations for researchers and process chemists. This guide provides a comprehensive evaluation of the synthetic routes to this compound, offering a comparative analysis of their economic feasibility, supported by experimental data and detailed protocols.
Unveiling the Synthetic Landscape: A Comparative Analysis
The synthesis of this compound can be approached from several strategic starting points, each with its own set of advantages and economic implications. The most common strategies involve leveraging the chiral pool, employing stereoselective enzymatic reactions, or utilizing multi-step chemical syntheses.
Route 1: The Chiral Pool Approach - A Direct Path from (R)-3-Aminopyrrolidine
A highly attractive and seemingly straightforward route to this compound begins with the commercially available chiral precursor, (R)-3-aminopyrrolidine. This approach involves a direct methylation of the primary amine.
Workflow for Direct Methylation of (R)-3-Aminopyrrolidine
Caption: Direct synthesis from (R)-3-aminopyrrolidine.
This two-step sequence, involving N-protection followed by reductive amination and subsequent deprotection, is a common strategy for amine alkylation.
Economic Considerations:
The economic viability of this route is heavily dependent on the cost of the starting material, (R)-3-aminopyrrolidine. Current market prices for high-purity (R)-3-aminopyrrolidine can be significant, impacting the overall cost-effectiveness, especially for large-scale production.[1][2][3] The reagents for the subsequent steps, such as Boc-anhydride for protection and a reducing agent like sodium triacetoxyborohydride, also contribute to the total cost.[4][5][6][7][8][9][10][11]
Route 2: Multi-step Synthesis from Achiral Precursors
A more classical, yet often more demanding, approach involves the construction of the chiral pyrrolidine ring from achiral starting materials. One such route, adapted from the synthesis of a structurally related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, starts from benzyloxyacetyl chloride.[12] This multi-step synthesis, while demonstrating the feasibility of building the chiral core, presents significant economic challenges due to its length and the use of expensive reagents and catalysts. The reported 10-step synthesis with an overall yield of 24% highlights the potential for high production costs.[13]
Generalized Multi-step Synthesis Workflow
Caption: A multi-step approach from achiral precursors.
Route 3: Biocatalytic Approaches - The Green Chemistry Alternative
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Two prominent biocatalytic methods are transamination and reductive amination.[5][6][14]
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, generating a chiral amine with high enantioselectivity.
-
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone with ammonia, also with high stereocontrol.
Biocatalytic Synthesis Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sigma Aldrich -(+)-3-Aminopyrrolidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. (R)-3-Aminopyrrolidine price,buy (R)-3-Aminopyrrolidine - chemicalbook [chemicalbook.com]
- 4. strem.com [strem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. store.p212121.com [store.p212121.com]
- 7. Di-tert-butyl dicarbonate Boc anhydride [sigmaaldrich.com]
- 8. Sodium triacetoxyborohydride | 56553-60-7 Cas No. | Apollo [store.apolloscientific.co.uk]
- 9. zauba.com [zauba.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. biomall.in [biomall.in]
- 12. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R)-(+)-3-(Methylamino)pyrrolidine
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a fundamental principle for ensuring a safe and compliant laboratory environment. The proper disposal of chemical reagents, such as (3R)-(+)-3-(Methylamino)pyrrolidine, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Profile and Safety Summary
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] Understanding its hazard profile is the first step in ensuring its safe handling and disposal. All personnel must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Flammable liquids | H226: Flammable liquid and vapour | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7] |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
Due to these hazards, this compound and its containers must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[6][7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to overall safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.[12]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental mixing of incompatible materials.[11][13]
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof closure.[10][11]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Solid Waste:
-
Collect any solid waste contaminated with this compound, such as pipette tips, weighing paper, or contaminated gloves, in a separate, clearly labeled solid hazardous waste container.[12]
-
-
Empty Containers:
-
Containers that held this compound should be treated as hazardous waste.[12]
-
Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[14]
-
Even if considered "empty," it is best practice to rinse the container with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.[12][14]
-
Labeling and Storage
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.[11][13]
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[10][15]
-
Ensure the container is kept closed except when adding waste.[11]
-
Store in a well-ventilated area, away from heat and ignition sources.[2][5]
-
Use secondary containment, such as a tray, to capture any potential leaks.[11][14]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[12]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[12]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
-
For large spills, contact your institution's EHS department immediately.
Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste management provider.[6][12]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all containers are properly labeled and sealed before they are collected.
-
Never attempt to dispose of this chemical through incineration or land burial yourself.[14]
Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic laboratories may also be subject to the regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[15] It is the responsibility of the researcher and their institution to be aware of and comply with all applicable federal, state, and local regulations.[11][16]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- (3r)-(+)-3-(Dimethylamino)Pyrrolidine (CAS No. 132958-72-6) SDS. Guidechem.
- Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- This compound - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- material safety data sheet. Capot Chemical.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- B1583 - SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.com [capotchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (3R)-(+)-3-(Methylamino)pyrrolidine
Welcome to your essential guide for the safe handling of (3R)-(+)-3-(Methylamino)pyrrolidine (CAS No. 139015-33-1). As a valued researcher, scientist, or drug development professional, your safety is paramount. This guide moves beyond mere compliance, offering a deep dive into the rationale behind each safety recommendation, ensuring you are not just following procedures, but understanding them. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
This compound is a chiral heterocyclic building block utilized in asymmetric synthesis. While a valuable compound, it presents significant hazards, being both a flammable liquid and corrosive, capable of causing severe skin burns and eye damage.[1][2] A thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols are therefore non-negotiable.
Core Safety Directives: A Proactive Stance on Laboratory Safety
Before delving into specific PPE recommendations, it's crucial to establish a foundational understanding of the risks associated with this compound. This proactive approach to safety is the hallmark of a well-managed laboratory.
Hazard Analysis: Understanding the Adversary
A comprehensive hazard assessment is the first line of defense. Key hazards of this compound include:
| Hazard Classification | Description | Source(s) |
| Flammable Liquid | The vapor can form explosive mixtures with air and may travel to an ignition source and flash back. | [3] |
| Skin Corrosion | Causes severe skin burns upon contact. | [1][2] |
| Serious Eye Damage | Poses a significant risk of irreversible eye damage. | [1] |
| Inhalation Hazard | Vapors may be harmful if inhaled, potentially causing respiratory irritation. | [4] |
| Ingestion Hazard | Harmful if swallowed; do not induce vomiting as it can cause perforation of the esophagus. | [5] |
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE recommendations are designed to provide a comprehensive barrier against the chemical and physical hazards of this compound. Remember, PPE is most effective when used in conjunction with engineering controls like fume hoods and proper handling techniques.
Eye and Face Protection: Shielding Your Vision
Given the severe eye damage potential, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger quantities or when reacting the chemical, a face shield must be worn in addition to chemical splash goggles. The face shield offers a broader area of protection for the entire face.[6][7]
Skin and Body Protection: A Head-to-Toe Approach
Protecting your skin from this corrosive substance requires a multi-faceted approach.
-
Gloves: The choice of glove material is critical. For amines like this compound, nitrile or neoprene gloves are generally recommended.[6] However, it is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged or immersive contact, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use.
-
Flame-Resistant Lab Coat: A lab coat made of flame-resistant material should be worn and fully buttoned to provide maximum coverage.[6]
-
Chemical-Resistant Apron: For added protection against spills, a chemical-resistant apron should be worn over the lab coat.[6]
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Shoes should fully cover the feet.[6]
Respiratory Protection: Safeguarding Your Lungs
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for inhalation exposure, such as in a poorly ventilated area or during a spill, respiratory protection is necessary.[7][8] A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the safe handling of this compound. All waste containing this chemical must be treated as hazardous waste.
Waste Collection and Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. [9]* Solid Waste: All contaminated solid materials, including gloves, absorbent materials, and empty containers, must be collected in a separate, labeled hazardous waste container. [9]
Step-by-Step Disposal Protocol
-
Neutralization (for small quantities): Small amounts of waste can be neutralized before collection. Slowly add a weak acid (e.g., citric acid) to the amine-containing waste while stirring in a fume hood. Monitor the pH until it is near neutral (pH 6-8). This process can generate heat, so proceed with caution.
-
Labeling: Clearly label the hazardous waste container with the full chemical name and any other components of the mixture.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management provider. [1][10]Never dispose of this chemical down the drain. [5] By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence. Should you have any further questions, always consult your institution's Environmental Health and Safety department.
References
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- Guide for Chemical Spill Response. (n.d.). University of California, Berkeley.
- Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University.
- This compound SDS. (2018, November 5). SDS Management Software.
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- Spill Response Procedures. (n.d.). Florida International University.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
Sources
- 1. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
